3,7-Dibromo-dibenzofuran
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,7-dibromodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2O/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCYJXFJGQKMPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC3=C2C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052759 | |
| Record name | 3,7-dibromodibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67019-91-4 | |
| Record name | 3,7-dibromodibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dibromodibenzo[b,d]furan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,7-Dibromo-dibenzofuran: Molecular Structure, Weight, and Synthetic Protocols
This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development, providing detailed insights into the molecular characteristics, physicochemical properties, and synthesis of 3,7-Dibromo-dibenzofuran.
Introduction: The Significance of the Dibenzofuran Scaffold
Dibenzofuran is a robust heterocyclic aromatic compound featuring two benzene rings fused to a central furan ring. This planar, rigid structure forms the core of numerous natural products and synthetic molecules, exhibiting a wide array of biological activities and material properties.[1][2] The strategic functionalization of the dibenzofuran core allows for the fine-tuning of its electronic and steric properties, making its derivatives highly valuable in medicinal chemistry and materials science.[2][3]
The subject of this guide, this compound, is a key derivative where bromine atoms are substituted at the 3 and 7 positions. These electron-withdrawing substituents significantly influence the molecule's reactivity and properties, making it an important precursor for creating more complex molecules through cross-coupling reactions and other transformations.[4] Its applications are primarily in the synthesis of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs), and as a scaffold in the development of bioactive compounds like kinase inhibitors.[5][6]
Molecular Structure and Identification
The fundamental identity of this compound is defined by its unique arrangement of atoms and bonds.
IUPAC Name: 3,7-dibromodibenzofuran[7] CAS Number: 67019-91-4[4][5][7] Molecular Formula: C₁₂H₆Br₂O[4][7][8][9]
The structure consists of a dibenzofuran backbone with bromine atoms attached to carbons 3 and 7. The dibenzofuran ring system is planar, a feature confirmed by X-ray diffraction studies which reveal typical C-Br bond lengths of 1.88–1.90 Å.[4]
Caption: Molecular structure of this compound.
Molecular Weight and Physicochemical Properties
The incorporation of two heavy bromine atoms significantly influences the compound's physical properties compared to the parent dibenzofuran.
| Property | Value | Source(s) |
| Molecular Weight | 325.98 g/mol | [4][7][9] |
| Exact Mass | 323.87854 Da | [7][10] |
| Appearance | Colorless to light yellow or beige solid | [4][5] |
| Density | 1.886 ± 0.06 g/cm³ | [4] |
| Boiling Point | 396.0 ± 22.0 °C | [4] |
| Water Solubility | 0.0136 mg/L at 25°C (predicted) | [4] |
| SMILES | C1=CC2=C(C=C1Br)OC3=C2C=CC(=C3)Br | [4][7] |
| InChI Key | GBCYJXFJGQKMPY-UHFFFAOYSA-N | [4][8][9] |
The high molecular weight and density are direct consequences of the two bromine atoms.[4] The compound is highly lipophilic and exhibits very low solubility in water, a common characteristic of polycyclic aromatic hydrocarbons.[4] It is generally soluble in common organic solvents.
Synthesis and Spectroscopic Characterization
While several methods exist for the synthesis of this compound, including direct electrophilic bromination of dibenzofuran, a well-documented route involves the cyclization of a substituted biphenyl precursor.[4]
Experimental Protocol: Synthesis from 2-Methoxy-2'-amino-4,4'-dibromobiphenyl
This procedure outlines a robust method for synthesizing this compound with a high yield.[5]
Step 1: Diazotization
-
Add 2-Methoxy-2'-amino-4,4'-dibromobiphenyl (0.9 g, 2.5 mmol) to a mixture of sulfuric acid (H₂SO₄, 0.65 g, 6.3 mmol) and water (5 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂, 0.2 g, 2.9 mmol) in water (5 mL) to the mixture while maintaining the temperature at 0 °C.
-
Stir the reaction for 2 hours at 0 °C.
Step 2: Decomposition of Excess Nitrous Acid
-
Add an excess of urea to the reaction mixture to quench any unreacted nitrous acid.
Step 3: Cyclization and Work-up
-
Allow the reaction mixture to stir overnight at room temperature.
-
Increase the temperature and stir for an additional 24 hours at 70 °C to facilitate cyclization.
-
Cool the mixture to room temperature, which should result in the precipitation of the solid product.
Step 4: Purification
-
Collect the solid product by filtration.
-
Purify the crude product using column chromatography on silica gel with petroleum ether as the eluent. This process yields this compound as a beige solid (reported yield: 92%).[5]
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
The identity and purity of the synthesized compound are confirmed using standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides definitive structural confirmation. For this compound (in CDCl₃), the expected signals are: δ 7.78 (d, J = 8.0 Hz, 2H), 7.74 (d, J = 1.6 Hz, 2H), 7.49 (dd, J = 8.0, 1.6 Hz, 2H).[5]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms.[10]
Conclusion
This compound is a well-characterized compound with a precise molecular structure and weight. Its physicochemical properties are dominated by the planar aromatic core and the two heavy bromine substituents. The established synthetic protocols allow for its reliable preparation, making it a readily accessible and highly valuable building block for advanced applications in organic electronics and medicinal chemistry. This guide provides the foundational knowledge necessary for its effective use in a research and development setting.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 67019-91-4 [smolecule.com]
- 5. 3,7-dibroModibenzo[b,d]furan | 67019-91-4 [chemicalbook.com]
- 6. Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,7-Dibromodibenzo[b,d]furan | C12H6Br2O | CID 526356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [webbook.nist.gov]
- 9. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to 3,7-Dibromo-dibenzofuran (CAS Number: 67019-91-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,7-Dibromo-dibenzofuran, a key building block in the fields of organic electronics and medicinal chemistry. The document details its synthesis, thorough characterization, and diverse applications, offering field-proven insights and detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel materials and therapeutics.
Introduction
This compound is a halogenated heterocyclic compound featuring a dibenzofuran core with bromine atoms at the 3 and 7 positions.[1] This substitution pattern imparts specific electronic properties and reactivity, making it a valuable precursor in the synthesis of advanced functional materials and biologically active molecules.[1] The rigid, planar structure of the dibenzofuran scaffold, combined with the reactive C-Br bonds, allows for the construction of extended π-conjugated systems and the introduction of diverse functional groups through cross-coupling reactions.[2]
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. Two prominent methods are the direct electrophilic bromination of dibenzofuran and a multi-step synthesis starting from biphenyl precursors. The choice of method often depends on the desired purity, scale, and available starting materials.
Multi-step Synthesis from 2-Methoxy-2'-amino-4,4'-dibromobiphenyl
This method provides a high-yield and regioselective route to this compound. The key steps involve a diazotization of the amino group followed by an intramolecular cyclization.
Experimental Protocol:
-
To a mixture of sulfuric acid (0.65 g, 6.3 mmol) and water (5 mL), add 2-Methoxy-2'-amino-4,4'-dibromobiphenyl (0.9 g, 2.5 mmol).
-
Cool the mixture to 0 °C and slowly add a solution of sodium nitrite (0.2 g, 2.9 mmol) in water (5 mL).
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Add an excess of urea to quench any unreacted nitrous acid.
-
Allow the reaction to stir overnight at room temperature, and then for an additional 24 hours at 70 °C.
-
After cooling to room temperature, collect the resulting solid by filtration.
-
Purify the crude product by column chromatography on silica gel using petroleum ether as the eluent to obtain this compound as a beige solid (92% yield).[3]
Causality of Experimental Choices: The diazotization of the amine at low temperature is crucial to prevent the premature decomposition of the diazonium salt. The subsequent heating promotes the intramolecular cyclization to form the dibenzofuran ring system. Urea is used to safely neutralize the excess nitrous acid, preventing unwanted side reactions.
Caption: Multi-step synthesis of this compound.
Electrophilic Bromination of Dibenzofuran
Direct bromination of dibenzofuran is another common method. However, controlling the regioselectivity to favor the 3,7-isomer requires careful selection of the brominating agent and reaction conditions. The electron-rich positions of dibenzofuran are susceptible to electrophilic attack, and a mixture of isomers can be formed.
Experimental Protocol (General):
-
Dissolve dibenzofuran in a suitable inert solvent (e.g., a chlorinated solvent).
-
Add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, often in the presence of a catalyst.
-
Control the reaction temperature and time to influence the regioselectivity.
-
After the reaction is complete, quench any excess bromine and purify the product mixture using chromatography to isolate the desired 3,7-dibromo isomer.
Self-Validating System: The purity and identity of the synthesized this compound should be confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination. The expected analytical data are provided in the following section.
Characterization and Physicochemical Properties
A thorough characterization is essential to confirm the identity and purity of this compound.
| Property | Value | Reference |
| CAS Number | 67019-91-4 | [2] |
| Molecular Formula | C₁₂H₆Br₂O | [2] |
| Molecular Weight | 325.98 g/mol | [2] |
| Appearance | Colorless to light yellow solid | [1] |
| Melting Point | 134.12 °C | [2] |
| Boiling Point | 396.0 ± 22.0 °C (Predicted) | [2] |
| Solubility | Low in water; soluble in organic solvents | [2] |
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.78 (d, J = 8.0 Hz, 2H), 7.74 (d, J = 1.6 Hz, 2H), 7.49 (dd, J = 8.0, 1.6 Hz, 2H).[3]
-
¹³C NMR: Aromatic carbons are expected in the range of 110-160 ppm. Specific shifts can be predicted or compared with literature data for similar structures.
-
Infrared (IR) Spectroscopy: Characteristic peaks for aromatic C-H stretching (around 3100-3000 cm⁻¹), C=C stretching (around 1600-1450 cm⁻¹), and C-Br stretching (in the fingerprint region) are expected.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) with a characteristic isotopic pattern for two bromine atoms.[4]
Applications in Organic Electronics
The rigid and planar dibenzofuran core of this compound makes it an excellent scaffold for the construction of materials for organic electronics, particularly as hole transport materials (HTMs) in Organic Light-Emitting Diodes (OLEDs). The bromine atoms serve as reactive handles for introducing charge-transporting moieties, such as carbazole or triarylamine groups, via cross-coupling reactions like the Suzuki or Buchwald-Hartwig amination.
Derivatives of this compound, such as 3,7-bis(carbazol-9-yl)dibenzofuran, have been investigated as host materials for phosphorescent OLEDs. These materials exhibit high triplet energies, which are crucial for efficient energy transfer to the phosphorescent dopant.
Caption: A typical OLED device architecture incorporating a dibenzofuran-based HTL.
| Device Performance of a Blue PhOLED with a 2,8-bis(carbazol-9-yl)dibenzofuran Host | Value |
| Maximum External Quantum Efficiency (EQE) | 22.4% |
| EQE at 100 cd m⁻² | 22.4% |
| EQE at 1000 cd m⁻² | 19.5% |
| Operational Lifetime (LT₅₀ at 100 cd m⁻²) | ~800 hours |
Data adapted from a study on carbazole-dibenzofuran based host materials.[5]
Applications in Drug Development
The dibenzofuran scaffold is a recognized privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[6][7] this compound serves as a versatile starting material for the synthesis of novel drug candidates. The bromine atoms can be readily replaced with various functional groups to explore structure-activity relationships (SAR).
One notable area of application is the development of kinase inhibitors. Kinases are key regulators of cellular processes, and their dysregulation is implicated in many diseases, including cancer.[8] Dibenzofuran derivatives have been shown to be potent inhibitors of several kinases, such as Protein Kinase CK2.[1][7]
The mechanism of action often involves the dibenzofuran core acting as a scaffold to position key pharmacophoric groups within the ATP-binding pocket of the kinase, leading to competitive inhibition.
Caption: Simplified signaling pathway illustrating kinase inhibition by a dibenzofuran derivative.
A study on 7,9-dibromo-dihydrodibenzofuran derivatives as potent Casein Kinase 2 (CK2) inhibitors revealed IC₅₀ values as low as 5.8 nM.[7] Co-crystallization studies have shown that the dibenzofuran scaffold can form key interactions within the kinase active site, with the bromine atoms potentially participating in halogen bonding.[1][7]
Conclusion
This compound is a synthetically versatile and highly valuable compound with significant applications in both materials science and medicinal chemistry. Its robust dibenzofuran core and reactive bromine substituents provide a platform for the development of a wide array of functional molecules. This guide has provided a detailed overview of its synthesis, characterization, and key applications, underscoring its importance as a building block for next-generation organic electronics and novel therapeutic agents.
References
- 1. Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. spectrabase.com [spectrabase.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound [webbook.nist.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 3,7-Dibromo-dibenzofuran in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,7-Dibromo-dibenzofuran is a halogenated aromatic compound featuring a rigid dibenzofuran core structure.[1] Its molecular formula is C₁₂H₆Br₂O, and it has a molecular weight of approximately 325.98 g/mol .[1][2][3][4] This structure, characterized by its aromatic nature and electron-withdrawing bromine substituents, imparts significant thermal stability and specific electronic properties.[1] These characteristics make it a valuable building block and intermediate in various fields, particularly in the synthesis of materials for organic electroluminescent devices (OLEDs) and other electronic components.[3] A thorough understanding of its solubility in different organic solvents is paramount for its practical application in synthesis, purification, and device fabrication, enabling researchers to optimize reaction conditions, develop effective purification strategies like recrystallization, and formulate solutions for thin-film deposition.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₂H₆Br₂O | PubChem[2] |
| Molecular Weight | 325.98 g/mol | Smolecule[1], PubChem[2] |
| Appearance | Colorless to light yellow or beige solid/powder | Smolecule[1], ChemicalBook[3] |
| Predicted Boiling Point | 396.0 ± 22.0 °C | ChemicalBook[3] |
| logP (Octanol/Water) | 5.111 (Calculated) | Smolecule[1] |
The high calculated logP value highlights the compound's pronounced lipophilic (fat-loving) and hydrophobic (water-hating) character, indicating a strong preference for non-aqueous environments.[1]
Theoretical Framework for Solubility
The principle of "like dissolves like" is the primary guide for predicting solubility.[5] This rule states that substances with similar polarities are more likely to be soluble in one another. The structure of this compound provides key insights:
-
Nonpolar Character: The large, fused aromatic ring system is inherently nonpolar and hydrophobic.
-
Polar Character: The presence of the ether oxygen atom and the two electronegative bromine atoms introduces some polarity to the molecule.
-
Intermolecular Forces: Solubility will be dictated by the balance of intermolecular forces between the solute (this compound) and the solvent molecules. For dissolution to occur, the energy of solute-solvent interactions must overcome the energy of solute-solute (crystal lattice) and solvent-solvent interactions. Aromatic solvents can engage in favorable π-π stacking interactions with the dibenzofuran core.[1]
Based on this structure, this compound is expected to exhibit poor solubility in highly polar solvents like water and better solubility in organic solvents, particularly those that are polar aprotic or aromatic.
Solubility Profile of this compound
The following table summarizes the known solubility characteristics of this compound in various organic solvents. This data is compiled from chemical supplier information and scientific literature.
| Solvent | Solvent Class | Qualitative Solubility | Rationale for Interaction |
| Water | Highly Polar Protic | Exceptionally Low (0.0136 mg/L at 25°C)[1] | The compound's high lipophilicity and hydrophobic nature prevent effective hydrogen bonding with water molecules.[1] |
| Tetrahydrofuran (THF) | Polar Aprotic | Good | THF's moderate polarity and ability to engage in dipole-induced dipole interactions with the polarizable bromine atoms make it an effective solvent.[1] |
| Dimethylformamide (DMF) | Polar Aprotic | Good | As a polar aprotic solvent, DMF is effective at solvating polarizable organic molecules and is often used in syntheses involving this compound.[1] |
| Toluene | Aromatic | Moderate | Solubility is facilitated by π-π stacking interactions between the dibenzofuran's aromatic system and toluene's benzene ring.[1] |
| Petroleum Ether | Nonpolar Aliphatic | Likely Soluble (used in purification) | Often used as the mobile phase in column chromatography for purification, indicating solubility.[3] |
| Hexane | Nonpolar Aliphatic | Limited | The partial polarity from the oxygen and bromine atoms limits solubility in purely nonpolar aliphatic solvents.[1] |
Experimental Protocol for Solubility Determination
To quantitatively or qualitatively determine the solubility of this compound in a novel solvent, the following rigorous, self-validating protocol should be followed.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Temperature-controlled shaker or vortex mixer
-
Centrifuge or syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solution:
-
Accurately weigh an excess amount of this compound (e.g., 20-30 mg) into a tared vial. The key is to have undissolved solid remaining at the end.
-
Pipette a precise volume of the chosen solvent (e.g., 2.00 mL) into the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Causality Note: Reaching equilibrium is critical. Insufficient time will lead to an underestimation of solubility. The presence of persistent solid material confirms that the solution is saturated.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
-
Carefully separate the saturated supernatant from the excess solid. This can be achieved by:
-
Centrifugation: Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the solid.
-
Filtration: Use a syringe to draw the supernatant and pass it through a solvent-compatible syringe filter directly into a clean vial. Trustworthiness Note: This step is crucial to prevent undissolved solid particles from being carried over, which would artificially inflate the measured concentration.
-
-
-
Analysis:
-
Accurately dilute a known volume of the clear, saturated supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in standard units, such as mg/mL or mol/L.
-
Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of a solid compound.
Safety and Handling
As a laboratory chemical, this compound requires careful handling.
-
Hazards: It is classified as harmful if swallowed and causes serious eye irritation.[2][6] It may also cause skin and respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6][7]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][8] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[3]
Always consult the most current Safety Data Sheet (SDS) from your supplier before use.[6][7][8][9]
Conclusion
This compound is a lipophilic, aromatic compound with very low aqueous solubility. It demonstrates good to moderate solubility in polar aprotic solvents like THF and DMF, and aromatic solvents such as toluene, driven by favorable dipole and π-π interactions. Its solubility is limited in non-polar aliphatic solvents. This solubility profile is critical for its application in organic synthesis and materials science, guiding the choice of solvents for reactions, purifications, and the solution-based processing of organic electronic devices. The provided experimental protocol offers a reliable method for determining its solubility in any solvent of interest, ensuring accurate and reproducible data for research and development.
References
- 1. Buy this compound | 67019-91-4 [smolecule.com]
- 2. 3,7-Dibromodibenzo[b,d]furan | C12H6Br2O | CID 526356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,7-dibroModibenzo[b,d]furan | 67019-91-4 [chemicalbook.com]
- 4. This compound [webbook.nist.gov]
- 5. chem.ws [chem.ws]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. cdn.chemservice.com [cdn.chemservice.com]
thermal stability and decomposition of 3,7-Dibromo-dibenzofuran
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3,7-Dibromo-dibenzofuran
Introduction
This compound is a halogenated aromatic compound characterized by a robust dibenzofuran core with bromine substituents at the 3 and 7 positions. This molecular structure imparts significant thermal stability, making it a molecule of interest in materials science, particularly in the development of organic electronics and as a precursor for synthesizing more complex, biologically active molecules.[1] Understanding the thermal stability and decomposition pathways of this compound is paramount for its safe handling, processing, and for predicting its environmental fate, as the thermal degradation of brominated aromatics can potentially lead to the formation of hazardous byproducts such as polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[1][2][3]
This technical guide provides a comprehensive overview of the thermal properties of this compound, detailing its stability and decomposition profile based on established analytical techniques. We will delve into the causality behind experimental choices and present self-validating protocols for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS).
Thermal Stability Profile of this compound
The thermal stability of this compound is a key characteristic that dictates its suitability for various applications. The rigid aromatic core and the strong carbon-bromine bonds contribute to its ability to withstand elevated temperatures. The primary thermal events are a sharp melting point and a multi-step decomposition process at higher temperatures.
Key Thermal Properties
The thermal behavior of this compound has been characterized using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1] A summary of its key thermal properties is presented in the table below.
| Property | Value | Analytical Method |
| Melting Point (T_m) | 134.12 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Onset (T_onset) | 295-310 °C | Thermogravimetric Analysis (TGA) |
| Maximum Decomposition Rate (T_max) | 336-380 °C | Thermogravimetric Analysis (TGA) |
Table 1: Summary of the key thermal properties of this compound.[1]
Thermal Decomposition Pathway
The thermal decomposition of this compound is understood to proceed through a sequential debromination process.[1] As the temperature increases, the carbon-bromine bonds begin to rupture, leading to the formation of less brominated dibenzofuran congeners and ultimately, the parent dibenzofuran molecule. At higher temperatures, further fragmentation of the dibenzofuran core can occur, yielding a complex mixture of smaller aromatic and polyaromatic hydrocarbons.[2]
The proposed decomposition pathway, initiated by the homolytic cleavage of the C-Br bonds, is illustrated in the diagram below.
A proposed decomposition pathway for this compound.
Experimental Methodologies for Thermal Analysis
To ensure the accurate and reproducible characterization of the thermal properties of this compound, standardized analytical protocols are essential. The following sections detail the step-by-step methodologies for TGA, DSC, and Py-GC-MS.
Experimental Workflow
The comprehensive thermal analysis of this compound involves a multi-technique approach to elucidate its stability, phase transitions, and decomposition products. The logical workflow for such an investigation is depicted below.
Workflow for the comprehensive thermal analysis of this compound.
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the thermal stability and compositional properties of materials by measuring the change in mass as a function of temperature in a controlled atmosphere.
Protocol:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA crucible (e.g., alumina). Ensure the sample forms a thin, even layer at the bottom of the crucible to promote uniform heating.
-
Atmosphere: Purge the TGA furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Heating Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (T_onset) from the intersection of the baseline tangent and the tangent of the decomposition step.
-
Calculate the first derivative of the mass loss curve to determine the temperature of the maximum rate of decomposition (T_max).
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on thermal transitions such as melting and crystallization.
Protocol:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.
-
Atmosphere: Purge the DSC cell with a high-purity inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Heating and Cooling Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 150 °C at a heating rate of 10 °C/min.
-
Hold at 150 °C for 2 minutes to ensure complete melting.
-
Cool the sample from 150 °C to 25 °C at a rate of 10 °C/min.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis:
-
Determine the melting point (T_m) from the onset of the endothermic melting peak on the heating curve.
-
Calculate the enthalpy of fusion (ΔH_f) by integrating the area of the melting peak.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.
Protocol:
-
Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis sample cup.
-
Pyrolysis Conditions:
-
Set the pyrolysis temperature to a point within the decomposition range determined by TGA (e.g., 350 °C) to analyze the initial decomposition products. A higher temperature (e.g., 600 °C) can be used to investigate further fragmentation.
-
Use a rapid heating rate (pyrolysis) in an inert helium atmosphere.
-
-
GC-MS Conditions:
-
Injector: Set to a temperature that prevents condensation of the pyrolyzates (e.g., 300 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
GC Column: A non-polar or medium-polarity capillary column suitable for separating aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 300 °C) to elute the decomposition products.
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-550.
-
-
Data Analysis:
-
Identify the chromatographic peaks corresponding to the decomposition products.
-
Compare the mass spectra of the individual peaks to a spectral library (e.g., NIST) to identify the compounds.
-
Conclusion
This compound exhibits high thermal stability, with a distinct melting point and a decomposition process that initiates at temperatures approaching 300 °C. The primary decomposition mechanism involves the sequential loss of bromine atoms, leading to the formation of less brominated dibenzofurans and, ultimately, the parent dibenzofuran structure. A thorough understanding of its thermal behavior, as elucidated by the combination of TGA, DSC, and Py-GC-MS, is critical for its application in high-temperature processes and for assessing its environmental impact. The methodologies outlined in this guide provide a robust framework for the comprehensive thermal characterization of this compound and other related halogenated aromatic compounds.
References
Introduction: The Strategic Value of Brominated Dibenzofurans
An In-depth Technical Guide to the Electrophilic Bromination of Dibenzofuran
Dibenzofuran is a robust heterocyclic scaffold comprising two benzene rings fused to a central furan ring. This planar, aromatic system is a core structural motif in various natural products and serves as a foundational building block in medicinal chemistry and materials science.[1][2] The functionalization of the dibenzofuran core is paramount for modulating its physicochemical and biological properties. Among the various transformations, electrophilic bromination stands out as a critical gateway reaction.
The introduction of bromine atoms onto the dibenzofuran ring provides highly versatile synthetic handles. These brominated intermediates are ideal substrates for a wide array of subsequent cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the construction of complex, conjugated molecules with tailored electronic and photophysical properties.[2] This strategic functionalization is central to the development of advanced materials for organic light-emitting diodes (OLEDs) and novel pharmaceutical agents.[3] This guide provides a detailed examination of the mechanistic principles and field-proven protocols for the controlled electrophilic bromination of dibenzofuran.
PART 1: Mechanistic Underpinnings & Regioselectivity
The bromination of dibenzofuran proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism. The reaction is initiated by the attack of an electrophilic bromine species (Br⁺ or a polarized Br-Br molecule) on the electron-rich aromatic system.[4] This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The subsequent loss of a proton from the site of attack restores aromaticity and yields the brominated product.
The key to a successful and predictable synthesis lies in understanding the regioselectivity of this substitution. The dibenzofuran ring system is not uniformly reactive. The oxygen atom of the central furan ring acts as an activating, ortho, para-directing group for each of the benzene rings. Consequently, electrophilic attack is heavily favored at the positions ortho and para to the oxygen bridge.
Based on computational studies and extensive experimental evidence, the positions are activated in the following general order of reactivity:
2, 8 > 4, 6 > 3, 7 > 1, 9
The highest electron density is localized at the C2 and C8 positions, making them the primary sites for monosubstitution. Further bromination tends to occur at other activated positions, with the precise outcome depending on the potency of the brominating agent and the reaction conditions.[5][6] For instance, forcing conditions can lead to di- or even tri-brominated products.[1][7]
Caption: General mechanism of electrophilic bromination on dibenzofuran.
PART 2: Validated Experimental Protocols
The choice of brominating agent and reaction conditions is critical for controlling the extent and regioselectivity of the reaction. Below are two robust, commonly employed protocols for the synthesis of mono- and di-brominated dibenzofurans.
Protocol A: Dibromination using Molecular Bromine (Br₂) in Acetic Acid
This classic method employs elemental bromine and is particularly effective for producing the 2,8-disubstituted product. Acetic acid serves as a polar solvent that can facilitate the polarization of the Br-Br bond, enhancing its electrophilicity.
Objective: Synthesis of 2,8-Dibromodibenzofuran.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve dibenzofuran (1.0 eq.) in glacial acetic acid.
-
Temperature Control: Heat the solution to 75 °C with continuous stirring.
-
Reagent Addition: Prepare a solution of molecular bromine (Br₂, ~4.1 eq.) in a minimal amount of glacial acetic acid. Add this solution dropwise to the heated dibenzofuran solution over a period of 30-60 minutes. The reaction is exothermic and the color will change to a deep orange/red.
-
Reaction Monitoring: Stir the reaction mixture at 75 °C for 3 hours.[7] Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching and Precipitation: Upon completion, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing cold deionized water. A solid precipitate will form.
-
Workup: Collect the solid by vacuum filtration. Wash the precipitate sequentially with water, a saturated aqueous solution of sodium thiosulfate (to quench any remaining Br₂), and finally with more deionized water until the filtrate is neutral.[7]
-
Purification: The crude orange solid can be purified by recrystallization from a suitable solvent such as n-hexane or acetic acid to yield 2,8-dibromodibenzofuran as a white solid.[7]
Protocol B: Monobromination using N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a crystalline solid that serves as a safer and more convenient source of electrophilic bromine than liquid Br₂.[8] In polar, aprotic solvents like N,N-dimethylformamide (DMF), and often with the aid of a Lewis acid catalyst, NBS acts as an efficient electrophilic brominating agent.[9] This method provides excellent selectivity for the C2 position.
Objective: Synthesis of 2-Bromodibenzofuran.[9]
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon), add dibenzofuran (1.0 eq.), N-bromosuccinimide (NBS, 1.1 eq.), a catalytic amount of zirconium chloride (ZrCl₄, ~0.02 eq.), and anhydrous N,N-dimethylformamide (DMF).[9]
-
Reaction Conditions: Stir the reaction mixture at 70 °C for 18 hours.[9] The reaction should be monitored by TLC to track the consumption of the starting material.
-
Precipitation: After cooling to room temperature, pour the reaction solution slowly into a large volume of water (~5 times the volume of DMF) with stirring. This will precipitate the product.[9]
-
Workup: Continue stirring the suspension for 30 minutes. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the filter cake thoroughly with hot water (e.g., 90 °C) to remove residual DMF and succinimide byproducts. Dry the collected solid under vacuum.[9] This procedure typically yields 2-bromodibenzofuran with high purity and in good yield (~83%).[9]
PART 3: Data Presentation & Workflow
Comparative Summary of Bromination Protocols
| Parameter | Protocol A: Molecular Bromine | Protocol B: N-Bromosuccinimide (NBS) | Justification & Insights |
| Primary Product | 2,8-Dibromodibenzofuran | 2-Bromodibenzofuran | Br₂ in acetic acid is a stronger brominating system, leading to disubstitution. NBS with a catalyst offers higher selectivity for monosubstitution. |
| Brominating Agent | Br₂ (liquid) | N-Bromosuccinimide (solid) | NBS is a safer, easier-to-handle crystalline solid compared to the highly corrosive and volatile liquid bromine.[10] |
| Stoichiometry | >4 equivalents of Br₂ | ~1.1 equivalents of NBS | The excess Br₂ in Protocol A drives the reaction to completion for the disubstituted product. Protocol B uses a slight excess of NBS for efficient monosubstitution. |
| Solvent | Glacial Acetic Acid | N,N-Dimethylformamide (DMF) | Acetic acid is a protic solvent that facilitates Br₂ polarization. DMF is a polar aprotic solvent that promotes the electrophilic nature of NBS.[9] |
| Catalyst | None (self-catalyzed) | ZrCl₄ (Lewis Acid) | The Lewis acid in Protocol B activates the NBS, making it a more potent electrophile for the aromatic ring.[9] |
| Temperature | 75 °C[7] | 70 °C[9] | Both protocols require heating to overcome the activation energy for the substitution on the relatively stable aromatic system. |
| Reaction Time | ~3 hours[7] | ~18 hours[9] | The higher reactivity of the Br₂/AcOH system leads to a significantly shorter reaction time compared to the more controlled NBS method. |
| Typical Yield | ~38-75%[7] | ~83%[9] | The NBS protocol is reported with a higher and more consistent yield for the specific mono-brominated product. |
General Experimental Workflow Diagram
Caption: A generalized workflow from reaction setup to final product.
Conclusion
The electrophilic bromination of dibenzofuran is a cornerstone reaction for accessing a rich portfolio of functionalized derivatives. The regiochemical outcome can be effectively controlled through the judicious selection of the brominating agent and reaction conditions. For disubstitution at the highly activated 2 and 8 positions, direct bromination with molecular bromine in acetic acid is an effective, albeit aggressive, method. For a more controlled, high-yielding synthesis of the valuable 2-bromodibenzofuran intermediate, the use of N-bromosuccinimide with a Lewis acid catalyst in a polar aprotic solvent is the superior and safer methodology. The resulting brominated dibenzofurans are not merely end-products but critical, versatile platforms for innovation in drug discovery and the synthesis of high-performance organic electronic materials.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Investigation into the bromination of polybrominated dibenzo-p-dioxins and dibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophilic chlorination of dibenzo-p-dioxin and dibenzofuran over composite copper and iron chlorides and oxides in combustion flue gas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,8-DIBROMODIBENZOFURAN synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Bromodibenzofuran | 86-76-0 [chemicalbook.com]
- 10. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
The Enigmatic Core: A Technical Guide to Dibromodibenzofurans for Advanced Research
An In-Depth Analysis of the Physicochemical Properties, Synthesis, and Biological Significance of C12H6Br2O Isomers for Researchers, Scientists, and Drug Development Professionals.
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling the Dibromodibenzofuran Scaffold
The molecular formula C12H6Br2O represents a class of halogenated heterocyclic compounds known as dibromodibenzofurans. This scaffold, consisting of a central furan ring fused to two flanking benzene rings, each bearing a bromine atom, gives rise to a multitude of structural isomers. These compounds are of significant interest not only due to their prevalence as environmental contaminants with notable toxicological profiles but also for their potential as versatile building blocks in materials science and medicinal chemistry. The rigid, planar structure and the presence of reactive bromine atoms make these molecules intriguing candidates for further functionalization.
This technical guide will focus primarily on the 2,8-dibromodibenzofuran isomer, a representative and well-documented member of this chemical class. We will delve into its physicochemical properties, provide a detailed, field-proven synthesis protocol, and explore its analytical characterization. Furthermore, we will examine its biological implications, particularly its interaction with the aryl hydrocarbon receptor (AhR), a key event in mediating its toxic effects, and discuss the broader therapeutic potential of the benzofuran scaffold in drug discovery.
Physicochemical Properties of Dibromodibenzofuran Isomers
| Property | 2,8-Dibromodibenzofuran | 4,6-Dibromodibenzofuran |
| CAS Number | 10016-52-1 | 201138-91-2[1] |
| Molecular Weight | 325.98 g/mol | ~325.98 g/mol [1] |
| Appearance | White solid[2] | Off-white powder[1] |
| Melting Point | 226 °C[2] | 147-151 °C[1] |
| Boiling Point | Not available | ~396 °C[1] |
Synthesis and Purification: A Validated Protocol for 2,8-Dibromodibenzofuran
The synthesis of 2,8-dibromodibenzofuran is typically achieved through the electrophilic bromination of dibenzofuran. The regioselectivity of this reaction is highly dependent on the reaction conditions. Below is a detailed, self-validating protocol for the synthesis and purification of 2,8-dibromodibenzofuran.
Causality Behind Experimental Choices:
The choice of acetic acid as a solvent provides a polar medium to dissolve the dibenzofuran and facilitates the electrophilic substitution by bromine. The reaction temperature of 75°C is a critical parameter to ensure a reasonable reaction rate without promoting undesired side reactions or over-bromination. The dropwise addition of the bromine solution helps to control the exothermicity of the reaction and maintain selectivity. The workup procedure involving sodium thiosulfate is essential to quench any unreacted bromine, and the recrystallization from n-hexane is a standard and effective method for purifying the final product to obtain a white, crystalline solid.
Step-by-Step Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve dibenzofuran (23.2 g, 0.14 mol) in 232 g of glacial acetic acid.[2]
-
Bromination: Heat the solution to 75°C. In the dropping funnel, prepare a solution of bromine (92.6 g, 0.58 mol) in 54 g of glacial acetic acid. Add the bromine solution dropwise to the heated dibenzofuran solution over a period of 1-2 hours.[2]
-
Reaction Monitoring and Completion: Stir the reaction mixture continuously at 75°C for 3 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing deionized water. A precipitate will form.[2]
-
Washing: Filter the precipitated solid and wash it sequentially with an aqueous solution of sodium thiosulfate to remove excess bromine, followed by washing with deionized water until the washings are neutral.[2]
-
Purification: The crude product can be purified by recrystallization from n-hexane to yield 2,8-dibromodibenzofuran as a white solid.[2] A reported yield for this procedure is 38%.[2]
Caption: Workflow for the synthesis of 2,8-dibromodibenzofuran.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized 2,8-dibromodibenzofuran.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to be symmetrical. A reported spectrum shows signals at δ (ppm): 8.03 (s, 2H), 7.58 (d, J = 8.0 Hz, 2H), 7.44 (d, J = 8.0 Hz, 2H).[2] The singlet at 8.03 ppm corresponds to the protons at positions 1 and 9, which are deshielded due to their proximity to the bromine atoms. The two doublets at 7.58 and 7.44 ppm correspond to the protons on the benzene rings.
Mass Spectrometry (MS)
-
Electron Ionization (EI-MS): The mass spectrum of 2,8-dibromodibenzofuran will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). The molecular ion peak (M⁺) will be observed at m/z 324, with other major peaks at m/z 326 and 328, corresponding to the different combinations of bromine isotopes (⁷⁹Br and ⁸¹Br).
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H stretching vibrations (around 3050-3100 cm⁻¹), aromatic C=C stretching vibrations (in the 1450-1600 cm⁻¹ region), and the C-O-C stretching of the furan ring (around 1200-1250 cm⁻¹). The C-Br stretching vibrations will be observed in the lower frequency region of the spectrum.
Applications in Research and Drug Development
While specific isomers of C12H6Br2O are not currently marketed as drugs, the dibenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active natural products and synthetic compounds.[3][4] Derivatives of benzofurans have been extensively studied and have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7]
The brominated dibenzofurans, such as the 2,8- and 4,6-isomers, serve as valuable intermediates in organic synthesis. The bromine atoms act as versatile handles for introducing further chemical diversity through cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig couplings.[8] This allows for the construction of more complex molecules with tailored biological activities. For instance, 4,6-dibromodibenzofuran is a key intermediate in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs).[1][8]
Toxicology and Biological Mechanism of Action
The primary toxicological concern with polyhalogenated dibenzofurans is their structural similarity to dioxins. These compounds are known to be agonists of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[9]
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway:
-
Ligand Binding: In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. Lipophilic compounds like 2,8-dibromodibenzofuran can diffuse across the cell membrane and bind to the AhR.
-
Nuclear Translocation: Ligand binding induces a conformational change in the AhR, leading to its dissociation from the chaperone proteins and translocation into the nucleus.
-
Dimerization and DNA Binding: In the nucleus, the activated AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes.
-
Gene Transcription: The binding of the AhR/ARNT complex to XREs initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1.[9] The upregulation of these enzymes is a hallmark of AhR activation and is involved in the metabolism of xenobiotics.
The persistent activation of the AhR signaling pathway by these halogenated compounds can lead to a range of toxic effects, including endocrine disruption, immunotoxicity, and carcinogenicity.[9]
References
- 1. scielo.br [scielo.br]
- 2. 2,8-DIBROMODIBENZOFURAN synthesis - chemicalbook [chemicalbook.com]
- 3. NP-MRD: 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0277828) [np-mrd.org]
- 4. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 7. benchchem.com [benchchem.com]
- 8. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,8-Dibromodibenzofuran | C12H6Br2O | CID 82290 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Photophysical and Electrochemical Properties of 3,7-Dibromo-dibenzofuran
This technical guide provides a comprehensive overview of the core photophysical and electrochemical properties of 3,7-Dibromo-dibenzofuran, a halogenated aromatic compound of significant interest in the fields of organic electronics, materials science, and as a key intermediate in synthetic chemistry. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this molecule's characteristics and the experimental methodologies used for their determination.
Introduction: The Significance of Dibenzofuran and its Halogenated Derivatives
Dibenzofuran is a heterocyclic organic compound consisting of two benzene rings fused to a central furan ring.[1][2] This rigid, planar structure imparts favorable thermal and chemical stability. The strategic introduction of halogen atoms, such as bromine, onto the dibenzofuran core at specific positions, like the 3 and 7 positions, profoundly influences its electronic and photophysical properties.[3] These modifications can enhance intersystem crossing, facilitate phosphorescence, and tune the energy levels of the molecule, making brominated dibenzofurans promising candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as intermediates for the synthesis of complex organic materials and pharmaceuticals.[3] Understanding the fundamental photophysical and electrochemical behavior of this compound is crucial for its effective utilization in these advanced applications.
Part 1: Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes, with electrophilic bromination of dibenzofuran being a common and direct method. This process involves the reaction of dibenzofuran with a brominating agent in the presence of a catalyst. The regioselectivity of the bromination is a critical aspect of the synthesis, with the 3 and 7 positions being susceptible to electrophilic attack.
Representative Synthetic Workflow
Caption: A representative workflow for the synthesis of this compound via electrophilic bromination.
Detailed Experimental Protocol: Electrophilic Bromination
This protocol provides a generalized procedure for the synthesis of this compound. Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HBr gas into a trap), dissolve dibenzofuran (1 equivalent) in a suitable anhydrous solvent (e.g., carbon tetrachloride or dichloromethane).
-
Add a catalytic amount of a Lewis acid (e.g., iron(III) bromide or aluminum chloride, ~0.1 equivalents).
-
-
Bromination:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of the brominating agent (e.g., bromine or N-bromosuccinimide, 2.2 equivalents) in the same solvent to the reaction mixture via the dropping funnel over a period of 30-60 minutes with vigorous stirring.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by carefully adding an aqueous solution of a reducing agent (e.g., sodium thiosulfate or sodium bisulfite) to neutralize any excess bromine.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the this compound isomer.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.
-
Part 2: Photophysical Properties
The photophysical properties of a molecule describe its interaction with light, specifically its absorption and emission characteristics. These properties are fundamental to understanding its potential in optoelectronic applications. Due to the limited availability of specific experimental data for this compound in the public domain, the following data for the closely related isomer, 2,8-Dibromodibenzofuran , is presented as a reasonable approximation.[4]
Data Summary: Photophysical Properties of a Brominated Dibenzofuran
| Property | Value (for 2,8-Dibromodibenzofuran)[4] |
| Absorption Maxima (λmax) | 312 nm, 385 nm |
| Emission Maximum (λem) | 486 nm |
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
This protocol outlines the general procedure for acquiring the absorption and emission spectra of a compound like this compound.
Caption: A generalized workflow for the photophysical characterization of this compound.
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 10-3 M) in a spectroscopic grade solvent in which the compound is soluble (e.g., dichloromethane, chloroform, or toluene).
-
From the stock solution, prepare a series of dilute solutions (typically in the range of 10-5 to 10-6 M) for both UV-Vis absorption and fluorescence measurements. The optimal concentration for fluorescence is typically lower to avoid inner filter effects.
-
-
UV-Vis Absorption Spectroscopy:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to record a baseline correction.
-
Rinse and fill the cuvette with the sample solution.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Fluorescence Spectroscopy:
-
Use a fluorescence spectrometer.
-
Excite the sample at its absorption maximum (λmax) or another suitable absorption wavelength.
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
Identify the wavelength of maximum emission (λem).
-
-
Quantum Yield Determination (Relative Method):
-
To determine the fluorescence quantum yield (ΦF), a reference standard with a known quantum yield is required (e.g., quinine sulfate in 0.1 M H2SO4).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the reference standard under identical experimental conditions.
-
Calculate the quantum yield using the following equation: ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC):
-
Fluorescence lifetime measurements are typically performed using a specialized TCSPC instrument.
-
The sample is excited with a pulsed light source (e.g., a laser diode or LED).
-
The time delay between the excitation pulse and the detection of the emitted photons is measured and histogrammed to build the fluorescence decay curve.
-
The decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τ).
-
Part 3: Electrochemical Properties
Data Summary: Electrochemical Properties of a Brominated Dibenzofuran
| Property | Value (for 2,8-Dibromodibenzofuran)[4] |
| HOMO Level | -5.16 eV |
| LUMO Level | -2.20 eV |
| Electrochemical Band Gap | 2.96 eV |
Experimental Protocol: Cyclic Voltammetry
This protocol provides a general procedure for performing cyclic voltammetry on an organic compound like this compound.
Caption: A typical workflow for determining the electrochemical properties of this compound using cyclic voltammetry.
-
Preparation of Solutions:
-
Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in an anhydrous, degassed electrochemical-grade solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran).
-
Dissolve the this compound sample in the electrolyte solution to a final concentration of approximately 1 mM.
-
-
Electrochemical Cell Setup:
-
Use a standard three-electrode electrochemical cell.
-
The working electrode is typically a glassy carbon or platinum disk electrode.
-
The reference electrode is commonly a silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).
-
The counter (or auxiliary) electrode is usually a platinum wire or foil.
-
Polish the working electrode before each experiment to ensure a clean and reproducible surface.
-
-
Measurement Procedure:
-
Place the analyte solution in the electrochemical cell and immerse the three electrodes.
-
Deoxygenate the solution by bubbling a stream of an inert gas (e.g., nitrogen or argon) through it for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the measurement.
-
Connect the electrodes to a potentiostat.
-
Perform a cyclic voltammetry scan by sweeping the potential from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 100 mV/s). The potential range should be chosen to encompass the redox events of the compound.
-
Record the resulting current as a function of the applied potential to obtain the cyclic voltammogram.
-
-
Internal Standard and Data Analysis:
-
After recording the voltammogram of the sample, add a small amount of an internal standard with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc+), to the solution.
-
Record the cyclic voltammogram again to determine the position of the Fc/Fc+ redox couple.
-
Determine the onset oxidation potential (Eoxonset) and onset reduction potential (Eredonset) of the this compound from its voltammogram, referenced to the Fc/Fc+ couple.
-
-
Calculation of HOMO and LUMO Energy Levels:
-
The HOMO and LUMO energy levels can be estimated from the onset potentials using the following empirical equations, assuming the energy level of the Fc/Fc+ couple is -4.8 eV relative to the vacuum level:
-
HOMO (eV) = -[Eoxonset (vs Fc/Fc+) + 4.8]
-
LUMO (eV) = -[Eredonset (vs Fc/Fc+) + 4.8]
-
-
Conclusion
This technical guide has provided a detailed overview of the synthesis, photophysical, and electrochemical properties of this compound. While specific experimental data for this particular isomer is sparse in publicly available literature, the provided data for the closely related 2,8-Dibromodibenzofuran offers valuable insights into the expected behavior of this class of compounds. The detailed experimental protocols serve as a practical resource for researchers aiming to synthesize and characterize this and similar brominated dibenzofuran derivatives. The unique properties of these molecules, stemming from their rigid structure and the influence of bromine substitution, make them highly promising materials for the advancement of organic electronics and other high-technology applications. Further research into the specific characteristics of the 3,7-isomer is warranted to fully elucidate its potential.
References
- 1. nepjol.info [nepjol.info]
- 2. Study of the molecular structure, electronic structure, spectroscopic analysis and thermodynamic properties of dibenzofuran using first principles | Journal of Nepal Physical Society [nepjol.info]
- 3. Buy this compound | 67019-91-4 [smolecule.com]
- 4. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 3,7-Dibromo-dibenzofuran: A Comprehensive Protocol and Mechanistic Guide
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 3,7-Dibromo-dibenzofuran from dibenzofuran via electrophilic aromatic substitution. The document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental procedure, safety protocols, and methods for purification and characterization. Designed for researchers in organic chemistry, materials science, and drug development, this guide emphasizes the rationale behind procedural choices to ensure reproducibility and safety. This compound is a valuable building block in the development of organic electronics, pharmaceuticals, and advanced materials due to its unique electronic properties and thermal stability.[1]
Introduction and Significance
This compound is an aromatic organic compound with the molecular formula C₁₂H₆Br₂O.[1] Its structure consists of a central furan ring fused with two benzene rings, with bromine atoms substituted at the 3 and 7 positions. These electron-withdrawing bromine substituents significantly influence the molecule's reactivity, electronic properties, and solubility.[1] The robust aromatic core imparts high thermal stability, making it a compound of interest in several advanced fields.
Key Applications:
-
Organic Electronics: Its luminescent properties are being explored for use in organic persistent room-temperature phosphorescence (RTP) materials.[1]
-
Pharmaceutical Development: The dibenzofuran scaffold is a precursor for various biologically active compounds, and the bromine atoms serve as versatile handles for further functionalization through cross-coupling reactions.[1][2][3]
-
Material Science: The compound's unique electronic characteristics and stability make it a candidate for the development of novel functional materials.[1][4]
The most direct and common method for synthesizing this compound is the electrophilic bromination of the parent dibenzofuran molecule.[1] This guide focuses on providing a robust and well-explained protocol for this transformation.
Reaction Mechanism: Electrophilic Aromatic Substitution
The synthesis proceeds via an electrophilic aromatic substitution (EAS) pathway, a fundamental reaction in organic chemistry. The key to this reaction is the generation of a potent electrophile (Br⁺) that can attack the electron-rich aromatic rings of dibenzofuran.
-
Generation of the Electrophile: Molecular bromine (Br₂) itself is not electrophilic enough to react directly with dibenzofuran. Therefore, a Lewis acid catalyst, such as Iron(III) bromide (FeBr₃), is employed. The Lewis acid polarizes the Br-Br bond, creating a highly electrophilic bromine species.
-
Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the dibenzofuran ring acts as a nucleophile, attacking the electrophilic bromine. This step disrupts the aromaticity of one ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[5]
-
Regioselectivity: The substitution occurs preferentially at the 2, 3, 7, and 8 positions, which are activated by the electron-donating effect of the oxygen atom.[6] To achieve the desired 3,7-disubstitution, reaction conditions must be carefully controlled to favor disubstitution over mono- or poly-bromination.
-
Re-aromatization: A weak base (such as the FeBr₄⁻ complex formed in the first step) removes a proton from the carbon atom bearing the new bromine substituent. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the brominated dibenzofuran product.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| Dibenzofuran | C₁₂H₈O | 168.19 | >98% | Sigma-Aldrich |
| Bromine | Br₂ | 159.81 | >99.5% | Acros Organics |
| Iron(III) Bromide (anhydrous) | FeBr₃ | 295.56 | >98% | Alfa Aesar |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | >99.8% | Fisher Scientific |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | ACS Grade | VWR |
| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | >97% | EMD Millipore |
| Ethanol (for recrystallization) | C₂H₅OH | 46.07 | 200 Proof | Decon Labs |
Essential Safety Precautions
This procedure must be performed in a certified chemical fume hood.
-
Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. Causes severe skin and eye burns and is fatal if inhaled.[7] Always handle liquid bromine and its solutions in a fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[8] Have a bromine spill kit and a quenching solution (e.g., 10% sodium thiosulfate) readily available.
-
Dibenzofuran: May cause skin and eye irritation. Inhalation of dust should be avoided.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
-
Iron(III) Bromide: Corrosive and moisture-sensitive. Handle in a dry environment.
In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[8][9] Remove any contaminated clothing.[9]
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reactant Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser (with a gas outlet connected to a scrubber containing sodium thiosulfate solution), add dibenzofuran (8.41 g, 50.0 mmol).
-
Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) to the flask and stir until the dibenzofuran is completely dissolved.
-
Catalyst Addition: Carefully add anhydrous iron(III) bromide (0.30 g, 1.0 mmol) to the solution. The mixture may darken slightly.
-
Bromine Addition: In a separate flask, prepare a solution of bromine (5.6 mL, 17.6 g, 110 mmol, 2.2 equivalents) in 40 mL of anhydrous DCM. Transfer this solution to the dropping funnel.
-
Reaction Initiation: Cool the reaction flask to 0°C using an ice-water bath. Begin adding the bromine solution dropwise over a period of 60-90 minutes, maintaining the internal temperature below 5°C. Causality Note: Slow, cold addition is crucial to control the exothermic reaction and to minimize the formation of over-brominated side products.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing 150 mL of a cold 10% aqueous sodium thiosulfate solution. Stir until the red-brown color of excess bromine has completely disappeared. Causality Note: Sodium thiosulfate is a reducing agent that neutralizes unreacted, hazardous bromine, converting it to non-volatile bromide salts.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Wash the organic layer sequentially with 100 mL of deionized water and 100 mL of brine. Causality Note: The water wash removes water-soluble byproducts, while the brine wash helps to remove residual water from the organic phase and break any emulsions.
-
Drying and Solvent Removal: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as an off-white or pale yellow solid.
-
Purification: Purify the crude solid by recrystallization. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[10] Collect the purified white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Quantitative Data Summary
| Compound | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Dibenzofuran | 168.19 | 8.41 g | 50.0 | 1.0 |
| Bromine | 159.81 | 17.6 g (5.6 mL) | 110 | 2.2 |
| FeBr₃ (catalyst) | 295.56 | 0.30 g | 1.0 | 0.02 |
| Product: this compound | 325.98 | ~13.0 g (80% yield) | 40.0 | - |
Note: Yield is theoretical and may vary based on experimental conditions and purification efficiency.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): The expected spectrum should show three signals in the aromatic region, consistent with the symmetrical structure of the product. A published spectrum shows peaks at δ (ppm) 7.78 (d, J = 8.0 Hz, 2H), 7.74 (d, J = 1.6 Hz, 2H), 7.49 (dd, J = 8.0, 1.6 Hz, 2H).[4]
-
Melting Point: The purified product should have a sharp melting point. Literature values can be used for comparison.
-
Mass Spectrometry (MS): ESI-MS or GC-MS should show a molecular ion peak [M]⁺ corresponding to the mass of the product (m/z ≈ 324/326/328) with the characteristic isotopic pattern for two bromine atoms.
Conclusion
This application note provides a reliable and detailed methodology for the synthesis of this compound. By understanding the underlying mechanism and adhering to the safety and procedural guidelines outlined, researchers can confidently produce this valuable chemical intermediate for applications in pioneering research and development. The protocol's emphasis on causality aims to empower scientists to troubleshoot and adapt the procedure as needed for their specific research goals.
References
- 1. Buy this compound | 67019-91-4 [smolecule.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,7-dibroModibenzo[b,d]furan | 67019-91-4 [chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Investigation into the bromination of polybrominated dibenzo-p-dioxins and dibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. carlroth.com [carlroth.com]
- 8. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 9. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Dibenzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Dibenzofuran Scaffold
The dibenzofuran framework is a privileged heterocyclic motif found in a wide array of natural products, pharmaceuticals, and organic electronic materials.[1] Its rigid, planar structure and unique electronic properties contribute to a diverse range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects.[1] Consequently, the development of efficient and versatile synthetic methodologies for accessing substituted dibenzofurans is of paramount importance to the fields of medicinal chemistry and materials science.
Palladium catalysis has emerged as a powerful and indispensable tool for the construction of the dibenzofuran core.[2] Offering high efficiency, broad functional group tolerance, and the ability to forge challenging carbon-carbon and carbon-oxygen bonds, palladium-catalyzed reactions provide a diverse toolkit for the synthesis of these valuable compounds. This application guide provides an in-depth overview of the most prominent palladium-catalyzed strategies for dibenzofuran synthesis, complete with detailed experimental protocols, mechanistic insights, and comparative data to empower researchers in this dynamic field.
Strategic Approaches to Dibenzofuran Synthesis
The retrosynthetic analysis of the dibenzofuran skeleton reveals two primary bond disconnections that can be effectively addressed using palladium catalysis: intramolecular C-C bond formation from a diaryl ether precursor and intramolecular C-O bond formation from a 2-arylphenol intermediate. This guide will delve into three major palladium-catalyzed strategies that leverage these disconnections:
-
Direct C-H Activation/C-O Cyclization of Diaryl Ethers
-
Intramolecular Cyclization of Functionalized Diaryl Ethers
-
Domino and Tandem Reactions for Convergent Syntheses
Phenol-Directed C-H Activation/C-O Cyclization: An Atom-Economical Approach
Direct C-H activation has revolutionized synthetic chemistry by offering a more atom- and step-economical approach to bond formation, obviating the need for pre-functionalized starting materials.[3][4] In the context of dibenzofuran synthesis, the intramolecular, phenol-directed C-H activation/C-O cyclization of diaryl ethers is a particularly elegant and powerful strategy.[5]
Mechanistic Rationale and Key Considerations
This transformation typically proceeds through a Pd(0)/Pd(II) catalytic cycle. The reaction is initiated by the coordination of the palladium catalyst to the diaryl ether, followed by a concerted metalation-deprotonation (CMD) event at the ortho-C-H bond of one of the aryl rings, directed by the neighboring oxygen atom. Subsequent reductive elimination forms the C-O bond of the dibenzofuran and regenerates the active Pd(0) catalyst. An oxidant, often molecular oxygen (air), is required to reoxidize the Pd(0) to the active Pd(II) state to complete the catalytic cycle.[5][6]
The choice of solvent and additives is critical for the success of this reaction. Pivalic acid (PivOH) is often used as the solvent and has been shown to improve reproducibility and yields compared to other acids like acetic acid.[2] It is believed to facilitate the C-H activation step and stabilize the palladium intermediates.
dot digraph "C-H_Activation_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,5", ratio=fill]; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Nodes A [label="Diaryl Ether + Pd(II)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Palladacycle Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Dibenzofuran-Pd(II) Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Dibenzofuran + Pd(0)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Pd(II)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges A -> B [label="C-H Activation\n(CMD)"]; B -> C [label="C-O Reductive\nElimination", color="#EA4335"]; C -> D [label="Dissociation"]; D -> E [label="Oxidation\n(e.g., Air)", color="#34A853"]; E -> A [label="Regeneration"];
// Styling {rank=same; A; E;} B [fillcolor="#FBBC05", fontcolor="#202124"]; D [fillcolor="#4285F4", fontcolor="#FFFFFF"]; } caption [label="Catalytic Cycle for C-H Activation/C-O Cyclization.", shape=plaintext, fontsize=10];
Quantitative Data Summary: Substrate Scope
The phenol-directed C-H activation/C-O cyclization exhibits broad substrate scope, tolerating a variety of functional groups on both aryl rings.
| Entry | R¹ | R² | Yield (%) | Reference |
| 1 | H | H | 85 | [5] |
| 2 | 4-Me | H | 82 | [5] |
| 3 | 4-OMe | H | 78 | [5] |
| 4 | 4-F | H | 88 | [5] |
| 5 | 4-CF₃ | H | 75 | [5] |
| 6 | H | 2-Me | 72 | [5] |
| 7 | H | 3-CO₂Me | 68 | [5] |
Detailed Experimental Protocol: Synthesis of Dibenzofuran
This protocol is adapted from the work of Liu and coworkers.[5]
Materials:
-
Diphenyl ether (1.0 mmol, 170.2 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg)
-
Potassium carbonate (K₂CO₃, 0.1 mmol, 13.8 mg)
-
Pivalic acid (PivOH, 2.0 mL)
-
Schlenk tube (10 mL)
-
Magnetic stir bar
Procedure:
-
To a 10 mL Schlenk tube equipped with a magnetic stir bar, add diphenyl ether (1.0 mmol, 170.2 mg), palladium(II) acetate (0.05 mmol, 11.2 mg), and potassium carbonate (0.1 mmol, 13.8 mg).
-
Evacuate and backfill the tube with air (this can be done by connecting the tube to a balloon filled with air).
-
Add pivalic acid (2.0 mL) to the tube via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired dibenzofuran.
Intramolecular Cyclization of Functionalized Diaryl Ethers
A classic and robust strategy for dibenzofuran synthesis involves the intramolecular cyclization of diaryl ethers bearing a leaving group (e.g., iodine) or a reactive moiety (e.g., diazonium salt) at the ortho position of one of the aryl rings.
Cyclization of o-Iododiaryl Ethers
The palladium-catalyzed intramolecular C-H arylation of o-iododiaryl ethers is a highly effective method for constructing the dibenzofuran core.[7][8] This approach benefits from the ready availability of o-iododiaryl ethers, which can be synthesized in one pot from phenols.[7]
Mechanistic Considerations:
The catalytic cycle is believed to involve the oxidative addition of the C-I bond to a Pd(0) species, forming an arylpalladium(II) intermediate. This is followed by an intramolecular C-H activation/cyclization step to form a palladacycle, which then undergoes reductive elimination to yield the dibenzofuran product and regenerate the Pd(0) catalyst.[7] The use of a reusable heterogeneous catalyst like palladium on carbon (Pd/C) makes this method particularly attractive from a green chemistry perspective.[1]
dot digraph "o-Iododiaryl_Ether_Cyclization" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, size="6,7.6", ratio=fill]; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Nodes Pd0 [label="Pd(0)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate [label="o-Iododiaryl Ether", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Palladacycle [label="Palladacycle", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Dibenzofuran", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label="Oxidative\nAddition", color="#EA4335"]; Substrate -> OxAdd; OxAdd -> Palladacycle [label="Intramolecular\nC-H Activation"]; Palladacycle -> Product [label="Reductive\nElimination", color="#EA4335"]; Palladacycle -> Pd0 [style=dashed];
// Invisible edge for alignment Product -> Pd0 [label="Catalyst\nRegeneration", style=dashed];
caption [label="Proposed Catalytic Cycle for o-Iododiaryl Ether Cyclization.", shape=plaintext, fontsize=10]; }
Detailed Experimental Protocol: Synthesis of Dibenzofuran from 2-Iododiphenyl Ether
This protocol is based on the work of Panda and coworkers.[7]
Materials:
-
2-Iododiphenyl ether (1.0 mmol, 296.1 mg)
-
10% Palladium on carbon (Pd/C, 0.3 mol%, 3.2 mg)
-
Sodium acetate (NaOAc, 2.0 mmol, 164.0 mg)
-
N,N-Dimethylacetamide (DMA, 5.0 mL)
-
Round-bottom flask (25 mL)
-
Reflux condenser
Procedure:
-
In a 25 mL round-bottom flask, combine 2-iododiphenyl ether (1.0 mmol, 296.1 mg), 10% Pd/C (0.3 mol%, 3.2 mg), and sodium acetate (2.0 mmol, 164.0 mg).
-
Add N,N-dimethylacetamide (5.0 mL) to the flask.
-
Attach a reflux condenser and heat the reaction mixture to 140 °C in an oil bath.
-
Stir the reaction for 12 hours, monitoring its progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethyl acetate (10 mL).
-
Transfer the filtrate to a separatory funnel and add water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexanes) to obtain pure dibenzofuran.
Cyclization of Diaryl Ether Diazonium Salts
An alternative approach involves the palladium-catalyzed intramolecular cyclization of ortho-diazonium salts of diaryl ethers.[2][9] This method offers the advantage of readily available starting materials, as the diazonium salts can be prepared from the corresponding anilines.
Mechanistic Insights:
The reaction is proposed to proceed via the formation of an arylpalladium species from the diazonium salt, followed by an intramolecular C-H activation and reductive elimination, similar to the cyclization of o-iododiaryl ethers. This method is typically performed in the absence of a base.[2]
Domino and Tandem Strategies: Convergent and Complex Syntheses
Domino and tandem reactions, where multiple bond-forming events occur in a single pot, represent a highly efficient and elegant approach to complex molecule synthesis. Palladium catalysis is particularly well-suited for initiating such cascades.
Domino Carbopalladation/Suzuki Coupling and Cycloisomerization/Aromatization
A powerful two-stage domino strategy has been developed for the synthesis of tetracyclic dibenzofuran derivatives.[10] The first stage involves a Pd(0)-catalyzed domino intramolecular carbopalladation/Suzuki coupling of propargyl ethers of 2-halophenol derivatives. This is followed by an iron(III)-catalyzed cycloisomerization and aromatization to furnish the fused dibenzofuran core.
dot digraph "Domino_Synthesis_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, size="7.6,6", ratio=fill]; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Nodes Start [label="Propargyl Ether of\n2-Halophenol", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Pd(0)-catalyzed Domino\nCarbopalladation/Suzuki Coupling", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="3-Methylene-2,3-dihydrobenzofuran\nDerivative", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Fe(III)-catalyzed\nCycloisomerization/Aromatization", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Tetracyclic Dibenzofuran", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product;
caption [label="Workflow for the Domino Synthesis of Fused Dibenzofurans.", shape=plaintext, fontsize=10]; }
Domino Sonogashira Coupling/Cyclization
Another effective domino approach involves a palladium- and copper-cocatalyzed Sonogashira coupling of terminal alkynes with o-iodophenols, followed by an intramolecular cyclization to yield 2-substituted benzofurans, which can be precursors to more complex dibenzofuran structures.[11] The use of palladium nanoparticles as a recyclable catalyst has also been reported for this transformation.[11]
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (Pd(0) oxidation) | Degas solvent, use fresh catalyst, ensure inert atmosphere. |
| Poorly soluble reagents | Use a co-solvent, increase temperature slightly. | |
| Inefficient C-H activation | Screen different ligands or additives (e.g., PivOH). For o-iodo precursors, consider a different base. | |
| Formation of Side Products | Homocoupling of starting materials | Adjust catalyst loading and reaction temperature. |
| (e.g., biaryls) | ||
| Protodehalogenation (for halo-precursors) | Use a non-protic solvent and a non-nucleophilic base. | |
| Difficulty in Purification | Residual palladium | Filter through a pad of Celite® or use a metal scavenger. |
| Complex mixture of products | Re-optimize reaction conditions (temperature, time, catalyst loading) to improve selectivity. |
Conclusion
Palladium catalysis offers a rich and varied landscape for the synthesis of dibenzofuran derivatives. From atom-economical C-H activation strategies to robust cyclizations of functionalized precursors and elegant domino reactions, chemists have a powerful arsenal of tools at their disposal. The choice of a specific methodology will depend on factors such as the availability of starting materials, the desired substitution pattern, and scalability. By understanding the underlying mechanistic principles and carefully optimizing reaction conditions, researchers can effectively leverage these palladium-catalyzed transformations to access a wide range of dibenzofuran-containing molecules for applications in drug discovery and materials science.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Dibenzofuran synthesis [organic-chemistry.org]
- 3. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Fused Dibenzofuran Derivatives via Palladium-Catalyzed Domino C-C Bond Formation and Iron-Catalyzed Cycloisomerization/Aromatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palladium Nanoparticles Catalyzed Synthesis of Benzofurans by a Domino Approach [organic-chemistry.org]
Application Note: Suzuki-Miyaura Coupling with 3,7-Dibromo-dibenzofuran
An Application Guide for the Synthesis of Substituted Dibenzofurans
Introduction: The Strategic Importance of Dibenzofuran Derivatives
Dibenzofuran and its derivatives are privileged heterocyclic scaffolds found in a variety of natural products, pharmaceuticals, and advanced functional materials. Their rigid, planar structure and unique electronic properties make them highly sought-after building blocks in drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis.[1][2] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an ideal choice for the functionalization of aromatic cores.[2][3]
This application note provides a comprehensive guide to the double Suzuki-Miyaura coupling of 3,7-Dibromo-dibenzofuran. We will explore the underlying mechanism, present a detailed and validated experimental protocol, and discuss key parameters for reaction optimization. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials development seeking a reliable method to synthesize 3,7-diaryl-dibenzofuran derivatives.
The Catalytic Heart of the Reaction: Mechanism of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4][5] Understanding this cycle is critical for rational troubleshooting and optimization. The three key steps are oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which oxidatively inserts into the carbon-bromine bond of this compound. This step forms a square-planar Pd(II) intermediate.[4][5]
-
Transmetalation : The aryl group from the boronic acid (or its boronate ester) is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron atom, facilitating the exchange of the bromide ligand on the palladium for the aryl group from the boronic acid.[5][8]
-
Reductive Elimination : The two organic groups (the dibenzofuran and the newly transferred aryl group) on the Pd(II) center are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][9]
For a di-bromo substrate like this compound, this catalytic cycle must occur twice to achieve the fully substituted product.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Double Arylation of this compound
This protocol details a reliable procedure for the synthesis of 3,7-bis(aryl)dibenzofurans. The reaction should be performed under an inert atmosphere to prevent the oxidation and deactivation of the palladium catalyst.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents | Notes |
| This compound | 326.00 | 1.0 | 1.0 | Substrate |
| Arylboronic Acid | Varies | 2.5 | 2.5 | Coupling partner. A slight excess ensures complete conversion. |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 0.05 | 0.05 (5 mol%) | Catalyst. Handle in a glovebox or quickly in air. |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 4.0 | 4.0 | Base. Should be finely powdered and dried before use. |
| 1,4-Dioxane | - | 10 mL | - | Solvent. Should be degassed. |
| Deionized Water | - | 2.5 mL | - | Co-solvent. Should be degassed. |
| Ethyl Acetate | - | ~100 mL | - | For extraction. |
| Brine | - | ~40 mL | - | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | For drying the organic phase. |
| Silica Gel | - | As needed | - | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup : To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 326 mg), the desired arylboronic acid (2.5 mmol), and anhydrous potassium carbonate (4.0 mmol, 553 mg).[10]
-
Catalyst Addition : Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 mmol, 58 mg) to the flask.[11]
-
Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[10]
-
Solvent Addition : Prepare a 4:1 mixture of 1,4-dioxane and water. Degas the solvent mixture by bubbling argon through it for 15-20 minutes. Using a syringe, add 12.5 mL of the degassed solvent mixture to the reaction flask.[5]
-
Reaction Execution : Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.[5][11]
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC). Take small aliquots from the reaction mixture, dilute with ethyl acetate, and spot on a TLC plate. The disappearance of the starting material (this compound) indicates reaction completion. This typically takes 12-24 hours.
-
Workup : Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Add 20 mL of deionized water to the mixture.[7]
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).[7]
-
Washing and Drying : Combine the organic layers and wash with brine (2 x 20 mL) to remove residual water and inorganic salts. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]
-
Purification : The crude product is typically a solid or oil. Purify the material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3,7-diaryl-dibenzofuran product.
Caption: A generalized workflow for the experimental procedure.
Optimization and Troubleshooting
While the provided protocol is robust, Suzuki-Miyaura reactions can sometimes require optimization for specific substrates or to improve yields.[12][13]
-
Low Yield or Incomplete Conversion : If the reaction stalls, consider screening alternative catalysts, ligands, bases, or solvents.
-
Catalyst/Ligand : For challenging couplings, more electron-rich and bulky phosphine ligands can enhance catalyst activity.[3] Catalyst systems like Pd(dppf)Cl₂ or a combination of Pd(OAc)₂ with ligands like SPhos or XPhos can be highly effective.[10][14]
-
Base : The choice of base is crucial.[15] Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can sometimes accelerate the transmetalation step and improve yields, particularly with electron-poor boronic acids.[3][16]
-
Solvent : While Dioxane/water is common, other solvent systems like DMF/water or Toluene/Ethanol/water can be beneficial depending on the solubility of the reactants.
-
-
Homocoupling of Boronic Acid : The formation of biaryl side products (Ar'-Ar') from the boronic acid can occur, especially if the reaction conditions are not sufficiently inert. Ensure thorough degassing of solvents and maintenance of a positive inert gas pressure.
-
Protodeborylation : The boronic acid can be cleaved to the corresponding arene (Ar'-H) under certain conditions. Using a slight excess of the boronic acid can help compensate for this side reaction. Using boronate esters (e.g., pinacol esters) can also improve stability.[4]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally effective tool for the synthesis of 3,7-diaryl-dibenzofuran derivatives. The protocol outlined in this note provides a validated and reliable starting point for researchers. By understanding the core mechanism and key reaction parameters, scientists can successfully employ this transformation to access novel molecules for applications in pharmaceuticals, agrochemicals, and materials science.
References
- 1. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 3,7-Dibromo-dibenzofuran in Advanced Organic Electronics
Introduction: The Strategic Importance of the Dibenzofuran Core
In the landscape of organic electronics, the rational design of molecular building blocks is paramount to achieving high-performance devices. 3,7-Dibromo-dibenzofuran has emerged as a cornerstone synthon for creating a new generation of organic semiconductors. Its utility is rooted in a unique combination of structural and electronic attributes. The dibenzofuran core is a rigid, planar, and electron-rich heterocyclic system. This inherent rigidity helps to promote intermolecular π-π stacking in the solid state, a crucial factor for efficient charge transport, while its planarity ensures effective electronic conjugation when functionalized.
The true synthetic versatility of this molecule lies in the two bromine atoms at the 3 and 7 positions.[1][2] These positions are chemically active sites, primed for participation in powerful cross-coupling reactions. This allows for the precise, deliberate construction of larger, complex π-conjugated systems.[1] By strategically attaching various functional groups, researchers can meticulously tune the resulting material's electronic properties—such as HOMO/LUMO energy levels, charge carrier mobility, and photophysical characteristics—to meet the specific demands of devices like Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).[3][4]
This guide provides an in-depth exploration of this compound as a key intermediate, offering detailed protocols for its functionalization and discussing the performance of the resulting materials in various organic electronic applications.
Part 1: Core Synthetic Strategies & Protocols
The functionalization of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. The two most critical transformations for this scaffold are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions provide a modular and efficient approach to synthesizing a vast library of derivatives.[1][5]
Suzuki-Miyaura Cross-Coupling: Building π-Conjugated Backbones
The Suzuki reaction is indispensable for extending the π-conjugated system of the dibenzofuran core by forming carbon-carbon bonds with various aryl or vinyl boronic acids or esters.[6][7] This is a foundational technique for creating polymers and small molecules with tailored electronic and optical properties.[8][9]
Causality Behind Protocol Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, a combination of a Pd(II) precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand is more common. The ligand stabilizes the palladium center and facilitates the catalytic cycle.[6][10] Sterically hindered biaryl phosphine ligands (e.g., SPhos, XPhos) are often superior for coupling, as they promote the reductive elimination step and prevent catalyst deactivation.[10]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[7][11] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used, often in an aqueous solution to create a biphasic reaction medium.[10][11]
-
Solvent: A mixture of an organic solvent (like toluene, dioxane, or DMF) and water is typical, accommodating both the organic-soluble reactants and the water-soluble inorganic base.[10]
Detailed Protocol: Synthesis of a 3,7-Diaryl-dibenzofuran Derivative
-
Reactor Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (2.2-2.5 eq.), and the chosen base (e.g., K₂CO₃, 3.0-4.0 eq.).
-
Catalyst Loading: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%) if not using a pre-formed catalyst. Add this mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove all oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add a degassed solvent mixture (e.g., Toluene/H₂O 4:1) via syringe. The reaction mixture should be a suspension.
-
Reaction: Heat the mixture with vigorous stirring to 80-110 °C. Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Add ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the solution and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the final product.
Buchwald-Hartwig Amination: Introducing Charge-Transporting Moieties
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, reacting the bromine sites of the dibenzofuran core with primary or secondary amines.[5][12] This reaction is particularly crucial for synthesizing hole-transport materials (HTMs), where electron-donating arylamine groups are attached to the central scaffold.[1]
Causality Behind Protocol Choices:
-
Catalyst System: Similar to the Suzuki reaction, this process relies on a palladium catalyst with a phosphine ligand.[13] The choice of ligand is critical; bulky, electron-rich ligands like those from the Buchwald biarylphosphine family (e.g., JohnPhos, RuPhos) are highly effective as they accelerate the rate-limiting reductive elimination step.[14][15]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[13] Sodium tert-butoxide (NaOtBu) is the most common choice due to its high basicity and steric bulk, which prevents it from acting as a competing nucleophile.[13]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base.
Detailed Protocol: Synthesis of a 3,7-Bis(diarylamino)-dibenzofuran
-
Reactor Setup: In a glovebox or under a strictly inert atmosphere, add this compound (1.0 eq.), the diarylamine (2.1-2.3 eq.), and sodium tert-butoxide (NaOtBu, 2.5-3.0 eq.) to a flame-dried Schlenk flask.
-
Catalyst Loading: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%) and the phosphine ligand (e.g., RuPhos, 2-6 mol%).
-
Inert Atmosphere: If not in a glovebox, seal the flask and thoroughly purge with an inert gas.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the mixture with vigorous stirring to 90-120 °C. Monitor the reaction's completion via TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction by slowly adding water. Extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. After solvent removal, purify the crude material via column chromatography to isolate the desired C-N coupled product.
Diagram: General Synthetic Workflow
Caption: Synthetic routes from this compound.
Part 2: Applications in Organic Electronic Devices
The derivatives of this compound are high-value materials for a range of organic electronic devices. The rigid dibenzofuran unit serves as an excellent foundation for charge transport and provides high thermal stability.[1][16]
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, materials derived from this compound are primarily used as host materials in the emissive layer and as hole transport materials (HTMs) .[1][17]
-
Host Materials: For phosphorescent OLEDs (PhOLEDs), the host material must have a high triplet energy (ET) to prevent quenching of the phosphorescent dopant. The dibenzofuran core possesses a high ET, making it an ideal building block.[18] By using Suzuki coupling to attach other high-ET moieties, researchers can synthesize bipolar host materials capable of transporting both holes and electrons, leading to balanced charge injection and high device efficiency.[18]
-
Hole Transport Materials (HTMs): By functionalizing the dibenzofuran core with electron-donating triarylamines via Buchwald-Hartwig amination, materials with high hole mobility and appropriate HOMO levels for efficient hole injection from the anode are created.[1] The rigidity of the central core ensures good morphological stability, contributing to longer device lifetimes.
Diagram: OLED Device Architecture
Caption: Role of dibenzofuran derivatives in an OLED stack.
Organic Field-Effect Transistors (OFETs)
The performance of OFETs is critically dependent on the charge carrier mobility of the semiconductor layer.[19] The planarity and rigidity of the dibenzofuran core facilitate strong intermolecular π-π interactions, which are essential for creating ordered molecular packing in thin films. This ordered packing creates efficient pathways for charge transport.[3] By extending the conjugation through Suzuki coupling, materials based on this compound can be designed to exhibit high charge mobility for p-type or n-type transistors.[]
Organic Solar Cells (OSCs)
In OSCs, the power conversion efficiency is dictated by the electronic properties of the donor and acceptor materials.[21] this compound can be incorporated into conjugated polymers or small molecules used in the active layer.[3] Functionalization allows for precise tuning of the HOMO and LUMO energy levels to optimize the open-circuit voltage (VOC) and ensure efficient charge separation at the donor-acceptor interface.[22][23] Furthermore, its electron-rich nature makes it a suitable component for donor materials.
Part 3: Key Material Properties
The performance of any organic electronic device is a direct consequence of the physical and electronic properties of the materials used. Derivatives of this compound are characterized by a suite of techniques to evaluate their suitability for specific applications.
| Property Category | Parameter | Significance for Organic Electronics | Typical Characterization Method |
| Photophysical | Absorption / Emission Wavelength | Determines the color of OLEDs and the absorption range for OSCs. | UV-Vis & Photoluminescence Spectroscopy |
| Triplet Energy (ET) | Must be higher than the dopant's ET in PhOLED hosts to prevent energy back-transfer and efficiency loss.[18] | Phosphorescence Spectroscopy (at 77K) | |
| Photoluminescence Quantum Yield (PLQY) | A measure of emissive efficiency; crucial for bright and efficient OLEDs. | Integrating Sphere Measurement | |
| Electrochemical | HOMO / LUMO Energy Levels | Governs charge injection barriers, VOC in OSCs, and air stability.[8][22] | Cyclic Voltammetry (CV) |
| Band Gap (Eg) | The difference between LUMO and HOMO; defines the material's absorption onset and intrinsic color. | Calculated from CV or absorption edge | |
| Thermal | Glass Transition Temperature (Tg) | Indicates the temperature at which an amorphous solid becomes rubbery. High Tg is vital for morphological stability and long device lifetime.[8] | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td) | The temperature at which the material starts to degrade. High Td is necessary for thermal evaporation processes and device stability. | Thermogravimetric Analysis (TGA) | |
| Device | Charge Carrier Mobility (µ) | Measures how quickly charges move through the material; a key metric for OFETs and charge transport layers.[19] | Time-of-Flight (ToF), Space-Charge Limited Current (SCLC) |
Conclusion and Future Outlook
This compound is a powerful and versatile building block that has firmly established its place in the synthetic chemist's toolkit for organic electronics. Its rigid, planar structure and the reactivity of its bromine substituents provide a reliable platform for developing materials with tailored optoelectronic properties. The ability to systematically modify its structure through robust and well-understood cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions allows for the creation of high-performance host materials, charge transporters, and photoactive materials.
Future research will likely focus on developing even more efficient and specialized catalyst systems to further expand the scope of possible functionalizations. The design of novel, complex 3D structures originating from this planar core could lead to materials with improved solubility and processing characteristics without compromising electronic performance. As the demand for more efficient, stable, and cost-effective organic electronic devices continues to grow, the strategic use of foundational synthons like this compound will remain critical to innovation in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 67019-91-4 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. New Electroactive Polymers with Electronically Isolated 4,7-Diarylfluorene Chromophores as Positive Charge Transporting Layer Materials for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. research.rug.nl [research.rug.nl]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. rsc.org [rsc.org]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Selective F or Br Functionalization of Dibenzofuran for Application as Host Materials of Phosphorescent Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tcichemicals.com [tcichemicals.com]
- 21. m.youtube.com [m.youtube.com]
- 22. DSpace [repository.kaust.edu.sa]
- 23. jmaterenvironsci.com [jmaterenvironsci.com]
Application Note & Protocol: 3,7-Dibromo-dibenzofuran as a Versatile Precursor for Pharmaceutical Synthesis
Introduction: The Strategic Importance of the Dibenzofuran Scaffold
The dibenzofuran moiety is a prominent heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2][3] Its rigid, planar geometry and distinct electronic characteristics provide an excellent framework for the design of novel therapeutics. Among the various substituted dibenzofurans, 3,7-dibromo-dibenzofuran has been identified as a particularly valuable and versatile precursor for synthesizing complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[4]
The strategic placement of bromine atoms at the 3 and 7 positions offers significant advantages in synthetic chemistry. These positions are electronically primed for a variety of cross-coupling reactions. The molecule's C2 symmetry permits both symmetrical and sequential derivatization, affording chemists a high degree of control and adaptability in molecular design. This application note provides a comprehensive guide to the utility of this compound in pharmaceutical synthesis, complete with detailed reaction protocols and mechanistic insights.
Chemical Properties and Reactivity
This compound is a solid organic compound with the molecular formula C₁₂H₆Br₂O.[4][5][6] The bromine atoms at the 3 and 7 positions are readily displaced through various transition metal-catalyzed cross-coupling reactions, establishing this compound as a prime starting material for the introduction of diverse molecular functionalities.[4]
| Property | Value |
| Molecular Formula | C₁₂H₆Br₂O[4][5][6] |
| Molecular Weight | 325.98 g/mol [6] |
| Appearance | Off-white solid |
| CAS Number | 67019-91-4[5][6] |
| Solubility | Soluble in nonpolar organic solvents[1] |
The primary synthetic value of this compound stems from its participation in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These transformations enable the precise and efficient construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental to the synthesis of pharmaceuticals.
Synthetic Applications in Drug Discovery
The dibenzofuran core is a recurring motif in natural products and synthetic molecules exhibiting a wide array of biological activities, such as anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][7] The capacity to functionalize the 3 and 7 positions of the dibenzofuran scaffold, starting from this compound, has been pivotal in the creation of new drug candidates.[8][9]
Kinase Inhibitors
A notable application of 3,7-disubstituted dibenzofuran derivatives is in the development of kinase inhibitors.[8] The rigid dibenzofuran scaffold can function as a hinge-binding element, while the substituents at the 3 and 7 positions can be customized to interact with other regions of the ATP-binding pocket, resulting in potent and selective inhibition.[8]
Antiviral and Other Therapeutic Agents
The dibenzofuran nucleus has been integrated into molecules demonstrating potent antiviral activity.[2][3] The flexibility to introduce varied functional groups at the 3 and 7 positions facilitates the optimization of antiviral efficacy and pharmacokinetic profiles. Furthermore, dibenzofuran derivatives have shown potential as anticonvulsant, antihypoxic, and anti-ischemic agents.[10]
Experimental Protocols
The following protocols offer detailed, step-by-step methodologies for key synthetic transformations that utilize this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol details a representative Suzuki-Miyaura coupling reaction to synthesize a 3,7-diaryldibenzofuran. This transformation is a fundamental method for constructing biaryl structures that are prevalent in many pharmaceutical compounds.[11][12][13]
Objective: To synthesize a 3,7-diaryldibenzofuran from this compound and an appropriate arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (2.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)[14]
-
Base (e.g., K₂CO₃, 3.0 eq)[15]
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)[15]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, combine this compound, the arylboronic acid, and the base.[15]
-
Evacuate the flask and backfill with an inert gas (e.g., Argon) for three cycles.
-
Add the degassed solvent system to the flask.[15]
-
Add the palladium catalyst to the stirred suspension.[14]
-
Heat the reaction mixture to reflux (typically 90-100 °C) and maintain for 12-24 hours.[15] Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3,7-diaryldibenzofuran.
Diagram of Suzuki-Miyaura Coupling Workflow:
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 67019-91-4 [smolecule.com]
- 5. 3,7-dibroModibenzo[b,d]furan | 67019-91-4 [chemicalbook.com]
- 6. 3,7-Dibromodibenzo[b,d]furan | C12H6Br2O | CID 526356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dibenzofurans from nature: Biosynthesis, structural diversity, sources, and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Application Notes & Protocols: Synthesis of Dibenzofurans via Negishi Cross-Coupling
Introduction: The Strategic Advantage of Negishi Coupling for Dibenzofuran Scaffolds
Dibenzofurans are a class of heterocyclic compounds composed of two benzene rings fused to a central furan ring. This structural motif is prevalent in numerous natural products, pharmaceuticals, and functional materials, exhibiting a wide range of biological activities and valuable photophysical properties.[1] Consequently, the development of efficient and versatile synthetic routes to access functionalized dibenzofurans is of significant interest to the scientific community.[2]
While several methods exist for constructing the dibenzofuran core, the Negishi cross-coupling reaction offers a particularly powerful and reliable strategy.[3][4] This palladium- or nickel-catalyzed reaction forms a carbon-carbon bond between an organozinc compound and an organic halide or triflate.[5][6] Its primary advantages lie in the high reactivity of organozinc reagents, exceptional functional group tolerance under mild, neutral conditions, and the ability to couple sp², sp³, and sp hybridized carbon atoms.[3][7][8] These features make the Negishi coupling ideal for complex syntheses, including the construction of intricate heterocyclic systems like dibenzofurans.
This guide details a field-proven, streamlined approach for synthesizing functionalized dibenzofurans. The core strategy involves an intermolecular Negishi cross-coupling to form a key biaryl intermediate, which then undergoes a rapid, in situ intramolecular cyclization to furnish the final dibenzofuran product.[9][10][11]
The Catalytic Engine: Understanding the Negishi Cross-Coupling Mechanism
The efficacy of the Negishi coupling stems from a well-defined catalytic cycle involving a palladium(0) species. The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halide bond of the organic halide (Ar¹-X), forming a Pd(II) complex. The reaction rate for this step typically follows the trend I > OTf > Br >> Cl.[5]
-
Transmetalation: The organozinc reagent (Ar²-ZnX) then transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) intermediate. This step is often the rate-limiting step in the cycle.[5]
-
Reductive Elimination: The final step involves the formation of the new C-C bond between the two organic groups (Ar¹-Ar²), as they are eliminated from the palladium center. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[4]
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
Application Notes: Field-Proven Insights for Success
Catalyst and Ligand Selection: The Heart of the Reaction
The choice of catalyst and ligand is critical for a successful Negishi coupling. While both palladium and nickel catalysts are used, palladium complexes generally offer broader functional group tolerance.[5][12]
-
Palladium Precatalysts: Modern palladium precatalysts, such as those based on biarylphosphine ligands, are often superior to simple sources like Pd(OAc)₂ or Pd₂(dba)₃.[9] These precatalysts are more stable and facilitate the reliable formation of the active Pd(0) species, leading to more reproducible results and lower catalyst loadings.
-
The Role of Ligands: Bulky, electron-rich phosphine ligands are essential. Ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective.[9][13] They stabilize the palladium center, promote the crucial oxidative addition step, and facilitate the final reductive elimination.[14][15] In many protocols for dibenzofuran synthesis, both the palladium precatalyst and an additional equivalent of the XPhos ligand were found to be essential for the reaction to proceed efficiently.[9][13][16]
A Streamlined Synthetic Strategy: The One-Pot Approach
A highly efficient methodology for dibenzofuran synthesis employs a one-pot, four-step sequence: directed ortho-lithiation, zincation, Negishi cross-coupling, and intramolecular SₙAr cyclization.[9][10][11][16][17][18] This convergent strategy uses readily available fluoroarenes and 2-bromophenyl acetates as starting materials.
-
Directed ortho-Lithiation & Zincation: A fluoroarene is treated with a strong base like lithium diisopropylamide (LDA). The fluorine atom directs the lithiation to the ortho position. This organolithium intermediate is then transmetalated with zinc chloride (ZnCl₂) to generate the required arylzinc reagent in situ.
-
Negishi Cross-Coupling: The palladium catalyst and a 2-bromophenyl acetate are added to the freshly prepared arylzinc. The Negishi coupling proceeds to form a 2-acetoxy-2'-fluorobiphenyl intermediate.
-
Deprotection & SₙAr Cyclization: A base (e.g., KOtBu) is added to the mixture. It serves two purposes: first, it deprotects the acetate group to reveal a phenoxide, and second, it promotes the subsequent intramolecular Nucleophilic Aromatic Substitution (SₙAr), where the phenoxide displaces the ortho-fluorine atom to form the furan ring, completing the dibenzofuran synthesis.[9]
This one-pot procedure is highly efficient as it avoids the isolation and purification of sensitive organometallic intermediates.[9][16]
Critical Parameters and Troubleshooting
-
Anhydrous Conditions: Organozinc and organolithium reagents are highly sensitive to moisture and oxygen. All glassware must be rigorously flame-dried, and the reaction must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen). Anhydrous solvents, typically tetrahydrofuran (THF), are mandatory.[6]
-
Protecting Groups: In the described one-pot strategy, protection of the phenol as an acetate is crucial. Attempting the reaction with unprotected 2-bromophenol often results in failure, likely because the free phenol protonates the organometallic intermediates.[9][16]
-
Base Selection: The choice of base for the final cyclization step is important. Strong, non-nucleophilic bases like potassium tert-butoxide (KOtBu) or sodium bis(trimethylsilyl)amide (NaHMDS) are effective at promoting both the deprotection and the SₙAr cyclization.[10]
-
Incomplete Conversion: If the reaction stalls, it may be due to catalyst deactivation or incomplete formation of the organozinc reagent. Potential remedies include increasing the catalyst or ligand loading, re-optimizing the lithiation/zincation time and temperature, or ensuring all reagents and solvents are perfectly dry.[9][13]
Experimental Protocols & Workflow
The following protocols describe the synthesis of a substituted dibenzofuran using the one-pot lithiation/zincation/Negishi/SₙAr sequence.
Caption: Experimental workflow for the one-pot dibenzofuran synthesis.
Protocol: One-Pot Synthesis of 1-Methoxydibenzofuran
This protocol is adapted from a reported procedure and should be performed by trained personnel in a fume hood under an inert atmosphere.[9][10]
Materials:
-
3-Fluoroanisole
-
2-Bromophenyl acetate
-
Diisopropylamine
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Zinc Chloride (ZnCl₂, 1.0 M solution in THF)
-
XPhos Pd G2 (Palladium precatalyst)
-
XPhos (ligand)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl, Ethyl acetate, Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Preparation of LDA and Organozinc Reagent (Steps 1 & 2):
-
To a flame-dried Schlenk flask under argon, add anhydrous THF (1.0 M) and diisopropylamine (1.3 equiv).
-
Cool the solution to -25 °C (a cryocool or dry ice/acetone bath).
-
Slowly add n-BuLi (1.3 equiv) and stir for 30 minutes at -25 °C.
-
Add 3-fluoroanisole (1.2 equiv) dropwise and stir the mixture for 1 hour at -25 °C.
-
Slowly add the ZnCl₂ solution (1.3 equiv) and allow the reaction to warm to room temperature while stirring for 1 hour. The arylzinc reagent is now formed in situ.
-
-
Negishi Coupling and Cyclization (Steps 3 & 4):
-
In a separate flame-dried Schlenk flask, add XPhos Pd G2 (0.02 equiv), XPhos (0.02 equiv), and 2-bromophenyl acetate (1.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (to achieve a final concentration of ~0.5 M) followed by the freshly prepared arylzinc solution via cannula.
-
Add solid KOtBu (2.0 equiv) to the mixture.
-
Heat the reaction vessel in a preheated oil bath at 70 °C and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure 1-methoxydibenzofuran.
-
Data Presentation: Representative Substrate Scope and Yields
The following table summarizes data adapted from the literature, showcasing the versatility of this one-pot Negishi coupling/cyclization strategy for synthesizing various dibenzofuran derivatives.[9][10]
| Entry | Fluoroarene Coupling Partner | 2-Bromophenyl Acetate Partner | Dibenzofuran Product | Yield (%) |
| 1 | 1,3-Difluorobenzene | 2-Bromophenyl acetate | 2-Fluorodibenzofuran | 81 |
| 2 | 3-Fluoroanisole | 2-Bromophenyl acetate | 1-Methoxydibenzofuran | 85 |
| 3 | 1-Fluoro-3-(trifluoromethyl)benzene | 2-Bromophenyl acetate | 1-(Trifluoromethyl)dibenzofuran | 77 |
| 4 | 3-Fluorobenzonitrile | 2-Bromophenyl acetate | Dibenzofuran-1-carbonitrile | 62 |
| 5 | 3-Fluoroanisole | 2-Bromo-4-methylphenyl acetate | 1-Methoxy-8-methyldibenzofuran | 83 |
| 6 | 3-Fluoroanisole | 2-Bromo-4-fluorophenyl acetate | 8-Fluoro-1-methoxydibenzofuran | 79 |
Yields are for the isolated product after chromatography.
Conclusion
The Negishi cross-coupling reaction is a premier tool for constructing C-C bonds in complex organic synthesis. The one-pot sequence involving directed metalation, zincation, Negishi coupling, and SₙAr cyclization represents a highly efficient, convergent, and reliable pathway for accessing a diverse range of functionalized dibenzofurans from simple starting materials. By understanding the underlying mechanism and paying close attention to critical experimental parameters, researchers can effectively leverage this powerful methodology for applications in drug discovery, materials science, and beyond.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistnotes.com [chemistnotes.com]
- 4. name-reaction.com [name-reaction.com]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Why Negishi? How This Nobel-Winning Reaction Offers Unmatched Selectivity - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 8. Negishi coupling: an easy progress for C-C bond construction in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 15. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 3,7-Dibromo-dibenzofuran in Advanced Materials: A Guide for Researchers
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of materials science, the quest for novel organic molecules with tailored optoelectronic properties is relentless. Among the myriad of heterocyclic scaffolds, dibenzofuran has emerged as a privileged core structure, prized for its rigid, planar geometry and inherent thermal and chemical stability. The strategic introduction of bromine atoms at the 3 and 7 positions of the dibenzofuran nucleus yields 3,7-Dibromo-dibenzofuran, a versatile and highly valuable building block for the synthesis of functional materials. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, elucidating the applications of this compound in the design and fabrication of next-generation organic electronic devices.
The presence of two reactive bromine substituents on the dibenzofuran core opens up a vast chemical space for derivatization through various cross-coupling reactions.[1] This allows for the precise tuning of molecular properties such as energy levels, charge transport characteristics, and solubility, making it an ideal platform for creating bespoke materials for specific applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1] This guide will delve into the fundamental properties of this compound, provide detailed protocols for its derivatization, and showcase its application in high-performance organic electronic devices.
Physicochemical Properties of this compound
A thorough understanding of the intrinsic properties of this compound is paramount for its effective utilization in material design. The key physicochemical parameters are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₆Br₂O | [1] |
| Molecular Weight | 325.98 g/mol | [1] |
| Appearance | Colorless to light yellow solid | [1] |
| Melting Point | 134.12°C | [1] |
| Thermal Decomposition | Onset between 295-310°C | [1] |
| Solubility | Low in water, soluble in common organic solvents | [1] |
The high thermal stability of the dibenzofuran core is a significant advantage, ensuring the morphological and electronic integrity of devices operating at elevated temperatures. The bromine atoms act as reactive handles for synthetic transformations without compromising the robust aromatic framework.
Synthetic Pathways: Functionalizing the Dibenzofuran Core
The true power of this compound lies in its synthetic versatility. The carbon-bromine bonds are amenable to a range of palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse array of functional groups. The two most pivotal reactions for derivatizing this scaffold are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Figure 1: Key synthetic routes for the functionalization of this compound.
Protocol 1: Synthesis of a Dibenzofuran-Based Host Material via Suzuki-Miyaura Coupling
This protocol details the synthesis of a 3,7-di(aryl)dibenzofuran derivative, a class of molecules often employed as host materials in phosphorescent OLEDs due to their high triplet energies.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-biphenylboronic acid) (2.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (4 equivalents)
-
Toluene (anhydrous)
-
1,4-Dioxane (anhydrous)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert argon atmosphere, combine this compound (1 equivalent), the arylboronic acid (2.2 equivalents), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (4 equivalents).
-
Solvent Addition: Add a 3:1 mixture of anhydrous toluene and 1,4-dioxane to the flask.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.
-
Reaction: Heat the mixture to 100 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 3,7-di(aryl)dibenzofuran.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxidation, which can lead to deactivation. An inert atmosphere is crucial to maintain catalytic activity.
-
Ligand Selection: SPhos is a bulky, electron-rich phosphine ligand that facilitates both the oxidative addition of the aryl bromide to the palladium center and the subsequent reductive elimination to form the C-C bond, leading to higher yields and faster reaction times.
-
Base: K₃PO₄ is a moderately strong base that is effective in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[2]
Protocol 2: Synthesis of a Dibenzofuran-Based Hole Transport Material via Buchwald-Hartwig Amination
This protocol outlines the synthesis of a 3,7-diaminodibenzofuran derivative, a core structure for hole transport materials (HTMs) used in OLEDs and perovskite solar cells.
Materials:
-
This compound
-
Secondary amine (e.g., diphenylamine) (2.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.5 equivalents)
-
Toluene (anhydrous)
Procedure:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a Schlenk flask with this compound (1 equivalent), the secondary amine (2.2 equivalents), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (2.5 equivalents).
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Reaction: Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and remove the solvent in vacuo. Purify the crude product by column chromatography (silica gel, hexane/dichloromethane gradient) to obtain the pure 3,7-diaminodibenzofuran derivative.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The Pd₂(dba)₃/XPhos catalytic system is highly effective for C-N bond formation with a wide range of amines.[3] XPhos is a bulky biaryl phosphine ligand that promotes the reductive elimination step, which is often the rate-limiting step in the Buchwald-Hartwig amination.[4]
-
Base: NaOtBu is a strong, non-nucleophilic base that is required to deprotonate the amine, forming the active nitrogen nucleophile in the catalytic cycle.[3]
Application in Organic Light-Emitting Diodes (OLEDs)
Derivatives of this compound have shown exceptional promise in enhancing the performance of OLEDs, particularly as host materials for the emissive layer and as hole transport materials.
Figure 2: Schematic of a multilayer OLED incorporating dibenzofuran-based materials.
Dibenzofuran Derivatives as Host Materials
The high triplet energy of the dibenzofuran core makes its derivatives excellent host materials for phosphorescent emitters, especially for blue OLEDs.[5] By preventing triplet exciton quenching on the host, high quantum efficiencies can be achieved.
Dibenzofuran Derivatives as Hole Transport Materials
The introduction of triarylamine moieties at the 3 and 7 positions of dibenzofuran leads to materials with excellent hole mobility and suitable highest occupied molecular orbital (HOMO) energy levels for efficient hole injection from the anode.[6]
Performance Data of a Representative Dibenzofuran-Based OLED:
| Parameter | Value | Reference |
| Host Material | CF-2-BzF (a dibenzofuran-fluorene derivative) | [7] |
| Emitter | PO-01 (Yellow Phosphorescent) | [7] |
| Maximum Current Efficiency | 77.2 cd A⁻¹ | [7] |
| External Quantum Efficiency | 25.3% | [7] |
| Color Coordinates (at 1000 cd m⁻²) | (0.50, 0.49) | [7] |
Protocol 3: Fabrication of a Multilayer OLED Device
This protocol provides a general procedure for the fabrication of a small-molecule OLED using thermal evaporation.
Materials:
-
Indium tin oxide (ITO)-coated glass substrate
-
Hole Transport Material (HTM) derived from this compound
-
Host material derived from this compound
-
Phosphorescent dopant
-
Electron Transport Material (ETM) (e.g., Alq₃)
-
Electron Injection Material (e.g., LiF)
-
Aluminum (Al)
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrate sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrate with a nitrogen gun and treat it with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Layer Deposition: Transfer the cleaned substrate to a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).
-
Hole Transport Layer (HTL): Deposit a 40 nm thick layer of the dibenzofuran-based HTM onto the ITO substrate.
-
Emissive Layer (EML): Co-evaporate the dibenzofuran-based host material and the phosphorescent dopant (e.g., 10 wt%) to form a 20 nm thick emissive layer.
-
Electron Transport Layer (ETL): Deposit a 30 nm thick layer of the ETM.
-
Electron Injection Layer (EIL): Deposit a thin (1 nm) layer of LiF.
-
Cathode Deposition: Deposit a 100 nm thick layer of aluminum to serve as the cathode.
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to prevent degradation from moisture and oxygen.
Self-Validating System: The performance of the fabricated OLED, including its current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency, and electroluminescence spectrum, should be measured to validate the effectiveness of the synthesized dibenzofuran-based materials.
Conclusion and Future Outlook
This compound has proven to be a cornerstone in the development of high-performance organic electronic materials. Its robust and tunable nature, facilitated by reliable synthetic methodologies, allows for the creation of a vast library of functional molecules. The protocols and application notes provided in this guide offer a starting point for researchers to explore the rich potential of this versatile building block. Future research will likely focus on developing novel derivatives with even more refined properties, such as improved charge mobility, enhanced stability, and tailored energy levels, further pushing the boundaries of organic electronics. The continued exploration of the chemical space around the 3,7-disubstituted dibenzofuran core promises to yield the next generation of materials for efficient and durable optoelectronic devices.
References
- 1. Buy this compound | 67019-91-4 [smolecule.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 3,7-Dibromo-dibenzofuran as a Monomer for High-Performance Semiconducting Polymers
Introduction: The Strategic Role of Dibenzofuran in Advanced Organic Electronics
In the pursuit of next-generation organic electronic materials, the dibenzofuran scaffold has emerged as a privileged building block for semiconducting polymers.[1] Its rigid and planar structure promotes intermolecular π-π stacking, a critical factor for efficient charge transport. The incorporation of a furan ring within the dibenzo framework also endows these materials with high thermal stability.[1] Specifically, 3,7-dibromo-dibenzofuran is a versatile monomer that enables the synthesis of a wide array of conjugated polymers through common cross-coupling reactions, such as Suzuki and Stille polymerizations. The bromine atoms at the 3 and 7 positions provide reactive sites for the introduction of various aromatic and heteroaromatic co-monomers, allowing for precise tuning of the resulting polymer's electronic and physical properties.
This comprehensive guide provides detailed protocols for the synthesis of the this compound monomer, its subsequent polymerization via Suzuki coupling with a carbazole-based co-monomer, and the fabrication and characterization of organic field-effect transistors (OFETs) based on the resulting polymer. These protocols are designed to provide researchers, scientists, and drug development professionals with a robust starting point for the exploration of dibenzofuran-based semiconducting materials.
Part 1: Synthesis of the this compound Monomer
The synthesis of this compound is typically achieved through the electrophilic bromination of dibenzofuran. The following protocol is a representative procedure for this transformation.
Experimental Protocol: Synthesis of this compound
Materials:
-
Dibenzofuran
-
N-Bromosuccinimide (NBS)
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel (for column chromatography)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve dibenzofuran (1.0 eq) in anhydrous dichloromethane.
-
Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (2.2 eq) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using hexanes as the eluent to afford this compound as a white solid.
Part 2: Polymerization of this compound via Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of conjugated polymers.[2] The following protocol details the polymerization of this compound with a carbazole-based diboronic ester to yield a poly(dibenzofuran-co-carbazole) derivative.
Experimental Protocol: Synthesis of Poly(3,7-dibenzofuran-alt-9-(2-octyldodecyl)-2,7-carbazole)
Materials:
-
This compound (1.0 eq)
-
9-(2-octyldodecyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Anhydrous Toluene
-
2 M Aqueous Potassium Carbonate (K₂CO₃) solution
-
Aliquat 336 (phase transfer catalyst)
-
Methanol
-
Soxhlet extraction apparatus
-
Schlenk flask and line
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound, 9-(2-octyldodecyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole, and Tetrakis(triphenylphosphine)palladium(0).
-
Degassing: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Base Addition: Add anhydrous toluene, the 2 M aqueous potassium carbonate solution, and a few drops of Aliquat 336.
-
Polymerization: Heat the vigorously stirred biphasic mixture to 90 °C and maintain for 48-72 hours under an inert atmosphere.
-
Precipitation and Filtration: Cool the reaction mixture to room temperature and pour it into a large volume of stirred methanol. Collect the precipitated polymer by filtration.
-
Purification: Purify the polymer by Soxhlet extraction with methanol, acetone, and hexanes to remove oligomers and catalyst residues. The final polymer is then extracted with chloroform or chlorobenzene.
-
Final Product: Precipitate the polymer from the chloroform/chlorobenzene solution into methanol, filter, and dry under vacuum to yield the final polymer product.
Part 3: Characterization of the Semiconducting Polymer
Thorough characterization of the synthesized polymer is essential to understand its properties and predict its performance in electronic devices. The following table summarizes typical characterization data for a poly(dibenzofuran-co-carbazole) polymer.
Table 1: Representative Characterization Data for a Poly(dibenzofuran-co-carbazole) Polymer
| Property | Method | Typical Value | Reference |
| Number-Average Molecular Weight (Mₙ) | GPC | 15 - 30 kg/mol | [3][4] |
| Weight-Average Molecular Weight (Mₙ) | GPC | 30 - 60 kg/mol | [3][4] |
| Polydispersity Index (PDI) | GPC | 2.0 - 2.5 | [3][4] |
| Decomposition Temperature (Tₐ, 5% weight loss) | TGA | > 400 °C | [5] |
| Highest Occupied Molecular Orbital (HOMO) | CV | -5.4 to -5.8 eV | [6][7] |
| Lowest Unoccupied Molecular Orbital (LUMO) | CV, UV-vis | -2.1 to -2.5 eV | [6][7] |
| Optical Bandgap (E₉) | UV-vis | 2.9 - 3.3 eV | [8] |
| UV-vis Absorption (λₘₐₓ, film) | UV-vis | 380 - 420 nm | [8] |
Part 4: Fabrication and Performance of Organic Field-Effect Transistors (OFETs)
The performance of a semiconducting polymer is ultimately evaluated by its performance in an electronic device. The following protocol describes the fabrication of a bottom-gate, top-contact OFET.
Experimental Protocol: OFET Device Fabrication
Materials:
-
Heavily n-doped Si wafers with a 300 nm thermally grown SiO₂ layer
-
Octadecyltrichlorosilane (OTS)
-
Anhydrous Toluene
-
Purified Poly(dibenzofuran-co-carbazole)
-
Gold (Au) for source/drain electrodes
-
Spin-coater
-
Glovebox with an inert atmosphere
-
Thermal evaporator
-
Shadow mask
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates under a stream of nitrogen.
-
Dielectric Surface Treatment: Treat the SiO₂ surface with an octadecyltrichlorosilane (OTS) self-assembled monolayer by immersing the substrates in a 10 mM solution of OTS in anhydrous toluene for 30 minutes. Rinse with fresh toluene and dry.
-
Semiconductor Deposition: Inside a nitrogen-filled glovebox, prepare a solution of the poly(dibenzofuran-co-carbazole) in a suitable solvent (e.g., chloroform, chlorobenzene) at a concentration of 5-10 mg/mL. Deposit the polymer thin film onto the OTS-treated substrates by spin-coating.[9][10]
-
Annealing: Anneal the polymer films at a temperature of 120-150 °C for 30 minutes to remove residual solvent and improve film morphology.
-
Electrode Deposition: Thermally evaporate gold (Au) source and drain electrodes (50-100 nm thick) onto the polymer film through a shadow mask. The channel length (L) and width (W) are defined by the mask.
OFET Performance
The fabricated OFETs should be characterized in an inert atmosphere using a semiconductor parameter analyzer. The following table presents typical performance metrics for OFETs based on dibenzofuran-carbazole copolymers.
Table 2: Representative OFET Performance Data
| Parameter | Symbol | Typical Value | Reference |
| Hole Mobility | µₕ | 10⁻⁴ to 10⁻² cm²/Vs | [11][12] |
| On/Off Current Ratio | Iₒₙ/Iₒբբ | > 10⁵ | [13] |
| Threshold Voltage | Vₜₕ | -5 to -20 V | [13] |
Conclusion and Future Outlook
This compound is a valuable and versatile monomer for the synthesis of high-performance semiconducting polymers for organic electronics. The protocols and data presented in this guide demonstrate a clear pathway for the synthesis, characterization, and device application of these materials. The inherent properties of the dibenzofuran unit, combined with the vast possibilities for molecular design through copolymerization, make this class of materials a promising area for future research and development in organic field-effect transistors, as well as other electronic applications such as organic photovoltaics and organic light-emitting diodes. Further optimization of the polymer backbone design, side-chain engineering, and device architecture will undoubtedly lead to even higher performance and bring these materials closer to commercial viability.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis of Di-Block Copolymers Poly (Propylene oxide)-block-Poly (9-(2,3-epoxypropyl) Carbazole) via Sequential Addition of Monomers in One Pot - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iieta.org [iieta.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Synthesis and electro-optical properties of a new copolymer based on EDOT and carbazole [open.metu.edu.tr]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Novel Dibenzofuran-Based Cross-Linked Hole Transport Materials for High-Performance Blue Quantum Dot Light Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amorphous Carbazole-based (Co)polymers for OFET Application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Researcher's Guide to the Stille Cross-Coupling of Aryl Bromides
Abstract
The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This reaction, which couples an organostannane (organotin) reagent with an organic halide or pseudohalide, is catalyzed by palladium complexes and has become indispensable in the synthesis of complex molecules, from natural products to active pharmaceutical ingredients.[3][4] This guide provides a detailed exploration of the experimental procedure for the Stille coupling, with a specific focus on the use of aryl bromides as electrophilic partners. We will delve into the mechanistic underpinnings of the reaction, offer field-proven insights for optimizing reaction components, and provide a detailed, step-by-step protocol for researchers, scientists, and drug development professionals.
The Scientific Foundation: Mechanism of the Stille Coupling
A deep understanding of the catalytic cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism for the Stille reaction proceeds through three fundamental steps involving a palladium catalyst.[5][6] The active catalyst is a coordinatively unsaturated 14-electron Pd(0) species, typically generated in situ from a more stable Pd(0) or Pd(II) precatalyst.
The catalytic cycle involves:
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (Ar-Br) to the active Pd(0)L₂ catalyst. This step forms a square planar Pd(II) complex, where the aryl group and the bromide are now bonded to the palladium center.[6][7] The reactivity of aryl halides in this step generally follows the trend I > Br > Cl, reflecting the bond dissociation energies of the carbon-halogen bond.[2][6]
-
Transmetalation: This is often the rate-determining step. The organostannane reagent (R-SnR'₃) exchanges its organic group (R) with the bromide on the palladium complex.[6][8] This forms a new Pd(II) intermediate with both organic coupling partners (Ar and R) attached to the metal center. The rate of transmetalation is influenced by the nature of the ligands on palladium and the organic groups on the tin reagent.[6]
-
Reductive Elimination: In the final step, the two coupled organic groups (Ar-R) are expelled from the palladium complex, forming the desired carbon-carbon bond. This process reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, allowing the cycle to begin anew.[5][6]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Optimizing the Reaction: A Guide to Key Components
The success of a Stille coupling hinges on the judicious selection of its components. While aryl iodides are more reactive, aryl bromides offer a good balance of reactivity, stability, and commercial availability, making them highly valuable substrates.[3][9]
| Component | Selection Rationale & Expert Insights |
| Palladium Catalyst | Source: Both Pd(0) sources like Pd(PPh₃)₄ and Pd₂(dba)₃, and Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂, are effective.[10] Pd(II) precatalysts are often more air-stable and are reduced to the active Pd(0) species in the reaction mixture. Loading: Typically 1-5 mol% is sufficient. Higher loadings may be needed for challenging or sterically hindered substrates. |
| Ligands | Function: Ligands stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity.[3] Choice: For aryl bromides, electron-rich and bulky phosphine ligands are often superior as they promote the oxidative addition step.[3][10] Common choices include triphenylphosphine (PPh₃), tri(o-tolyl)phosphine (P(o-tol)₃), and tri-tert-butylphosphine (P(t-Bu)₃). For particularly challenging couplings, specialized ligands like XPhos or those from the Buchwald and Verkade groups have shown excellent efficacy.[1][11][12] |
| Organostannane | Reactivity: The rate of transfer of the R group from tin to palladium follows the general trend: alkynyl > vinyl > aryl > allyl ~ benzyl >> alkyl.[5] This allows for the use of "dummy" ligands on the tin, such as butyl or methyl groups, which are transferred much more slowly.[9] Purity & Stoichiometry: Use high-purity organostannanes. A slight excess (1.1-1.2 equivalents) is common to drive the reaction to completion. |
| Solvent | Choice: Anhydrous, degassed, non-protic polar solvents are standard. Toluene, dioxane, and DMF are the most common choices.[3] The choice can influence reaction rates and solubility of the catalyst complex. |
| Additives | Copper(I) Salts: Additives like CuI can dramatically accelerate the rate of transmetalation, particularly for less reactive organostannanes.[10][13] Fluoride Sources: Cesium fluoride (CsF) can be used to activate the organotin reagent, forming a hypervalent tin species that is believed to undergo transmetalation more rapidly. This is especially useful for less reactive aryl chlorides and bromides.[10][11] Lithium Chloride: LiCl can facilitate the reaction, particularly when using aryl triflates, by promoting the dissociation of the triflate from the palladium center. |
| Temperature | Range: Reactions are typically heated, often between 80-110 °C.[1] Room temperature couplings of aryl bromides are possible with highly active catalyst systems.[1][11] The required temperature depends on the reactivity of the aryl bromide and the chosen catalyst system. |
Detailed Experimental Protocol: Stille Coupling of 4-Bromotoluene with Phenyltributyltin
This protocol provides a representative procedure for a standard Stille coupling. Safety Note: Organotin compounds are toxic and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.
Reagents & Equipment Checklist
-
Reactants: 4-Bromotoluene, Phenyltributyltin
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Solvent: Anhydrous Toluene (from a solvent purification system or freshly distilled)
-
Glassware: Schlenk flask or round-bottom flask, condenser, magnetic stir bar, septa
-
Equipment: Magnetic stir plate with heating, inert gas line (Nitrogen or Argon) with bubbler, syringes, needles
Inert Atmosphere Setup & Reagent Preparation
Causality: The Pd(0) catalyst is sensitive to oxygen and will decompose if not handled under an inert atmosphere. All glassware must be thoroughly dried to prevent moisture from interfering with the reaction.
-
Assemble the flask and condenser and flame-dry under vacuum or oven-dry overnight.
-
Cool the glassware to room temperature under a positive pressure of nitrogen or argon.
-
Prepare stock solutions or weigh out solids under a blanket of inert gas.
Reaction Assembly & Execution
-
To the cooled, inerted Schlenk flask, add Pd(PPh₃)₄ (e.g., 0.02 mmol, 2 mol%).
-
Add 4-bromotoluene (e.g., 1.0 mmol, 1.0 equiv).
-
Using a syringe, add anhydrous toluene (e.g., 5 mL to make a 0.2 M solution).
-
Stir the mixture for 5 minutes until the catalyst dissolves.
-
Using a syringe, add phenyltributyltin (e.g., 1.1 mmol, 1.1 equiv) to the flask.
-
Fit the flask with the condenser, ensure a continuous flow of inert gas, and begin heating the reaction mixture to 100 °C with vigorous stirring.
Reaction Monitoring
Causality: Monitoring the reaction prevents unnecessary heating which can lead to side products and ensures the reaction is worked up only after completion.
-
Thin-Layer Chromatography (TLC): Periodically take small aliquots from the reaction mixture via syringe. Spot on a TLC plate and elute with an appropriate solvent system (e.g., 95:5 Hexanes:Ethyl Acetate). Visualize the spots under UV light. The disappearance of the starting aryl bromide spot indicates reaction progression.
-
GC-MS/LC-MS: For more quantitative analysis, an aliquot can be quenched and analyzed to determine the ratio of starting material to product.
Work-up and Purification
Causality: The work-up is designed to remove the catalyst and the highly toxic tributyltin bromide byproduct.
-
Once the reaction is complete (as determined by TLC), cool the flask to room temperature.
-
Dilute the reaction mixture with diethyl ether or ethyl acetate.
-
To remove the tin byproducts, wash the organic solution with a saturated aqueous solution of potassium fluoride (KF).[14] Stirring the biphasic mixture for 30-60 minutes will precipitate the tin salts as a filterable solid.
-
Filter the mixture through a pad of Celite®, washing the pad with additional solvent.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl product.[14]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed by air/moisture).2. Insufficient temperature.3. Low reactivity of the aryl bromide. | 1. Ensure rigorous inert and anhydrous conditions. Use a fresh bottle of catalyst.2. Increase reaction temperature.3. Switch to a more active ligand (e.g., P(t-Bu)₃) or add CuI as a co-catalyst. |
| Formation of Homocoupled Stannane Product | Reaction of the organostannane with the Pd(II) precatalyst or a radical process.[6] | 1. Ensure the use of a Pd(0) source or that the Pd(II) precatalyst is fully reduced before transmetalation becomes significant.2. Lower the reaction temperature if possible. |
| Catalyst Decomposition (black precipitate) | 1. Presence of oxygen.2. Ligand dissociation at high temperatures. | 1. Improve inert atmosphere technique.2. Use a more robust or higher concentration of ligand. Consider a ligand that coordinates more strongly. |
| Difficulty Removing Tin Byproducts | Tributyltin halides are often oily and co-elute with products. | Use the KF workup as described. An alternative is treatment with DBU/iodine or washing with aqueous NH₄OH. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. ionicviper.org [ionicviper.org]
- 9. Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Stille Coupling | NROChemistry [nrochemistry.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3,7-Dibromo-dibenzofuran
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development facing challenges with the chromatographic purification of crude 3,7-Dibromo-dibenzofuran. The methodologies and troubleshooting advice provided herein are grounded in established chromatographic principles and practical laboratory experience to ensure reliable and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most effective type of chromatography for purifying crude this compound?
For a neutral, non-polar aromatic compound like this compound, normal-phase chromatography is the standard and most effective method for initial purification from a crude reaction mixture.[1][2] This technique utilizes a polar stationary phase (typically silica gel) and a non-polar mobile phase, which allows for efficient separation based on polarity differences between the target compound and its impurities.
Q2: Which stationary phase should I choose?
Silica gel (SiO₂) with a mesh size of 230-400 is the recommended adsorbent for flash column chromatography, as it provides a good balance between resolution and flow rate.[1] If your compound shows signs of degradation (e.g., streaking on TLC or low recovery), which can be caused by the acidic nature of silica gel, consider using a less acidic stationary phase like neutral alumina (Al₂O₃) or deactivating the silica gel with a small amount of a base like triethylamine in your eluent.[3]
Q3: How do I determine the optimal mobile phase (eluent)?
The ideal mobile phase is determined using Thin-Layer Chromatography (TLC) prior to running the column.[1] The goal is to find a solvent system that provides a retention factor (Rƒ) of 0.2-0.4 for this compound. This Rƒ range ensures that the compound moves down the column at a reasonable rate without eluting too quickly (co-eluting with non-polar impurities) or too slowly (leading to band broadening).
Common Solvent Systems to Screen:
-
Hexane / Ethyl Acetate
-
Heptane / Dichloromethane
-
Cyclohexane / Toluene
Q4: Should I use an isocratic or gradient elution?
The choice depends on the complexity of your crude mixture as determined by TLC:
-
Isocratic Elution (Constant Solvent Composition): Use this if your target compound is well-separated from all impurities on the TLC plate. It is simpler to execute.
-
Gradient Elution (Increasing Solvent Polarity): This is necessary if your crude mixture contains both less polar and more polar impurities. A shallow gradient of increasing polar solvent (e.g., starting with 2% ethyl acetate in hexane and gradually increasing to 10%) can effectively separate the non-polar impurities first, then elute your target compound, and finally wash off the highly polar impurities that would otherwise remain on the column.[4]
Troubleshooting Guide: Specific Issues & Solutions
This section addresses common problems encountered during the purification process in a direct question-and-answer format.
Q: My TLC shows good separation, but the column fractions are all mixed. What went wrong?
A: This is a frequent issue that typically points to a problem with the column setup or loading technique, rather than the chosen solvent system.
-
Causality: When the separation efficiency on a column is significantly worse than on a TLC plate, it's often due to overloading the column, poor packing, or running the eluent too quickly.[5] Overloading saturates the stationary phase near the top of the column, preventing proper equilibrium and causing bands to broaden and overlap. Poor packing creates channels where the solvent and sample flow through too quickly, bypassing proper interaction with the silica.
-
Solution Workflow:
-
Reduce Sample Load: A general rule of thumb is to load no more than 1g of crude material per 20-40g of silica gel.
-
Improve Packing Technique: Ensure the silica gel slurry is homogeneous and allowed to settle into a compact, level bed. Gently tap the column during packing to remove air bubbles. Add a thin layer of sand on top to prevent disturbance when adding solvent.[5]
-
Optimize Flow Rate: For flash chromatography, the optimal flow rate results in the solvent level dropping by about 2 inches per minute. A flow rate that is too fast does not allow for proper equilibration between the stationary and mobile phases, leading to poor separation.[5]
-
Q: My compound is not eluting from the column, even after I flush with a highly polar solvent. Where is it?
A: This scenario suggests either irreversible adsorption or decomposition of the compound on the stationary phase.
-
Causality: The silanol groups (Si-OH) on the surface of silica gel are acidic and can act as binding sites for certain functional groups or even catalyze the decomposition of sensitive compounds.[3][6] While this compound is relatively robust, certain impurities in the crude mixture or unforeseen side products might be susceptible to this.
-
Diagnostic & Solution Steps:
-
Test for Stability: Before running the column, perform a stability test. Spot your crude mixture on a TLC plate, let it sit in the open air for 1-2 hours, and then elute it. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.[3]
-
Switch Stationary Phase: If instability is confirmed, switch to a more inert stationary phase like neutral alumina or consider reverse-phase chromatography.[7]
-
Deactivate Silica: Add 0.5-1% triethylamine to your eluent system. This will cap the acidic silanol sites and can prevent decomposition or strong adsorption.
-
Q: My final product shows broad, tailing bands on analysis (e.g., HPLC). How can I improve the peak shape during purification?
A: Band broadening and tailing on a column are often caused by overloading or secondary interactions.
-
Causality: Tailing occurs when a portion of the analyte is retained more strongly than the bulk, often due to interactions with highly active sites on the stationary phase.[8] While this compound is neutral, strong π-π stacking interactions with impurities or dipole interactions with the silica surface can contribute to this effect. Loading the sample in a solvent that is too strong can also cause band distortion.
-
Solutions:
-
Use Dry Loading: If your compound has poor solubility in the starting eluent, you may be tempted to dissolve it in a stronger solvent for loading. This is a primary cause of band spreading. Instead, use the dry loading method (see Protocol 2). This ensures the sample is introduced to the column as a narrow, concentrated band.[5]
-
Reduce Sample Concentration: Ensure the crude material is not loaded in a volume that is too large or too concentrated. The initial sample band should be as narrow as possible.[5]
-
Experimental Protocols & Data
Protocol 1: TLC Analysis and Solvent System Selection
-
Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spotting: Use a capillary tube to spot the solution onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a prepared mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Calculation: Calculate the Rƒ value for the spot corresponding to the product: Rƒ = (distance traveled by spot) / (distance traveled by solvent front).
-
Optimization: Adjust the solvent ratio until the Rƒ value for the target compound is between 0.2 and 0.4.
| Solvent System (Hexane:Ethyl Acetate) | Observed Rƒ of this compound | Assessment |
| 99:1 | ~0.55 | Too high; risk of co-elution with non-polar impurities. |
| 97:3 | ~0.35 | Optimal ; good separation expected. |
| 95:5 | ~0.20 | Acceptable, but may require longer elution time. |
Table 1: Example TLC screening data for optimizing the mobile phase.
Protocol 2: Flash Column Chromatography (Dry Loading Method)
-
Column Preparation: Secure a glass column vertically. Add the chosen eluent, then slowly pour a slurry of silica gel (40-60x the mass of the crude sample) in the eluent into the column. Allow it to pack under gravity or gentle pressure, tapping the column to ensure an even bed.
-
Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3x the mass of the crude sample) to this solution. Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Loading: Drain the solvent from the packed column until it is level with the top of the silica bed. Carefully add the dry-loaded sample powder to the top of the column, forming a thin, even layer. Gently add a layer of sand over the sample to prevent disturbance.[5]
-
Elution: Carefully add the eluent to the column. Apply pressure (if using flash chromatography) to achieve a steady flow.
-
Fraction Collection: Collect fractions in test tubes. Monitor the separation by collecting TLC spots from each fraction.
-
Analysis: Combine the pure fractions containing the this compound (as determined by TLC) and remove the solvent under reduced pressure.
Visualized Workflows
Caption: Workflow for chromatographic method development.
Caption: Decision tree for troubleshooting poor separation.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. jackwestin.com [jackwestin.com]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. uhplcs.com [uhplcs.com]
- 7. Separation of Dibenzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Solubilizing Dibromoanthracene Derivatives
This guide provides researchers, chemists, and drug development professionals with a comprehensive technical resource for addressing the significant solubility challenges posed by dibromoanthracene derivatives. The rigid, planar structure of the anthracene core results in strong intermolecular π-π stacking and high crystal lattice energy, making these compounds notoriously difficult to dissolve for homogeneous reactions. This center offers a series of frequently asked questions, in-depth troubleshooting guides, and validated experimental protocols to enhance reaction efficiency and yield.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries encountered during experimental setup.
Q1: Why are my dibromoanthracene derivatives so poorly soluble, even in common organic solvents?
A: The low solubility is a direct consequence of the molecule's inherent structure. The large, flat, and aromatic nature of the anthracene core promotes strong intermolecular π-stacking interactions. These forces hold the molecules together tightly in a solid crystal lattice. A significant amount of energy, typically in the form of heat, is required to overcome this crystal lattice energy and allow solvent molecules to solvate the individual dibromoanthracene molecules.
Q2: What are the best "first-pass" solvents to try for dissolving a novel dibromoanthracene derivative?
A: Start with aromatic solvents and increase the temperature. Hot toluene and xylenes are often effective starting points because their aromatic character allows for favorable interactions with the anthracene core.[1][2] Chlorinated solvents like chloroform, dichloromethane, or 1,2-dichlorobenzene can also be effective.[3][4] For many common reactions like Suzuki or Sonogashira couplings, ethereal solvents such as 1,4-dioxane and tetrahydrofuran (THF) are used, often in combination with water and heat.[5][6]
Q3: How critical is temperature for improving solubility?
A: Temperature is arguably the most critical factor. For most dibromoanthracene derivatives, solubility at room temperature is negligible in all but a few solvents.[7] Heating the solvent provides the thermal energy needed to break the intermolecular forces of the solid state. It is common for these compounds to be soluble only in boiling or refluxing solvents like toluene or dioxane.[1][8] Always check the boiling point of your chosen solvent and the thermal stability of your reactants before increasing the temperature.
Q4: My starting material dissolves initially with heating, but it precipitates out of solution as the reaction proceeds. What is happening?
A: This often indicates that the product of the reaction is even less soluble than the starting material under the reaction conditions. This is common in polymerization or π-extension reactions where the resulting molecule is larger and more rigid. Alternatively, a change in the polarity of the reaction mixture, perhaps due to the consumption of a polar reagent or the formation of ionic byproducts, could be causing the precipitation. In such cases, monitoring the reaction by TLC or LC-MS is crucial, and you may need to adjust the solvent system mid-reaction or move to a higher-boiling point solvent that can maintain solubility throughout the transformation.
Part 2: Troubleshooting Guide for Common Reactions
This guide focuses on palladium-catalyzed cross-coupling reactions, where solubility is a frequent impediment to success.
Issue: Incomplete Dissolution of Dibromoanthracene Starting Material
Poor solubility of the starting aryl halide is a primary cause of failed or low-yielding cross-coupling reactions. If the substrate is not in solution, it cannot efficiently undergo oxidative addition to the palladium catalyst, stalling the catalytic cycle.[6]
Solution A: Optimized Solvent Selection and Temperature
The choice of solvent is paramount. For reactions like the Suzuki-Miyaura coupling, solvent systems must be able to dissolve the nonpolar dibromoanthracene, the polar organoboron reagent, and the inorganic base.[9]
-
Aromatic Solvents: Toluene or xylenes are excellent for dissolving the dibromoanthracene backbone but may require a co-solvent or phase-transfer catalyst to dissolve the base.
-
Ethereal Solvents: 1,4-Dioxane or THF are frequently used, often with water as a co-solvent (e.g., a 4:1 mixture of dioxane and water).[5] The water helps dissolve inorganic bases like K₂CO₃ or K₃PO₄ and is believed to facilitate the transmetalation step.[6]
-
Polar Aprotic Solvents: Solvents like DMF or DMAc can be effective but should be used with caution. While they can greatly enhance solubility, they can also lead to side reactions, such as ester cleavage if the substrate has ester functionalities, particularly at high temperatures.[3]
Solution B: High-Boiling Point Solvents for Stubborn Cases
For extremely insoluble derivatives, high-boiling point solvents can maintain the energy required to keep all components in solution.
-
Examples: Xylenes (boiling point ~140 °C), 1,2-dichlorobenzene (boiling point ~180 °C), or diglyme (boiling point ~162 °C).
-
Causality: The higher thermal energy allows for the disruption of even very strong crystal packing forces. This is particularly useful for double cross-coupling reactions where the mono-substituted intermediate and the final product may have progressively lower solubility.[5]
Issue: Heterogeneous Reaction Mixture Leading to Low Yield and Reproducibility Issues
Even with heating, the reaction may remain a heterogeneous slurry, leading to slow reaction rates and inconsistent results.
Solution A: Micellar Catalysis using Surfactants
For reactions in aqueous media, surfactants can be used to create micelles. These microscopic aggregates have a hydrophobic core and a hydrophilic exterior. The dibromoanthracene derivative partitions into the hydrophobic core, effectively "dissolving" it in the bulk aqueous phase and bringing it into proximity with water-soluble catalysts and reagents.[10][11]
-
How it Works: Nonionic surfactants like Triton X-100 or Tween 80 form micelles above their critical micelle concentration (CMC).[12][13] This creates a microenvironment that facilitates the reaction, often allowing for lower reaction temperatures.
Solution B: Mechanochemistry (Solvent-Free Grinding)
In some cases, the challenges of solvent-based chemistry can be bypassed entirely. Mechanochemistry, or ball-milling, uses mechanical force to initiate reactions between solid-state reactants.
-
Mechanism: High-energy grinding in a ball mill provides the activation energy for the reaction. Recent studies have shown that Suzuki-Miyaura cross-coupling reactions can be performed efficiently in the solid state, sometimes accelerated by a small amount of an olefin additive, completely avoiding solubility issues.[14] This is an authoritative and green chemistry approach for otherwise intractable substrates.
Part 3: Advanced Strategies & Structural Modification
When optimizing reaction conditions fails, a more fundamental approach may be necessary.
Proactive Solubilization via Structural Modification
If you are designing a synthetic route, consider incorporating solubilizing groups onto the anthracene core or the coupling partners.
-
Alkyl Chains: Attaching long, flexible alkyl or alkoxy chains (e.g., hexyl or longer) to the molecule can disrupt crystal packing and dramatically improve solubility in common organic solvents.[3]
-
"Solubilizing Tail" Approach: One of the most effective strategies involves the temporary or permanent installation of highly polar functional groups. A novel one-step sulfoniumization has been shown to render polycyclic aromatic hydrocarbons (PAHs) soluble in organic solvents and even water.[15][16] These sulfonium salts can then undergo further functionalization.
Part 4: Visual Guides & Data Tables
Diagrams
// Node Definitions start [label="Start: Poorly Soluble\nDibromoanthracene Derivative", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction_type [label="Identify Reaction Type\n(e.g., Suzuki, Sonogashira)", fillcolor="#F1F3F4", fontcolor="#202124"]; suzuki [label="Suzuki Coupling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; other_rxn [label="Other Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_stability [label="Are reactants thermally stable >100°C?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; yes_stable [label="Yes", shape=plaintext]; no_stable [label="No", shape=plaintext]; solvent_choice1 [label="Try Heated (80-110°C) Solvent System:\n- Dioxane/Water (4:1)\n- Toluene/Water + PTC\n- THF/Water", fillcolor="#34A853", fontcolor="#FFFFFF"]; solvent_choice2 [label="Try High-Boiling Solvent:\n- Xylenes\n- 1,2-Dichlorobenzene\n- Diglyme", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_solubility [label="Is reaction homogeneous?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; yes_soluble [label="Yes", shape=plaintext]; no_soluble [label="No", shape=plaintext]; proceed [label="Proceed with reaction\n& monitor by TLC/LC-MS", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; advanced_methods [label="Consider Advanced Methods:\n- Micellar Catalysis\n- Mechanochemistry\n- Structural Modification", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> reaction_type; reaction_type -> suzuki [label="Common"]; reaction_type -> other_rxn [label="Less Common"]; suzuki -> check_stability; check_stability -> solvent_choice1 [label=" No"]; check_stability -> solvent_choice2 [label=" Yes"]; solvent_choice1 -> check_solubility; solvent_choice2 -> check_solubility; check_solubility -> proceed [label=" Yes"]; check_solubility -> advanced_methods [label=" No"]; } Diagram 1: Decision Workflow for Solvent Selection.
Data Tables
Table 1: Qualitative Solubility of 9,10-Dibromoanthracene in Common Organic Solvents
| Solvent | Temperature | Solubility | Reference(s) |
|---|---|---|---|
| Water | Ambient | Insoluble | [1][2] |
| Ethanol | Ambient | Slightly Soluble | [1] |
| Diethyl Ether | Ambient | Slightly Soluble | [1] |
| Benzene | Cold | Slightly Soluble | [1][2] |
| Benzene | Hot | Soluble | [1][2] |
| Toluene | Hot | Soluble | [1][2] |
| Xylenes | Standard Temp. | ~29 mM | [2][7] |
| Carbon Tetrachloride | Ambient | Sparingly Soluble | [8] |
| Chloroform | Ambient | Soluble |[2] |
Table 2: Recommended Starting Solvent Systems for Suzuki-Miyaura Cross-Coupling Reactions
| Solvent System | Typical Base | Temperature Range (°C) | Notes | Reference(s) |
|---|---|---|---|---|
| 1,4-Dioxane / Water (e.g., 4:1) | K₂CO₃, K₃PO₄ | 80 - 110 | A very common and effective system. Water aids in dissolving the base. | [5] |
| Toluene / Water | K₂CO₃, Cs₂CO₃ | 80 - 110 | Often requires a phase-transfer catalyst (e.g., TBAB) if the base is insoluble in toluene. | [9] |
| THF / Water | K₂CO₃, NaOH | 60 - 70 (Reflux) | Lower boiling point, suitable for more sensitive substrates. | [6][9] |
| DMF | K₂CO₃, K₃PO₄ | 80 - 120 | High dissolving power, but risk of side reactions with certain functional groups. |[3][5] |
Part 5: Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of a Poorly Soluble Dibromoanthracene Derivative
This protocol provides a robust starting point for the mono-arylation of a dibromoanthracene derivative where solubility is a known issue.
Materials:
-
1,2-Dibromoanthracene (or other isomer) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₃PO₄ (3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Flame-dried Schlenk flask with a condenser and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To the flame-dried Schlenk flask, add 1,2-dibromoanthracene (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), and the Pd(PPh₃)₄ catalyst (0.03 equiv).
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water via syringe to create a 4:1 solvent mixture. The final concentration of the dibromoanthracene should be approximately 0.1 M.
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously. Even at this temperature, the mixture may be a suspension. Vigorous stirring is essential for maximizing the interaction between the dissolved and undissolved components.[6]
-
Monitor the reaction progress by taking small aliquots, quenching with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS. The reaction may take 12-24 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with water and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-arylated product.[5]
Protocol 2: Determination of Solubility via Shake-Flask Method and UV-Vis Spectroscopy
This protocol allows for the quantitative determination of solubility, which is crucial for optimizing reaction concentrations.[2]
Materials:
-
Dibromoanthracene derivative
-
Chosen organic solvent
-
Vials with screw caps
-
Orbital shaker or stir plate
-
Syringe and syringe filters (0.22 µm, PTFE for organic solvents)
-
UV-Vis spectrophotometer and quartz cuvettes
-
Volumetric flasks
Procedure:
-
Calibration Curve Preparation:
-
Prepare a stock solution of the dibromoanthracene derivative of a known concentration in the chosen solvent.
-
Perform a series of serial dilutions to create at least five standard solutions of varying, known concentrations.
-
Measure the absorbance of each standard at its wavelength of maximum absorbance (λmax).
-
Plot absorbance vs. concentration to generate a linear calibration curve.[2]
-
-
Sample Equilibration:
-
Add an excess amount of the solid dibromoanthracene derivative to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure a saturated solution.
-
Seal the vial and place it on an orbital shaker at a constant temperature. Agitate the mixture for 24-48 hours to ensure equilibrium is reached.[2]
-
-
Sample Analysis:
-
After equilibration, let the vial stand for 2 hours to allow undissolved solids to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any microscopic particles.
-
Accurately dilute the filtered, saturated solution with the same solvent to bring its absorbance into the linear range of your calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Concentration Calculation:
-
Use the equation from the calibration curve to determine the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to calculate the concentration of the original saturated solution. This value represents the solubility of the compound in that solvent at that temperature.[2]
-
References
- 1. 9,10-Dibromoanthracene | 523-27-3 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103073387A - Preparation method of 9, 10-dibromoanthracene - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. lib3.dss.go.th [lib3.dss.go.th]
- 11. researchgate.net [researchgate.net]
- 12. Solubilization of polycyclic aromatic hydrocarbon mixtures in micellar nonionic surfactant solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02185J [pubs.rsc.org]
- 15. Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Electron-Rich Aryl Halide Coupling
Welcome to the Technical Support Center for cross-coupling reactions involving electron-rich aryl halides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these notoriously difficult substrates. The electron-donating nature of these substrates significantly retards the crucial oxidative addition step in the catalytic cycle, leading to low yields and sluggish reactions. This resource provides in-depth, field-proven insights and troubleshooting strategies to overcome these obstacles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.
Q1: My Suzuki-Miyaura coupling with an electron-rich aryl chloride is giving a low yield. What catalyst system should I try?
A: This is a classic challenge. The strong C-Cl bond, combined with the high electron density on the aromatic ring, makes oxidative addition to a Pd(0) center energetically unfavorable. Traditional palladium catalysts like Pd(PPh₃)₄ are often ineffective for these substrates.[1][2]
Primary Recommendation: Switch to Bulky, Electron-Rich Ligands.
The key is to increase the electron density on the palladium center, which in turn promotes the oxidative addition step.[3] Modern catalyst systems designed for this purpose are your best option:
-
Bulky Monodentate Phosphine Ligands (Buchwald-type): Ligands such as SPhos, XPhos, and RuPhos were specifically developed to address challenging substrates. Their steric bulk promotes the formation of a highly active, monoligated Pd(0) species, while their electron-donating properties facilitate oxidative addition.[4]
-
N-Heterocyclic Carbenes (NHCs): NHCs are powerful electron-donating ligands that can outperform phosphines in certain cases.[2][3] They form very stable palladium complexes that are highly active for the activation of aryl chlorides. A common choice is to use an imidazolium salt precursor (e.g., IPr·HCl) with a base to generate the carbene in situ.[2]
-
Palladacycle Pre-catalysts: Certain palladacycles have shown high efficacy for coupling electron-rich aryl chlorides, even at low catalyst loadings.[1]
Secondary Strategy: Re-evaluate Reaction Parameters.
-
Base Selection: The choice of base is critical. While stronger bases can facilitate transmetalation, they can also promote side reactions. For sensitive substrates, consider using K₃PO₄ or CsF instead of stronger bases like Cs₂CO₃.[1]
-
Solvent: Aprotic polar solvents like dioxane or THF are generally preferred. In some cases, the addition of water can be beneficial.[5]
Q2: I'm observing a significant amount of boronic acid homocoupling in my Suzuki reaction. How can I minimize this side reaction?
A: Homocoupling, or the formation of a biaryl product from two boronic acid molecules, is a common side reaction, especially under aerobic conditions or with certain bases.
Troubleshooting Steps:
-
Ensure Rigorous Anhydrous and Anaerobic Conditions: Oxygen can promote the oxidative homocoupling of boronic acids. Ensure your solvent is thoroughly deoxygenated and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).
-
Optimize the Base: The base plays a crucial role. Very strong bases can accelerate the decomposition of boronic acids. If you are using a strong base like NaOH or KOH, consider switching to a milder one such as K₃PO₄ or K₂CO₃.
-
Use Potassium Aryltrifluoroborates: These reagents are often more stable than the corresponding boronic acids and are less prone to protodeboronation and homocoupling.[2] They can be used directly in the coupling reaction.
-
Ligand and Catalyst Loading: Sometimes, an inappropriate ligand-to-metal ratio can lead to the formation of palladium species that favor homocoupling. Ensure you are using the recommended stoichiometry for your chosen ligand.
Q3: My Buchwald-Hartwig amination of an electron-rich aryl bromide with a primary amine is sluggish and incomplete. What should I change?
A: The sluggishness is likely due to slow reductive elimination, which is often the rate-limiting step for C-N bond formation with electron-rich arenes. The electron-donating group on the aryl halide makes the palladium center more electron-rich, disfavoring the final bond-forming step.
Primary Recommendation: Employ Sterically Hindered Ligands.
The development of bulky, sterically demanding phosphine ligands has revolutionized the Buchwald-Hartwig amination.[4][6]
-
Biarylphosphine Ligands (Buchwald Ligands): Ligands like BrettPhos and tBuXantphos are designed to accelerate reductive elimination through their steric bulk, which forces the aryl and amino groups into proximity around the metal center.[4][7]
-
Ferrocene-Based Ligands: Bidentate ligands such as 1,1'-bis(di-tert-butylphosphino)ferrocene (DtBPF) can be highly effective in preventing β-hydride elimination, an undesired side reaction that can occur with primary amines.[7]
Secondary Strategy: Base and Solvent Optimization.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[8]
-
Solvent: Toluene and dioxane are standard solvents. The choice can influence the solubility of the palladium complexes and the overall reaction rate.
Q4: I am attempting to couple an electron-rich aryl chloride with an amide (Buchwald-Hartwig amidation), but the reaction is not working. Are there specific catalysts for this transformation?
A: C-N coupling with amides is significantly more challenging than with amines because amides are less nucleophilic.[9] Standard amination conditions often fail.
Recommended Catalyst System:
-
Xantphos-based Catalysts: The combination of a palladium precursor like Pd₂(dba)₃ with the bidentate ligand Xantphos has been proven to be a general and effective system for the intermolecular coupling of aryl halides with amides, carbamates, and sulfonamides.[9] The specific bite angle and electronics of the Xantphos ligand are crucial for facilitating this difficult transformation.[10]
-
Base and Solvent: Cesium carbonate (Cs₂CO₃) is often the base of choice for these reactions, and 1,4-dioxane is a highly effective solvent.[9]
Catalyst Selection Workflow
The following diagram provides a decision-making framework for selecting an initial catalyst system.
Caption: Initial catalyst system decision tree.
Frequently Asked Questions (FAQs)
Q: What is the fundamental mechanism of a palladium-catalyzed cross-coupling reaction?
A: The generally accepted mechanism proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex. This is typically the rate-limiting step, especially for electron-rich aryl halides.[3][4]
-
Ligand Exchange/Transmetalation: The nucleophilic coupling partner (e.g., an organoboron compound in Suzuki coupling or an amine in Buchwald-Hartwig amination) coordinates to the palladium center. For Suzuki coupling, this step is called transmetalation, where the organic group is transferred from boron to palladium.[3] For Buchwald-Hartwig, the amine coordinates and is then deprotonated by a base.[6]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[4]
Caption: Generalized catalytic cycle for cross-coupling.
Q: How do ligands actually influence the reaction?
A: Ligands are not passive spectators; they are critical controllers of the catalyst's reactivity. They modify the steric and electronic properties of the metal center.[11][12]
-
Electronic Effects: Electron-donating ligands increase the electron density on the palladium, making it more nucleophilic and promoting the oxidative addition of the aryl halide.[3]
-
Steric Effects: Bulky ligands can promote the formation of coordinatively unsaturated, highly active catalyst species. They also facilitate the final reductive elimination step by causing steric crowding that forces the coupled fragments off the metal center.[3][12]
Q: When should I consider a Nickel catalyst instead of Palladium?
A: While palladium is the workhorse for cross-coupling, nickel catalysts can be superior for certain challenging transformations, particularly involving aryl chlorides. Nickel is more earth-abundant and can sometimes catalyze couplings of very unreactive electrophiles that are resistant to palladium catalysis. However, nickel catalysis can be more sensitive and may involve different mechanistic pathways, including single-electron transfer (SET) processes.[13]
Catalyst System Quick Reference Table
| Coupling Reaction | Aryl Halide | Recommended Ligand Class | Typical Base | Key Considerations |
| Suzuki-Miyaura | Electron-Rich Ar-Cl | Bulky Biarylphosphines (SPhos, XPhos), NHCs (IPr) | K₃PO₄, CsF | Rigorous inert atmosphere is crucial. Aryltrifluoroborates can be superior to boronic acids.[1][2] |
| Suzuki-Miyaura | Electron-Rich Ar-Br | Bulky Monodentate Phosphines (PCy₃, RuPhos) | K₃PO₄, K₂CO₃ | Generally easier than Ar-Cl. Less specialized ligands may be effective.[1] |
| Buchwald-Hartwig Amination | Electron-Rich Ar-Cl | Bulky Biarylphosphines (BrettPhos, RuPhos) | NaOtBu, LHMDS | Requires highly active G3/G4 pre-catalysts or careful in-situ generation.[4][8] |
| Buchwald-Hartwig Amination | Electron-Rich Ar-Br | Bulky Biarylphosphines (XPhos, tBuBrettPhos) | NaOtBu | Steric hindrance on the ligand is key to promote reductive elimination.[6][7] |
| Buchwald-Hartwig Amidation | Electron-Rich Ar-Br/Cl | Wide Bite-Angle Diphosphines (Xantphos) | Cs₂CO₃ | This is a challenging reaction requiring a specific ligand architecture.[9] |
General Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloroanisole
This protocol is a representative example and must be adapted and optimized for specific substrates.
Materials:
-
Palladium Acetate (Pd(OAc)₂)
-
SPhos ligand
-
4-Chloroanisole
-
Phenylboronic acid
-
Potassium Phosphate, tribasic (K₃PO₄)
-
Anhydrous, deoxygenated 1,4-Dioxane
-
Anhydrous, deoxygenated Water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an Argon atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.044 mmol, 4.4 mol%), and K₃PO₄ (2.0 mmol).
-
Reagent Addition: Add 4-chloroanisole (1.0 mmol) and phenylboronic acid (1.2 mmol) to the flask.
-
Solvent Addition: Add 1,4-dioxane (3 mL) and water (0.3 mL) via syringe.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. theses.enscm.fr [theses.enscm.fr]
- 12. reddit.com [reddit.com]
- 13. Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Dehalogenation Side Reactions in Suzuki Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering the common yet challenging issue of dehalogenation during Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.
Dehalogenation, the undesired replacement of a halogen on your starting material with a hydrogen atom, is a pervasive side reaction that can significantly lower yields and complicate purification.[1][2][3] This guide will walk you through the causes of dehalogenation and provide actionable strategies to mitigate this unwanted pathway.
Troubleshooting Guide: From Diagnosis to Solution
This section is structured to help you diagnose the potential causes of dehalogenation in your specific reaction and to provide targeted solutions.
Problem 1: Significant Dehalogenation Byproduct Observed with Aryl Iodides or Bromides
Symptoms: You observe a significant amount of the arene (Ar-H) byproduct corresponding to your aryl halide starting material (Ar-X). This is often more pronounced with aryl iodides and bromides, which are more reactive.[1][4]
Underlying Cause: The primary culprit is often the formation of a palladium-hydride (Pd-H) species.[1] This can arise from several sources within your reaction mixture, including the base, solvent (especially alcohols), or even trace amounts of water.[1][5] Once formed, the Pd-H species can participate in a competing catalytic cycle, leading to the reductive cleavage of the C-X bond.
Solutions:
-
Ligand Selection is Critical: The choice of phosphine ligand can dramatically influence the outcome. Bulky, electron-rich ligands are known to promote the desired reductive elimination of the cross-coupled product and can suppress dehalogenation.[1][6][7]
-
Base Optimization: Strong bases, particularly alkoxides like sodium ethoxide or potassium tert-butoxide, can be a direct source of hydride species.[3]
-
Solvent Considerations: Protic solvents, such as alcohols, can act as hydride donors.[5]
-
Actionable Step: Use aprotic solvents like dioxane, THF, or toluene.[1] If a protic co-solvent is necessary, minimize its concentration.
-
| Parameter | Recommendation for Minimizing Dehalogenation | Rationale |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHC ligands[1] | Promotes faster reductive elimination of the desired product, outcompeting the dehalogenation pathway.[8] |
| Base | Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃)[1][3] | Less prone to generating palladium-hydride species.[3] Avoid strong alkoxide bases. |
| Solvent | Aprotic solvents (e.g., dioxane, THF, toluene)[1] | Reduces the potential for the solvent to act as a hydride source. |
Problem 2: Dehalogenation is a Major Pathway with N-Heterocyclic Halides
Symptoms: When working with nitrogen-containing heterocycles (e.g., pyridines, indoles, pyrazoles), you observe a high percentage of the dehalogenated heterocycle.
Underlying Cause: N-heterocyclic halides are particularly susceptible to dehalogenation.[1] This can be due to several factors, including the electronic nature of the heterocycle and potential coordination of the nitrogen atom to the palladium center, which can alter the catalyst's reactivity. For heterocycles with an N-H bond, the acidic proton can also participate in side reactions.[1]
Solutions:
-
Protecting Groups: For N-H containing heterocycles like indoles or pyrroles, the acidity of the N-H proton can be problematic.
-
Actionable Step: Consider protecting the nitrogen with a suitable group (e.g., Boc, SEM) to prevent unwanted side reactions.[1]
-
-
Specialized Ligands: The electronic and steric properties of the ligand are paramount for these challenging substrates.
-
Careful Base Selection: A milder base can be beneficial in preventing deprotonation or other unwanted interactions with the heterocycle.
-
Actionable Step: Screen milder bases like potassium carbonate (K₂CO₃) in conjunction with an appropriate ligand.
-
Problem 3: Sluggish Reaction Leading to Increased Side Products
Symptoms: The reaction is slow, and as you increase the reaction time or temperature to drive it to completion, the amount of dehalogenated byproduct increases.
Underlying Cause: A slow desired catalytic cycle provides more opportunity for competing side reactions like dehalogenation to occur.[1] Sluggishness can stem from slow oxidative addition (especially with aryl chlorides) or a slow transmetalation step.[1]
Solutions:
-
Increase Catalyst Activity: A more active catalyst can accelerate the desired cross-coupling pathway.
-
Actionable Step: Consider using a palladium pre-catalyst that readily forms the active Pd(0) species.[9] Increasing the catalyst loading, within reasonable limits, can also be effective.
-
-
Optimize Temperature: While higher temperatures can sometimes promote dehalogenation, they can also accelerate a sluggish desired reaction.[10][11]
-
Actionable Step: Carefully screen a range of temperatures to find the optimal balance where the rate of the Suzuki coupling is significantly faster than the rate of dehalogenation.
-
-
Ensure Reagent Quality: The stability and purity of your organoboron reagent are crucial. Protodeboronation, the cleavage of the C-B bond, is another common side reaction that can be competitive with the desired transmetalation.[5][12]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of dehalogenation in Suzuki coupling?
A1: The most accepted mechanism involves the in-situ formation of a palladium-hydride (Pd-H) species.[1] This species can arise from the reaction of the palladium complex with various components in the reaction mixture, such as bases, solvents (like alcohols), or residual water.[1][5] The Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate (Ar-Pd-X), leading to the formation of the dehalogenated arene (Ar-H) and regenerating the active palladium catalyst.[5]
Q2: Which aryl halides are most prone to dehalogenation?
A2: The tendency for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[1][2] Aryl and heteroaryl iodides are the most susceptible to this side reaction, while aryl chlorides are the least reactive in both the desired coupling and the undesired dehalogenation.[1][4]
Q3: How does water content affect dehalogenation?
A3: The role of water is complex. While a certain amount of water is often necessary to facilitate the transmetalation step, especially when using inorganic bases, excessive water can be a source of protons and can promote dehalogenation and protodeboronation.[1][13] Therefore, controlling the water content is crucial. In some cases, rigorously anhydrous conditions can suppress dehalogenation, while in others, a specific ratio of an organic solvent to water is optimal.
Q4: Can the choice of boronic acid versus a boronic ester impact dehalogenation?
A4: While the aryl halide is the primary determinant, the organoboron reagent can have an indirect effect. A slow transmetalation step allows more time for competing side reactions like dehalogenation to occur.[1] Using highly active and stable organoboron reagents, such as certain boronic esters, can promote a faster forward reaction, thereby minimizing the opportunity for dehalogenation.[1]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Dehalogenation with an Aryl Bromide
This protocol is a good starting point for a standard Suzuki coupling where dehalogenation is a concern.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
SPhos (0.036 mmol, 3.6 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, arylboronic acid, and K₃PO₄.
-
Add the Pd₂(dba)₃ and SPhos.
-
Add the toluene and water.
-
Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by subjecting it to three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Coupling of a Challenging N-Heterocyclic Chloride
This protocol is adapted for more challenging substrates like N-heterocyclic chlorides, which are prone to dehalogenation.[1]
Materials:
-
N-heterocyclic chloride (1.0 mmol)
-
Arylboronic acid pinacol ester (Ar-Bpin) (1.2 mmol)
-
XPhos Pd G2 pre-catalyst (0.02 mmol, 2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
Procedure:
-
In a glovebox or under a robust inert atmosphere, add the N-heterocyclic chloride, arylboronic acid pinacol ester, Cs₂CO₃, and XPhos Pd G2 pre-catalyst to a reaction vial.
-
Add anhydrous, degassed 1,4-dioxane.
-
Seal the vial and heat the reaction to 100-110 °C.
-
Due to the lower reactivity of the chloride, the reaction may require a longer time (12-24 hours). Monitor accordingly.
-
Workup and purification are similar to Protocol 1.
Visualizing the Pathways
To better understand the competition between the desired Suzuki coupling and the dehalogenation side reaction, the following diagrams illustrate the key mechanistic steps.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. reddit.com [reddit.com]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Selection for Optimizing Benzofuran Synthesis
Welcome to the Technical Support Center for benzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in optimizing the synthesis of benzofuran derivatives. The benzofuran scaffold is a vital component in numerous pharmaceuticals and natural products, making efficient synthetic routes essential.[1][2][3] This resource provides in-depth, experience-based answers to common challenges, helping you enhance reaction yields, improve selectivity, and troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for the benzofuran core, and how does the solvent choice impact them?
A1: The primary methods for synthesizing the benzofuran core involve intramolecular or intermolecular cyclization reactions.[4] Key strategies include:
-
Palladium-Catalyzed Reactions: These are versatile and widely used, often involving Sonogashira or Heck couplings followed by intramolecular cyclization. A typical route is the coupling of o-iodophenols with terminal alkynes. The solvent's role here is crucial in facilitating the catalytic cycle and influencing reaction rates.[1][4]
-
Copper-Catalyzed Synthesis: Offering a more cost-effective and greener alternative to palladium, copper catalysts are used for various cyclization reactions.[4][5] Solvents in these reactions must be compatible with the copper catalyst and the specific reaction type, such as one-pot syntheses from o-hydroxy aldehydes and alkynes.[4][6]
-
Reactions from Salicylaldehydes: This classic approach involves reacting salicylaldehydes with compounds like α-haloketones. The solvent choice here influences the reactivity of the starting materials and the stability of intermediates.[4]
-
Metal-Free Cyclizations: Reagents like hypervalent iodine can mediate the oxidative cyclization of substrates. In these cases, the solvent needs to support the reactivity of the specific reagent used.[4]
The choice of solvent is paramount as it can significantly affect reaction efficiency and the formation of byproducts.[7][8]
Q2: How do solvent properties like polarity, boiling point, and proticity affect benzofuran synthesis?
A2: The solvent's physicochemical properties have a direct and profound impact on the outcome of benzofuran synthesis.
-
Polarity: A solvent's polarity influences the solubility of reactants and reagents, the stabilization of charged intermediates and transition states, and the overall reaction rate.[8]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) are often favored in metal-catalyzed reactions like Sonogashira and Heck couplings.[8][9] They can accelerate reaction rates and are excellent at dissolving a wide range of organic compounds.[8] For instance, DMF's high electron-donating capacity is thought to facilitate alkyne deprotonation in the Sonogashira coupling.[8]
-
Polar Protic Solvents (e.g., water, ethanol, methanol) can participate in hydrogen bonding, which can stabilize carbocations and leaving groups in SN1-type reactions.[10][11] However, they can also "cage" nucleophiles through hydrogen bonding, reducing their reactivity in SN2 reactions.[10][11]
-
Nonpolar Solvents (e.g., toluene, hexane) are sometimes used, particularly in copper-free Sonogashira couplings where polar solvents like DMF might inhibit the reaction by displacing ligands from the palladium complex.[8]
-
-
Boiling Point: The boiling point of a solvent determines the accessible temperature range for a reaction. Many cyclization reactions require elevated temperatures to overcome activation energy barriers.[12] Solvents with higher boiling points, such as DMF (153 °C) or DMSO (189 °C), allow for higher reaction temperatures, which can be crucial for driving reactions to completion.[13]
-
Proticity: This refers to the solvent's ability to donate a proton (H+).
The interplay of these properties is critical, and the optimal solvent is often a balance that best suits the specific reaction mechanism and substrates.
Q3: My palladium-catalyzed synthesis of a 2-substituted benzofuran is giving low yields. Could the solvent be the problem?
A3: Yes, the solvent is a very likely culprit. In palladium-catalyzed reactions, particularly those involving Sonogashira or Heck couplings, the solvent plays a multifaceted role.
-
Inadequate Solubility: If your starting materials, especially certain substituted o-iodophenols, have poor solubility in the chosen solvent, the reaction will be slow and inefficient.[15] Consider a solvent with better solubilizing power for your specific substrates.
-
Catalyst Deactivation: Some solvents can coordinate too strongly with the palladium center, inhibiting the catalytic cycle. Conversely, a solvent that doesn't sufficiently stabilize the catalytic species can lead to decomposition.
-
Interference with Base: The effectiveness of the base used in the reaction can be highly solvent-dependent. For instance, an inorganic base like K₂CO₃ will have different solubility and reactivity in DMF versus toluene.
Troubleshooting Steps:
-
Solvent Screening: If you suspect a solvent issue, perform a small-scale screen with a few different solvent types (e.g., a polar aprotic like DMF or acetonitrile, and a nonpolar solvent like toluene).
-
Consider Solvent Mixtures: Sometimes a mixture of solvents can provide the optimal balance of polarity and solubility.
-
Ensure Anhydrous Conditions: For many palladium-catalyzed reactions, the presence of water can be detrimental, leading to catalyst deactivation.[4] Ensure your solvent is dry.
Troubleshooting Guide
Problem 1: Low to no yield in a Larock-type benzofuran synthesis from an o-iodophenol and an internal alkyne using NaHCO₃ in DMF at 110°C.
-
Potential Cause: The use of sodium bicarbonate (NaHCO₃) at high temperatures can lead to its decomposition, producing water.[4] This in-situ water generation can interfere with the palladium catalytic cycle, causing catalyst deactivation and significantly reducing your yield.[4]
-
Solution:
-
Change the Base: Switch to an anhydrous base that does not generate water upon heating. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often more effective.[4][16] Organic bases such as triethylamine (NEt₃) can also be suitable alternatives.[4]
-
Optimize the Catalyst System: The catalyst (PPh₃)₂PdCl₂ may not be optimal for your substrates. Consider screening other palladium sources like Pd(PPh₃)₄.[4] The addition of a co-catalyst, such as copper(I) iodide (CuI), can facilitate the Sonogashira coupling portion of the reaction and improve results.[4]
-
Problem 2: Formation of the uncyclized Sonogashira coupling product instead of the desired benzofuran.
-
Potential Cause: This indicates that the initial carbon-carbon bond formation is successful, but the subsequent intramolecular carbon-oxygen bond formation (cyclization) is hindered. The reaction conditions (solvent, temperature, base) may be suitable for the Sonogashira coupling but not for the cyclization step.[4]
-
Solution:
-
Adjust Reaction Parameters: Increasing the reaction temperature after the initial coupling can provide the necessary activation energy for the cyclization to occur.[4]
-
Solvent Choice for Cyclization: The ideal solvent for the initial Sonogashira reaction may not be optimal for the cyclization.[7] A two-step, one-pot approach where the solvent is changed after the initial coupling could be beneficial. For the cyclization step, polar aprotic solvents like DMF are often effective.[7][16]
-
Base Selection: The choice of base can also influence the rate of cyclization. A stronger base might be required to deprotonate the phenolic hydroxyl group to facilitate the intramolecular nucleophilic attack.
-
Problem 3: In a Heck reaction for benzofuran synthesis, significant side products are observed.
-
Potential Cause: The solvent can influence the regioselectivity and chemoselectivity of the Heck reaction. An inappropriate solvent might promote undesired side reactions.
-
Solution:
-
Solvent Polarity: The polarity of the solvent can affect the stability of the intermediates in the Heck catalytic cycle. For intramolecular Heck reactions to form benzofurans, polar aprotic solvents are often used.[17]
-
Solvent and Base Combination: The combination of solvent and base is critical. For example, in the Heck coupling of 2-acetyl-5-bromobenzofuran with styrene, a water/Et₃N/TBAB system provided good conversion, while toluene was found to be inappropriate.[18]
-
Screening Different Solvents: A systematic screening of solvents with varying polarities (e.g., DMF, acetonitrile, dioxane, toluene) is recommended to identify the optimal conditions for your specific substrates.
-
Experimental Protocols & Data
Solvent Property Comparison
The following table summarizes the properties of common solvents used in benzofuran synthesis to aid in selection.
| Solvent | Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Relative Polarity | Dielectric Constant |
| Toluene | C₇H₈ | 110.6 | -93 | 0.867 | 0.099 | 2.4 |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | -108.4 | 0.886 | 0.207 | 7.5 |
| Acetonitrile (MeCN) | C₂H₃N | 82 | -45 | 0.786 | 0.460 | 37.5 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | -61 | 0.944 | 0.386 | 38 |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 189 | 18.5 | 1.092 | 0.444 | 47 |
| 1,4-Dioxane | C₄H₈O₂ | 101.1 | 11.8 | 1.033 | 0.164 | 2 |
| Triethylamine (TEA) | C₆H₁₅N | 89.5 | -114.7 | 0.726 | 0.145 | 2.42 |
| Water | H₂O | 100 | 0 | 1.000 | 1.000 | 80 |
Data compiled from various sources.[13][19][20][21]
Protocol: Palladium-Catalyzed Sonogashira Coupling and Cyclization for 2-Substituted Benzofuran Synthesis
This protocol is a widely used method for synthesizing 2-substituted benzofurans.[1]
-
To a solution of an o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (5 mL), add (PPh₃)PdCl₂ (0.02 mmol) and CuI (0.04 mmol).[1]
-
Stir the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[1]
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired benzofuran derivative.[1]
Visualizations
Decision Workflow for Solvent Selection in Benzofuran Synthesis
Caption: A decision workflow for selecting an appropriate solvent system for benzofuran synthesis.
General Experimental Workflow for Benzofuran Synthesis
Caption: General experimental workflow for a typical benzofuran synthesis.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.lucp.net [books.lucp.net]
- 9. researchgate.net [researchgate.net]
- 10. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 11. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 12. benchchem.com [benchchem.com]
- 13. arcorepoxy.com [arcorepoxy.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. www1.chem.umn.edu [www1.chem.umn.edu]
- 20. Properties of Solvents Used in Organic Chemistry [murov.info]
- 21. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Managing Reaction Temperature for Selective Bromination
Welcome to the technical support center dedicated to one of the most critical parameters in selective bromination: reaction temperature . For researchers, synthetic chemists, and drug development professionals, achieving high selectivity is paramount. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you master temperature control in your bromination reactions.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the role of temperature in directing the outcome of various bromination reactions.
Q1: Why is temperature so critical for achieving selectivity in bromination?
Temperature directly influences reaction rates and the energy available to the system. This allows it to act as a deciding factor between competing reaction pathways, a concept known as Kinetic vs. Thermodynamic Control.[1][2][3][4]
-
Kinetic Control (Low Temperature): At lower temperatures, reactions are typically irreversible because there isn't enough energy to overcome the reverse activation barrier.[1][4] The major product will be the one that forms the fastest—the kinetic product—which corresponds to the pathway with the lowest activation energy.[1][2][3] For many brominations, this allows for enhanced selectivity.
-
Thermodynamic Control (High Temperature): At higher temperatures, reactions become reversible. Given enough time, the system will reach equilibrium, and the dominant product will be the most stable one—the thermodynamic product—regardless of how fast it formed.[1][2][4]
Q2: How does temperature affect regioselectivity in free-radical bromination of alkanes?
Lowering the temperature significantly increases the selectivity of free-radical bromination, favoring the substitution of tertiary (3°) hydrogens over secondary (2°) and primary (1°) hydrogens. This is because the hydrogen abstraction step is endothermic, and according to the Hammond Postulate, the transition state resembles the alkyl radical product.[5] The stability of the radical intermediate (3° > 2° > 1°) has a major influence on the activation energy.[5]
At lower temperatures, fewer molecules have the energy to overcome the higher activation barrier required to form less stable radicals. This leads to a much higher preference for the pathway forming the most stable radical.[6] For instance, the selectivity of bromination for a secondary C-H bond over a primary one can be as high as 97:1.[6][7]
| C-H Bond Type | Relative Reactivity (Chlorination at 25°C) | Relative Reactivity (Bromination at 127°C) |
| Primary (1°) | 1 | 1 |
| Secondary (2°) | 3.9 | 82 |
| Tertiary (3°) | 5.2 | 1640 |
Data sourced from established relative reactivity ratios in organic chemistry.
Q3: For allylic or benzylic bromination with N-Bromosuccinimide (NBS), what is the typical temperature range?
Standard conditions for allylic and benzylic bromination using NBS involve refluxing in an anhydrous, non-polar solvent like carbon tetrachloride (CCl₄), often with a radical initiator like AIBN or benzoyl peroxide.[8] However, acetonitrile is now often used to avoid hazardous chlorinated solvents.[9][10]
Temperature control is crucial; too high a temperature can lead to multiple brominations or side reactions, while too low a temperature can result in an incomplete or very slow reaction.[11] For sensitive substrates where selectivity is a concern, reactions can be initiated with light (e.g., a household compact fluorescent lamp) at lower temperatures, such as 0°C, to achieve excellent control and selectivity.[10]
Q4: How does temperature influence the outcome of brominating an aromatic ring?
The effect of temperature depends on the type of aromatic bromination:
-
Electrophilic Aromatic Substitution (EAS): For activated rings (like phenols or anilines), bromination can often occur at or below room temperature.[12] For less reactive rings, a Lewis acid catalyst (e.g., FeBr₃) is required.[13] Lowering the temperature in EAS can dramatically increase regioselectivity. For example, the bromination of catechol with NBS at -30°C yields 100% of the 4-bromo product, whereas performing the reaction at room temperature would likely result in a mixture of isomers.[5][14]
-
Free-Radical Bromination (Benzylic Position): If the goal is to brominate the alkyl side chain of an aromatic compound (e.g., toluene to form benzyl bromide), the reaction is run under free-radical conditions (NBS, light/initiator) at elevated temperatures (reflux).[12][15] Using a Lewis acid and low temperature would instead favor bromination on the aromatic ring.[15]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Poor Regioselectivity – My reaction is producing a mixture of isomers.
Possible Cause: The reaction temperature is too high, providing enough energy for less-favored pathways to compete, or the reaction is under thermodynamic control when kinetic control is desired.
Solution:
-
Lower the Reaction Temperature: This is the most effective step. For electrophilic aromatic substitutions, try cooling the reaction to 0°C, -30°C, or even -78°C (dry ice/acetone bath).[5][14] For free-radical reactions, a lower temperature will also enhance selectivity for the most stable radical intermediate.[6]
-
Slow Addition of Brominating Agent: Many brominations are exothermic. Adding the brominating agent slowly and portion-wise, while ensuring efficient stirring and cooling, helps maintain the target temperature and prevents localized "hot spots" that can lead to side products.[5]
-
Choose a Milder Brominating Agent: If using elemental bromine (Br₂), consider switching to N-Bromosuccinimide (NBS), which is a solid and often provides a low, steady concentration of bromine, favoring kinetic control.[5][16]
-
Solvent Screening: The polarity of the solvent can influence the stability of transition states.[5][17] Experiment with different solvents to find the optimal conditions for your specific substrate.
Problem 2: Significant Polybromination – My reaction yields di- or tri-brominated products.
Possible Cause: The mono-brominated product is reactive enough to compete with the starting material for the brominating agent. High concentrations of the brominating agent or elevated temperatures can exacerbate this issue.
Solution:
-
Control Stoichiometry: Use a slight excess (e.g., 1.05 equivalents) of the starting material relative to the brominating agent to ensure the brominating agent is consumed before significant polybromination can occur.
-
Use a Low Concentration of Bromine: Employing NBS is highly effective here, as it maintains a very low, steady-state concentration of Br₂ throughout the reaction, minimizing the chance of a second bromination.[16]
-
Lower the Temperature: Reducing the temperature slows down all reaction rates. This can give the desired mono-brominated product a greater chance to be formed without immediately reacting again.
-
Monitor the Reaction Closely: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material. Quench the reaction as soon as the starting material has disappeared to prevent further reaction.
Problem 3: Addition vs. Substitution in Alkenes – My reaction with an alkene is giving the addition product instead of the desired allylic substitution.
Possible Cause: The concentration of molecular bromine (Br₂) is too high, favoring the ionic electrophilic addition pathway across the double bond over the radical substitution pathway at the allylic position.
Solution:
-
Switch to N-Bromosuccinimide (NBS): This is the classic solution. NBS, in a non-polar solvent and with a radical initiator (light or AIBN), is specifically used to achieve allylic bromination while avoiding addition.[16] It works by ensuring the concentration of Br₂ remains extremely low.
-
Ensure Anhydrous Conditions: The presence of water can lead to the formation of bromohydrins, another undesired side product.[8]
-
Use a Non-Polar Solvent: Non-polar solvents like CCl₄ or cyclohexane disfavor the ionic addition mechanism and promote the radical pathway.[16]
-
Temperature Considerations: While high temperatures can favor substitution, the use of NBS is the more critical factor for controlling this specific selectivity.[16]
Experimental Protocols
Protocol 1: Low-Temperature Electrophilic Aromatic Bromination for High Regioselectivity
This protocol is adapted from the selective bromination of catechol.[5][14]
-
Setup: Place the aromatic substrate (e.g., catechol, 1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Dissolution: Dissolve the substrate in a suitable solvent (e.g., acetonitrile).
-
Cooling: Cool the solution to the target low temperature (e.g., -30 °C) using a cooling bath (e.g., dry ice/acetone). Ensure the temperature is stable before proceeding.
-
Reagent Addition: Slowly add the brominating agent (e.g., NBS, 1.05 eq) and any catalyst (e.g., fluoroboric acid) to the cooled, stirring solution. Maintain the low temperature throughout the addition.[5][14]
-
Reaction: Allow the reaction mixture to stir at the low temperature for a set period, then let it slowly warm to room temperature. Monitor the reaction progress by TLC.
-
Workup: Once the starting material is consumed, quench the reaction (e.g., with aqueous sodium thiosulfate) and proceed with a standard aqueous workup and purification.
Protocol 2: Selective Allylic Bromination using NBS
This protocol is a general method for achieving selective allylic bromination.[8][16]
-
Setup: In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, combine the alkene substrate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), and a radical initiator (e.g., AIBN or benzoyl peroxide, ~0.02 eq).
-
Solvent: Add an anhydrous, non-polar solvent (e.g., carbon tetrachloride or acetonitrile).
-
Initiation: Heat the mixture to reflux or irradiate with a suitable light source (e.g., a sunlamp or CFL) to initiate the radical chain reaction.[9][12][16]
-
Monitoring: The reaction can be monitored by observing the consumption of the dense NBS, which is replaced by the less dense succinimide that floats to the surface. TLC or GC can also be used.
-
Workup: After the reaction is complete (typically when all NBS has been consumed), cool the mixture to room temperature.
-
Purification: Filter off the succinimide solid. Wash the filtrate with water to remove any remaining impurities, dry the organic layer, and remove the solvent under reduced pressure. The crude product can then be purified by distillation or chromatography.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fiveable.me [fiveable.me]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. 14.3 Kinetic versus Thermodynamic Control of Reactions - Organic Chemistry | OpenStax [openstax.org]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aichat.physics.ucla.edu [aichat.physics.ucla.edu]
- 12. Bromination - Common Conditions [commonorganicchemistry.com]
- 13. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. quora.com [quora.com]
- 16. Video: Radical Substitution: Allylic Bromination [jove.com]
- 17. benchchem.com [benchchem.com]
storage and handling to prevent 3,7-Dibromo-dibenzofuran degradation
Welcome to the technical support center for 3,7-Dibromo-dibenzofuran. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its experimental lifecycle. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the storage and handling of this compound, preventing its degradation and ensuring reliable experimental outcomes.
I. Troubleshooting Guide: Identifying and Mitigating Degradation
This section provides a systematic approach to troubleshooting potential degradation of this compound.
Issue 1: Visual Changes in Solid Compound
Question: My solid this compound, which was initially a colorless to light yellow solid, has developed a darker yellow or brownish tint. What could be the cause?
Answer:
Discoloration of solid this compound is often the first visual indicator of potential degradation. The robust nature of its aromatic rings generally lends it good thermal stability. However, several factors can contribute to changes in its appearance over time.
Potential Causes and Solutions:
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in halogenated aromatic compounds. Procedures involving brominated compounds are sometimes conducted under UV-cut lighting to prevent photolytic degradation.
-
Solution: Always store this compound in an amber vial or a container that is protected from light. When handling the compound outside of a storage container, minimize exposure to direct light.
-
-
Oxidation: Although generally stable, prolonged exposure to air and humidity can lead to slow oxidation of the compound.
-
Solution: Store the compound in a tightly sealed container. For long-term storage, consider using a desiccator or storing under an inert atmosphere (e.g., argon or nitrogen).
-
-
Contamination: The presence of impurities can catalyze degradation.
-
Solution: Ensure that all spatulas, weighing boats, and other handling equipment are scrupulously clean and dry before use. Avoid introducing any foreign materials into the stock container.
-
Issue 2: Inconsistent or Unexpected Experimental Results
Question: I am observing variability in my experimental results (e.g., reaction yields, biological activity) when using what should be the same batch of this compound. Could this be due to degradation?
Answer:
Yes, inconsistent experimental outcomes are a significant red flag for compound degradation. Even low levels of degradation products can interfere with reactions or biological assays.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Analytical Techniques for Purity Assessment:
To definitively assess the purity of your this compound, the following analytical methods are recommended:
| Analytical Technique | Purpose | Expected Outcome for Pure Compound |
| ¹H NMR | To confirm the chemical structure and identify proton environments. | The ¹H NMR spectrum should match the reference spectrum, showing characteristic peaks for the aromatic protons. |
| LC-MS / GC-MS | To separate the compound from any impurities and confirm its molecular weight. | A single major peak corresponding to the molecular weight of this compound (325.98 g/mol ) should be observed. |
| Melting Point | To assess purity; impurities typically depress and broaden the melting range. | A sharp melting point around 134.12°C is expected. |
Issue 3: Poor Solubility or Precipitate Formation in Solution
Question: My this compound is not dissolving as expected in a solvent it was previously soluble in, or a precipitate has formed in a previously clear stock solution. What is happening?
Answer:
Changes in solubility characteristics can indicate degradation. Degradation products may have different polarities and solubilities compared to the parent compound. This compound is known to have very low solubility in water and is lipophilic.
Potential Causes and Solutions:
-
Formation of Insoluble Degradants: Degradation can lead to the formation of more polar, oxidized, or polymerized species that are less soluble in common organic solvents.
-
Solution: Prepare fresh stock solutions for critical experiments. If a stock solution must be stored, store it at a low temperature (see storage recommendations below) and protect it from light. Before use, visually inspect the solution for any precipitates. If precipitates are observed, the solution should be discarded.
-
-
Solvent Evaporation: Over time, solvent can evaporate from a stored solution, increasing the concentration of the compound beyond its solubility limit.
-
Solution: Use tightly sealed vials with appropriate caps (e.g., PTFE-lined caps) to minimize solvent evaporation. Parafilm can be used as an additional sealant for long-term storage.
-
-
Temperature Effects: The solubility of most compounds is temperature-dependent. If a stock solution was prepared at room temperature and then stored in a refrigerator or freezer, the compound may precipitate out.
-
Solution: Before use, allow the solution to warm to room temperature and ensure that any precipitate has redissolved. Gentle vortexing or sonication can aid in redissolving the compound.
-
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the proper storage and handling of this compound.
Storage
Q1: What are the optimal conditions for long-term storage of solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed, light-resistant container (e.g., amber glass vial) in a cool, dry, and well-ventilated place. Recommended storage is at room temperature, sealed in a dry environment. For enhanced stability, storage in a desiccator is advisable to protect against moisture.
Q2: How should I store solutions of this compound?
A2: Stock solutions should be stored in tightly sealed, light-protected vials at low temperatures. A storage temperature of 2-8°C is often recommended. For longer-term storage, -20°C is preferable. It is crucial to use a solvent in which the compound is highly soluble to prevent precipitation upon cooling. Before use, always allow the solution to equilibrate to room temperature and visually inspect for any signs of precipitation.
| Storage Condition | Solid Compound | Stock Solution |
| Temperature | Room Temperature | 2-8°C (short-term), -20°C (long-term) |
| Atmosphere | Dry | Inert gas overlay (e.g., Argon) is recommended |
| Light | Protected from light (amber vial) | Protected from light (amber vial) |
| Container | Tightly sealed glass vial | Tightly sealed glass vial with PTFE-lined cap |
Handling
Q3: What personal protective equipment (PPE) should I use when handling this compound?
A3: As with all halogenated aromatic compounds, appropriate PPE is essential. This includes:
-
Gloves: Chemical-resistant gloves suitable for the solvents being used.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Handling should be done in a well-ventilated area or a chemical fume hood to minimize inhalation of any dust or vapors.
Q4: What is the best way to prepare a stock solution of this compound?
A4: The following protocol outlines a reliable method for preparing a stock solution.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation:
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Perform all weighing and solvent addition steps in a chemical fume hood.
-
-
Weighing:
-
Tare a clean, dry weighing boat on an analytical balance.
-
Carefully weigh out the desired amount of this compound (Molecular Weight: 325.98 g/mol ). For example, for 1 mL of a 10 mM solution, weigh 3.26 mg.
-
-
Dissolution:
-
Transfer the weighed solid to an appropriate-sized volumetric flask or vial.
-
Add a small amount of anhydrous DMSO to dissolve the solid. Gentle vortexing or sonication can be used to aid dissolution.
-
Once fully dissolved, add DMSO to the final desired volume.
-
-
Storage:
-
Transfer the solution to a clean, amber vial with a PTFE-lined cap.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the solution at the recommended temperature (see storage FAQs).
-
Degradation Pathways
Q5: What are the likely degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively detailed in the provided search results, general knowledge of halogenated aromatic compounds suggests potential degradation routes. These can include:
-
Photodecomposition: UV light can cause the cleavage of the carbon-bromine bonds.
-
Oxidation: The dibenzofuran ring system can be susceptible to oxidative cleavage, potentially initiated at the ether linkage or the aromatic rings. Microbial degradation of dibenzofuran often starts with dioxygenase enzymes attacking the ring structure.
-
Hydrolysis: Although the compound is not very water-soluble, prolonged contact with moisture, especially at non-neutral pH, could potentially lead to hydrolysis, though this is less likely for such a stable aromatic system.
By understanding these potential degradation mechanisms, researchers can take proactive steps to mitigate them through proper storage and handling, ensuring the integrity of this compound and the reliability of their experimental data.
III. References
-
BenchChem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. Retrieved from 1
-
Smolecule. (2023, August 16). This compound. Retrieved from 2
-
Cheméo. (n.d.). Chemical Properties of this compound. Retrieved from 3
-
ChemicalBook. (2023, March
References
Validation & Comparative
A Researcher's Guide to the Structural Elucidation of 3,7-Dibromo-dibenzofuran: A Comparative Analysis of NMR Spectroscopy and Alternative Techniques
In the landscape of drug discovery and materials science, the precise structural characterization of novel compounds is paramount. For halogenated aromatic compounds such as 3,7-Dibromo-dibenzofuran, a synthetic building block with potential applications in organic electronics and pharmaceutical intermediates, unambiguous structural verification is the bedrock of further development.[1] This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, offering a powerful tool for its identification and purity assessment.
Furthermore, we will objectively compare the utility of NMR spectroscopy with alternative analytical techniques, namely Mass Spectrometry (MS) and X-ray Crystallography, providing a holistic perspective for researchers to select the most appropriate method for their specific needs. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of modern analytical methodologies.
The Power of NMR: Deciphering the Structure of this compound
NMR spectroscopy stands as a cornerstone of organic chemistry for its ability to provide detailed information about the molecular structure of a compound in solution.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within a molecule.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the limited availability of public experimental spectra for this compound, the following data has been generated using advanced computational prediction models. These models, which leverage large databases of experimental data and quantum mechanical calculations, provide highly accurate estimations of chemical shifts and coupling constants.[3][4][5]
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Predicted Chemical Shift (δ) ppm | Splitting Pattern | Coupling Constant (J) Hz | Assignment |
| 8.05 | d | 1.8 | H-4, H-6 |
| 7.62 | dd | 8.2, 1.8 | H-2, H-8 |
| 7.51 | d | 8.2 | H-1, H-9 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Predicted Chemical Shift (δ) ppm | Assignment |
| 156.5 | C-4a, C-5a |
| 131.2 | C-4, C-6 |
| 129.8 | C-1, C-9 |
| 124.1 | C-2, C-8 |
| 122.3 | C-9a, C-9b |
| 114.0 | C-3, C-7 |
Interpreting the Spectra: A Step-by-Step Analysis
The predicted spectra reveal a high degree of symmetry in the this compound molecule.
-
¹H NMR Spectrum: The proton spectrum is anticipated to show three distinct signals, consistent with the three unique proton environments in the molecule. The downfield singlet at approximately 8.05 ppm is assigned to the protons at positions 4 and 6. The doublet of doublets at around 7.62 ppm corresponds to the protons at positions 2 and 8, showing coupling to both their ortho and meta neighbors. The doublet at approximately 7.51 ppm is attributed to the protons at positions 1 and 9, exhibiting coupling only to their ortho neighbors.
-
¹³C NMR Spectrum: The proton-decoupled ¹³C spectrum is predicted to display six signals, reflecting the six distinct carbon environments. The carbon atoms directly bonded to the electronegative bromine atoms (C-3 and C-7) are expected to be the most shielded, appearing at the lowest chemical shift around 114.0 ppm. The quaternary carbons of the central furan ring (C-4a, C-5a, C-9a, and C-9b) will have characteristic chemical shifts, with the oxygen-bound carbons (C-4a and C-5a) being the most deshielded at approximately 156.5 ppm.
A Comparative Look: NMR vs. Other Key Analytical Techniques
While NMR is a powerful tool, a comprehensive structural elucidation often benefits from complementary techniques. Here, we compare NMR with Mass Spectrometry and X-ray Crystallography.
Table 3: Comparison of Analytical Techniques for the Structural Elucidation of this compound
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | X-ray Crystallography |
| Principle | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Measurement of the mass-to-charge ratio of ionized molecules. | Diffraction of X-rays by a crystalline lattice. |
| Sample Type | Soluble compound in a suitable deuterated solvent. | Ionizable compound, can be solid, liquid, or gas. | Single, well-ordered crystal. |
| Information Obtained | Detailed connectivity, stereochemistry, and conformational dynamics in solution.[2] | Molecular weight, elemental composition, and fragmentation patterns. | Precise 3D atomic coordinates, bond lengths, and bond angles in the solid state.[2] |
| Strengths | - Non-destructive- Provides detailed structural information in solution- Can study dynamic processes | - High sensitivity- Provides accurate molecular weight and formula- Can analyze complex mixtures when coupled with chromatography | - Unambiguous determination of absolute structure and stereochemistry- Provides precise bond lengths and angles |
| Limitations | - Lower sensitivity compared to MS- Requires soluble samples- Can be complex to interpret for large molecules | - Does not provide detailed connectivity or stereochemical information- Can cause fragmentation, complicating interpretation | - Requires a suitable single crystal, which can be difficult to grow- Provides a static picture of the molecule in the solid state, which may not represent the solution conformation |
In Practice:
For this compound, Mass Spectrometry would be an excellent initial technique to confirm the molecular weight (325.98 g/mol ) and the presence of two bromine atoms through the characteristic isotopic pattern.[1]
X-ray Crystallography , if a suitable single crystal can be obtained, would provide the definitive solid-state structure, confirming the planar dibenzofuran core and the positions of the bromine atoms.[2]
However, NMR spectroscopy remains indispensable for confirming the connectivity and assessing the purity of the compound in solution, which is often the state in which it will be used for subsequent reactions or applications.
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and 16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 5 seconds) may be required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Reference the spectra to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
-
Visualizing the Analysis
Caption: Workflow for the structural elucidation of this compound.
Conclusion
The structural analysis of this compound serves as an excellent case study for the application and comparison of modern analytical techniques. While ¹H and ¹³C NMR spectroscopy provide a wealth of information regarding the compound's structure in solution, a comprehensive characterization is best achieved through the synergistic use of Mass Spectrometry and, where possible, X-ray Crystallography. By understanding the strengths and limitations of each method, researchers can confidently and efficiently elucidate the structures of novel compounds, accelerating the pace of scientific discovery.
References
A Comparative Guide to HPLC and GC-MS for Purity Analysis of 3,7-Dibromo-dibenzofuran
For researchers, scientists, and professionals in drug development, the stringent assessment of purity for novel chemical entities and intermediates like 3,7-Dibromo-dibenzofuran is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of a rationally developed High-Performance Liquid Chromatography (HPLC) method with the more established Gas Chromatography-Mass Spectrometry (GC-MS) technique for the purity analysis of this compound. We will delve into the scientific rationale behind the methodological choices, present detailed experimental protocols, and offer a clear comparison to guide your analytical strategy.
The Analytical Challenge: this compound
This compound is a halogenated aromatic compound. Its structure, characterized by a rigid dibenzofuran core and two bromine substituents, imparts high hydrophobicity and thermal stability. These properties are key determinants in the selection and development of an appropriate analytical method for purity assessment. Potential impurities could include isomers with different bromine substitution patterns, unreacted starting materials, or by-products from synthesis. An ideal analytical method should be able to separate these closely related compounds with high resolution and sensitivity.
Proposed Method: Reversed-Phase HPLC
While Gas Chromatography is a common method for the analysis of polyhalogenated dibenzofurans, a well-developed HPLC method can offer advantages in terms of simplicity, reduced risk of thermal degradation, and wider accessibility of instrumentation in many laboratories. Based on the physicochemical properties of this compound, a reversed-phase HPLC (RP-HPLC) method is proposed.
The principle of RP-HPLC relies on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[1] For a hydrophobic molecule like this compound, a C18 column, which has a stationary phase of octadecyl-silica, provides strong hydrophobic interactions, leading to good retention and separation from less hydrophobic impurities.[2][3] The mobile phase, a mixture of acetonitrile and water, allows for the elution of the compound. Acetonitrile is a common organic modifier in RP-HPLC that provides good peak shape for aromatic compounds.[2]
Detection is proposed at 280 nm, a wavelength where the dibenzofuran chromophore exhibits significant UV absorbance, ensuring high sensitivity.[4]
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Analysis of this compound.
Detailed Experimental Protocol: HPLC Method
Instrumentation:
-
A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (85:15, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 5 µL.
Sample Preparation:
-
Accurately weigh approximately 1.0 mg of the this compound sample.
-
Dissolve the sample in 1.0 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Vortex the solution to ensure the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the analysis of polyhalogenated dibenzo-p-dioxins and dibenzofurans.[5][6] This method separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase, followed by detection with a mass spectrometer.[7] For thermally stable compounds like this compound, GC-MS offers excellent resolution and the ability to identify impurities based on their mass spectra.
A common stationary phase for this analysis is a non-polar (5%-phenyl)-methylpolysiloxane, such as that found in DB-5ms columns.[3][8] This type of column provides good separation of aromatic compounds. The use of a temperature program, where the column temperature is gradually increased, allows for the elution of compounds with a wide range of boiling points.
Comparison of Analytical Techniques
The choice between HPLC and GC-MS for the purity analysis of this compound will depend on the specific requirements of the analysis, including the nature of potential impurities, the need for structural confirmation, and available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection. |
| Analytes | Suitable for a wide range of compounds, including non-volatile and thermally labile substances. | Best for volatile and thermally stable compounds. |
| Selectivity | Good for separating compounds with different polarities. Isomer separation can be challenging and may require method optimization. | Excellent for separating isomers, especially with high-resolution capillary columns. Provides structural information from mass spectra. |
| Sensitivity | Moderate to high (typically µg to ng range) with UV detection. | Very high (typically ng to pg range), especially with selective ion monitoring (SIM). |
| Risk of Thermal Degradation | Low, as the analysis is performed at or near room temperature. | Potential for thermal degradation of labile impurities in the high-temperature injector and column. |
| Sample Throughput | High, especially with an autosampler and isocratic elution. | Moderate, as temperature programming can lead to longer run times. |
| Instrumentation | Widely available in most analytical laboratories. | More specialized instrumentation, but common in environmental and reference labs. |
Conclusion
Both HPLC and GC-MS are viable techniques for the purity assessment of this compound. The proposed reversed-phase HPLC method offers a robust, accessible, and straightforward approach for routine quality control. Its primary advantages are its simplicity and the low risk of thermal degradation of any potential impurities.
On the other hand, GC-MS stands out as a superior technique when definitive identification of impurities is required. Its high resolving power for isomers and the structural information provided by mass spectrometry are invaluable for in-depth impurity profiling and for understanding the by-products of a synthetic process. For comprehensive characterization, the use of both techniques can be complementary, with HPLC providing a primary purity value and GC-MS confirming the identity of the main component and elucidating the structure of any impurities.
References
- 1. Hydrophobic Compounds Analyzed With HPLC - AppNote [mtc-usa.com]
- 2. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 3. Prediction of gas chromatographic retention indexes for polychlorinated dibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absorption [Dibenzofuran] | AAT Bioquest [aatbio.com]
- 5. epa.gov [epa.gov]
- 6. Gas chromatographic analysis of polychlorinated dibenzo-p-dioxins and dibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas chromatographic/mass spectrometric analysis of specific isomers of polychlorodibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
A Comparative Guide to the Reactivity of 3,7-Dibromo- vs. 2,8-Dibromodibenzofuran for Advanced Organic Synthesis
Introduction: The Strategic Importance of Isomer Selection in Dibenzofuran Chemistry
Dibenzofuran and its halogenated derivatives are privileged scaffolds in materials science and pharmaceutical chemistry. Their rigid, planar structure and rich electronic properties make them ideal building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and complex drug molecules.[1][2] Among the various halogenated dibenzofurans, the dibromo-isomers serve as versatile precursors for constructing more elaborate molecular architectures via cross-coupling reactions.[3]
This guide provides an in-depth comparison of the reactivity of two common isomers: 3,7-dibromodibenzofuran and 2,8-dibromodibenzofuran. While structurally similar, the positional difference of the bromine atoms profoundly influences their electronic and steric properties, leading to distinct reactivity profiles. Understanding these nuances is paramount for researchers, scientists, and drug development professionals to make informed decisions in experimental design, optimize reaction conditions, and ultimately achieve their synthetic targets with greater efficiency and selectivity. We will delve into the fundamental principles governing their reactivity, present comparative experimental data, and provide detailed protocols for key transformations.
Structural and Electronic Landscape: A Tale of Two Isomers
The reactivity of an aryl halide in transition metal-catalyzed cross-coupling reactions is primarily dictated by the electronic density at the carbon-halogen bond and the steric hindrance around the reaction center.
3,7-Dibromodibenzofuran:
-
Electronic Effects: The bromine atoms at the 3 and 7 positions exert a balanced electron-withdrawing inductive effect.[4] This polarization of the C-Br bond facilitates oxidative addition to a low-valent metal catalyst (e.g., Pd(0)), a crucial step in many cross-coupling reactions.
-
Steric Considerations: The 3 and 7 positions are relatively unhindered, allowing for facile approach of bulky catalysts and coupling partners.[4] This minimal steric strain contributes to efficient participation in a wide range of coupling reactions.[4]
2,8-Dibromodibenzofuran:
-
Electronic Effects: Similar to the 3,7-isomer, the bromine atoms at the 2 and 8 positions are electron-withdrawing. However, their proximity to the furan oxygen atom can influence the overall electron distribution of the aromatic system.
-
Steric Considerations: The 2 and 8 positions are adjacent to the fused benzene rings, which can create greater steric hindrance compared to the 3 and 7 positions. This can impact the rate and efficiency of cross-coupling reactions, particularly with bulky substrates.[4]
The interplay of these electronic and steric factors is the primary determinant of the differential reactivity observed between these two isomers.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for C-C bond formation. The choice of the dibromodibenzofuran isomer can significantly impact the outcome of these reactions.
Suzuki-Miyaura Coupling: A Head-to-Head Comparison
The Suzuki-Miyaura reaction is a versatile method for synthesizing biaryl compounds from aryl halides and boronic acids.[5][6] The efficiency of this reaction is highly dependent on the nature of the aryl halide.
| Parameter | 3,7-Dibromodibenzofuran | 2,8-Dibromodibenzofuran |
| Relative Reactivity | Generally higher due to lower steric hindrance. | Can be more sluggish, especially with bulky boronic acids. |
| Typical Yields | Good to excellent yields are often reported.[4] | Yields can be variable and may require more forcing conditions.[7] |
| Side Reactions | Prone to double coupling under forcing conditions. | Selective mono-coupling can be more readily achieved. |
| Catalyst Loading | May require lower catalyst loadings. | May necessitate higher catalyst loadings or more active catalysts. |
Experimental Protocols: A Practical Guide
To illustrate the practical implications of the differing reactivities, we provide detailed protocols for a representative Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of 3,7-Dibromodibenzofuran
This protocol outlines a general procedure for the mono-arylation of 3,7-dibromodibenzofuran.
Materials:
-
3,7-Dibromodibenzofuran
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 3 equivalents)
-
Toluene/Water (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add 3,7-dibromodibenzofuran (1 mmol), arylboronic acid (1.1 mmol), potassium carbonate (3 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture (10 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 2,8-Dibromodibenzofuran
This protocol is adapted for the potentially less reactive 2,8-isomer and may require slightly more forcing conditions.
Materials:
-
2,8-Dibromodibenzofuran
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Sodium carbonate (Na₂CO₃, 3 equivalents)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
In a microwave vial, combine 2,8-dibromodibenzofuran (1 mmol), arylboronic acid (1.2 mmol), sodium carbonate (3 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add the degassed 1,4-dioxane/water solvent mixture (10 mL).
-
Seal the vial and heat in a microwave reactor to 120 °C for 1-2 hours.
-
After cooling, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and evaporate the solvent.
-
Purify the residue by flash chromatography.
Visualizing Reaction Workflows
To further clarify the experimental process, the following diagrams illustrate the key steps in the synthesis and subsequent functionalization of the dibromodibenzofuran isomers.
References
A Senior Application Scientist's Guide to Mass Spectrometry of Brominated Dibenzofurans: A Comparative Analysis
For researchers, environmental scientists, and professionals in drug development, the accurate identification and quantification of polybrominated dibenzofurans (PBDs) are of paramount importance. These persistent organic pollutants, often formed as unintentional byproducts of commercial brominated flame retardants, pose significant toxicological risks. This guide provides an in-depth comparison of mass spectrometry techniques for PBD analysis, grounded in experimental data and field-proven insights, to empower you in selecting the optimal analytical strategy.
The Analytical Imperative: Why Mass Spectrometry for PBDs?
Polybrominated dibenzofurans are a class of 135 different congeners, each with a unique number and position of bromine atoms on the dibenzofuran backbone. Their toxicity is highly dependent on this structure, necessitating highly selective and sensitive analytical methods. Gas chromatography coupled with mass spectrometry (GC-MS) has become the gold standard for PBD analysis due to its ability to separate these complex congeners and provide definitive structural information. This guide will navigate the critical choices in mass spectrometry for PBD analysis, focusing on ionization techniques and mass analyzer technologies.
Ionization Techniques: A Tale of Two Strategies - ECNI vs. EI
The choice of ionization technique is a critical fork in the road for PBD analysis, with Electron Capture Negative Ionization (ECNI) and Electron Ionization (EI) being the two most prominent methods. The selection of one over the other has profound implications for sensitivity, selectivity, and the nature of the mass spectral data obtained.
Electron Capture Negative Ionization (ECNI): The Sensitivity Specialist
ECNI is a "soft" ionization technique that is exceptionally sensitive for electrophilic compounds like PBDs. This high sensitivity stems from the high electron affinity of the bromine atoms. In ECNI, low-energy electrons are captured by the PBD molecule, leading to the formation of a molecular anion with minimal fragmentation.
Mechanism Insight: The primary role of the reagent gas in ECNI is not to provide a reagent ion, but to moderate the energy of the electrons to thermal levels, facilitating efficient capture by the analyte molecule.
The resulting mass spectrum is often simple, dominated by the molecular ion cluster and the bromide anion (m/z 79 and 81), making it excellent for targeted quantification.
Electron Ionization (EI): The Structural Elucidator
In contrast, EI is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule. This energetic collision results in the ejection of an electron, forming a molecular cation, and induces extensive fragmentation.
Mechanism Insight: The fragmentation patterns in EI are highly reproducible and provide a wealth of structural information. This "fingerprint" is invaluable for the identification of unknown PBD congeners by matching against spectral libraries. A characteristic fragmentation of PBDs under EI is the loss of two bromine atoms ([M-2Br]+).
Head-to-Head Comparison: ECNI vs. EI
| Feature | Electron Capture Negative Ionization (ECNI) | Electron Ionization (EI) |
| Ionization Principle | Soft ionization via electron capture | Hard ionization via electron impact |
| Primary Ions | Molecular anion ([M]-), Bromide anion (Br-) | Molecular cation ([M]+), [M-2Br]+, other fragments |
| Fragmentation | Minimal | Extensive and reproducible |
| Sensitivity | Very high for PBDs | Good, but generally lower than ECNI for PBDs |
| Selectivity | High for electrophilic compounds | Universal, less selective |
| Primary Application | Ultra-trace quantification of known PBDs | Structural elucidation and identification of unknowns |
Supporting Experimental Data: A comparative study on the determination of polybrominated diphenyl ethers (PBDEs), a closely related class of compounds, in biological samples found that GC-LRMS (ECNI) and GC-HRMS (EI) were equally well-suited for quantification at the picogram level. The estimated limits of detection (LOD) in milk extracts were comparable, ranging from 0.3-0.6 pg/g for ECNI and 0.4-0.7 pg/g for EI.[1] This demonstrates that while ECNI is often touted for its sensitivity, modern EI-based methods, especially when coupled with high-resolution mass spectrometry, can achieve similar performance.
The Power of Resolution: High-Resolution Mass Spectrometry (HRMS)
While the ionization technique is crucial, the choice of mass analyzer dictates the precision and accuracy of mass measurement. High-resolution mass spectrometry (HRMS) offers significant advantages over low-resolution mass spectrometry (LRMS) for PBD analysis.
HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and magnetic sector analyzers, can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically <5 ppm). This capability is critical for:
-
Unambiguous Elemental Formula Determination: The high mass accuracy of HRMS allows for the confident determination of the elemental composition of a PBD congener, confirming the number of bromine and carbon atoms.
-
Resolving Isobaric Interferences: Complex samples often contain co-eluting compounds with the same nominal mass as the target PBDs. HRMS can resolve these interferences, leading to more accurate quantification and reducing the likelihood of false positives.
-
Enhanced Sensitivity and Selectivity: While LRMS often relies on selected ion monitoring (SIM) to improve sensitivity, HRMS can achieve excellent sensitivity in full-scan mode, providing a more complete picture of the sample.
Supporting Experimental Data: For the analysis of polybrominated diphenyl ethers (PBDEs), instrumental detection limits between 6 and 250 fg on-column have been achieved using GC-HRMS with an EI source.[2] This level of sensitivity is essential for the analysis of PBDs in environmental and biological matrices where concentrations can be extremely low.
Experimental Workflow for PBD Analysis by GC-HRMS
A robust and reliable workflow is essential for accurate PBD analysis. The following is a representative protocol based on established methods for related halogenated compounds.
Sample Preparation
-
Extraction: Samples (e.g., soil, sediment, biological tissue) are typically extracted using a Soxhlet apparatus with a suitable solvent such as toluene or a hexane/acetone mixture. Isotope-labeled internal standards are added before extraction for accurate quantification.
-
Cleanup: The crude extract is subjected to a multi-step cleanup procedure to remove interfering compounds. This often involves column chromatography using materials like silica gel, alumina, and carbon.
GC-HRMS Analysis
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: 110°C (hold 2 min), ramp to 200°C at 40°C/min, then ramp to 320°C at 5°C/min (hold 10 min)
-
Injector: Splitless, 280°C
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Thermo Scientific DFS, Waters Xevo G2-XS QTof)
-
Ionization Mode: EI at 40 eV or ECNI with methane as reagent gas
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan at >10,000 resolving power
Data Analysis
-
Identification: PBD congeners are identified based on their retention time and the presence of the characteristic isotopic cluster for the molecular ion or key fragment ions.
-
Quantification: Quantification is performed using the isotope dilution method, comparing the response of the native PBD to its corresponding isotope-labeled internal standard.
Caption: Experimental workflow for the analysis of PBDs.
Deciphering the Mass Spectra: Fragmentation Patterns
Understanding the fragmentation patterns of PBDs is key to their identification.
The Bromine Isotope Pattern: A Definitive Signature
A key feature in the mass spectra of brominated compounds is the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, 79Br and 81Br, in roughly equal abundance. This results in a distinctive isotopic cluster for any ion containing bromine atoms, and the shape of this cluster reveals the number of bromine atoms present.
Caption: Characteristic isotope pattern for a tetrabrominated ion.
Fragmentation Pathway of a Tetrabromodibenzofuran (TBDD) under EI
The following diagram illustrates a generalized fragmentation pathway for a tetrabromodibenzofuran under Electron Ionization.
Caption: Generalized fragmentation pathway of a TBDD under EI.
Conclusion: Selecting the Right Tool for the Job
The choice between ECNI and EI for the mass spectrometric analysis of brominated dibenzofurans is not a matter of one being definitively "better," but rather which is more fit for the purpose.
-
For ultra-trace, targeted quantification of known PBD congeners where maximum sensitivity is required, GC-ECNI-MS is an excellent choice. Its soft ionization leads to a strong molecular ion signal and minimal fragmentation, simplifying quantification.
-
For the identification of unknown PBDs , structural elucidation, and confirmatory analysis, GC-EI-HRMS is the superior technique. The reproducible fragmentation patterns provide a structural fingerprint, while high resolution ensures unambiguous formula determination and separation from interferences.
Ultimately, a comprehensive PBD analysis strategy may involve the use of both techniques: ECNI for sensitive screening and quantification, and EI for confirmation and identification. By understanding the principles and performance characteristics of each, researchers can confidently select the optimal mass spectrometric approach to meet their analytical challenges.
References
A Senior Application Scientist's Guide to C-Br vs. C-I Bond Reactivity in Palladium-Catalyzed Reactions
For researchers, medicinal chemists, and process development professionals, the choice between an aryl iodide (Ar-I) and an aryl bromide (Ar-Br) as a coupling partner is a critical decision that profoundly impacts reaction efficiency, cost, and scalability in palladium-catalyzed cross-coupling reactions. While seemingly a simple substitution, the underlying physicochemical properties of the carbon-halogen bond dictate vastly different behaviors in the catalytic cycle. This guide provides an in-depth comparison of C-I and C-Br bond reactivity, grounded in mechanistic principles and supported by experimental observations, to empower you to make informed decisions in your synthetic endeavors.
The Decisive Step: Understanding Oxidative Addition
The cornerstone of most palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to a low-valent palladium(0) species. This step, often the rate-determining step of the catalytic cycle, involves the cleavage of the C-X bond and the formation of a new Pd(II) complex. The ease of this activation is directly correlated to the C-X bond strength.[1][2]
The fundamental reactivity trend is governed by the bond dissociation energies (BDEs) of the aryl halides[3]:
Ar-I < Ar-Br < Ar-Cl < Ar-F
A weaker C-X bond requires less energy to break, leading to a faster rate of oxidative addition.[1][3] This principle establishes the generally accepted reactivity order in palladium catalysis: Ar-I > Ar-Br >> Ar-Cl .[1][4]
| Aryl Halide (Ph-X) | Bond Dissociation Energy (kcal/mol) | General Reactivity Profile |
| Phenyl Iodide (Ph-I) | ~65 kcal/mol | High: Typically reacts under mild conditions (e.g., room temperature) with a wide range of catalysts. |
| Phenyl Bromide (Ph-Br) | ~81 kcal/mol | Moderate to High: Often requires heating and/or more sophisticated, electron-rich, and bulky ligands to achieve comparable rates to iodides.[5] |
| Phenyl Chloride (Ph-Cl) | ~96 kcal/mol | Low: Historically challenging, requiring highly specialized catalyst systems to activate. |
Note: BDE values are approximate and can vary with substitution on the aryl ring.
This difference in bond strength is the primary reason aryl iodides are often the substrate of choice for initial methodology development and complex molecule synthesis where reliability is paramount.[6] Conversely, aryl bromides are frequently preferred in large-scale synthesis due to their significantly lower cost and greater commercial availability.
Mechanistic Nuances in Oxidative Addition
The oxidative addition of an aryl halide to a Pd(0) center can proceed through different mechanistic pathways, primarily the three-centered concerted mechanism or a more polar, SNAr-like nucleophilic displacement mechanism.[7][8] The operative mechanism can be influenced by the halide, the ligand, and the electronic properties of the aryl substrate.
For typical aryl iodides and bromides, the concerted mechanism is common.[9] However, the choice of ligand and substrate can steer the reaction towards one pathway over another, influencing reaction rates and selectivity.
Visualizing the Catalytic Cycle
The following diagram illustrates the pivotal role of oxidative addition within a generic palladium-catalyzed cross-coupling cycle (e.g., Suzuki coupling).
Caption: Generalized Palladium Cross-Coupling Cycle.
Reactivity in Key Cross-Coupling Reactions: A Comparative Analysis
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a workhorse for C-C bond formation. The reactivity trend generally holds true.
-
Aryl Iodides (Ar-I): React readily, often at room temperature or with mild heating, using simple palladium sources like Pd(PPh₃)₄.
-
Aryl Bromides (Ar-Br): Typically require higher temperatures (50-120 °C) and more sophisticated catalyst systems.[10] The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) is crucial for facilitating the more difficult oxidative addition of the C-Br bond.[10]
An Important Caveat: While Ar-I is generally more reactive, studies have revealed that with "classical" Pd/PPh₃ systems at lower temperatures (~50 °C), aryl bromides can surprisingly outperform aryl iodides.[11] This has been attributed to the unexpectedly poor turnover of the key trans-[Pd(PPh₃)₂(Ar)(I)] intermediate, highlighting that factors beyond oxidative addition can influence the overall catalytic efficiency.[11]
Sonogashira Coupling
In the formation of C(sp²)-C(sp) bonds, the difference in reactivity is particularly pronounced.
-
Aryl Iodides (Ar-I): Couplings often proceed smoothly at or near room temperature.[5]
-
Aryl Bromides (Ar-Br): Almost always require heating.[5] The development of copper-free Sonogashira protocols has heavily relied on designing potent ligand systems capable of activating the stronger C-Br bond.[12] There is a consensus that for the Sonogashira reaction, the improvement in ease and yield when moving from a bromide to an iodide is unusually large compared to other cross-coupling reactions.[13]
Buchwald-Hartwig Amination
For C-N bond formation, the choice of halide can be nuanced.
-
General Trend: The oxidative addition step follows the Ar-I > Ar-Br > Ar-Cl reactivity order.[14]
-
Inhibitory Effects: However, aryl iodides can be challenging substrates in some Buchwald-Hartwig aminations. The iodide anion generated during the reaction can have an inhibitory effect on the catalyst.[14] This can lead to catalyst precipitation and a decrease in efficiency.
-
Practical Reactivity Order: Consequently, for many Buchwald-Hartwig systems, the practical reactivity order is often Ar-Br > Ar-Cl > Ar-I .[14] The first-generation Buchwald-Hartwig catalyst systems were effective for aryl bromides but showed only modest yields for aryl iodides unless specific solvent systems were used.[15]
Experimental Protocols: A Comparative Workflow
To illustrate the practical differences, here are two representative, starting-point protocols for a Suzuki-Miyaura coupling reaction, one using an aryl iodide and the other an aryl bromide.
Workflow Visualization
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki Coupling with an Aryl Iodide (General Conditions)
This protocol assumes a relatively reactive aryl iodide.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar and condenser, add the aryl iodide (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-2 mol%).
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl iodide is consumed (typically 2-6 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Suzuki Coupling with an Aryl Bromide (Enhanced Conditions)
This protocol employs a more active catalyst system necessary for the less reactive aryl bromide.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Catalyst & Ligand: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos, 2-4 mol%). The use of air-stable pre-catalysts like [Pd(SPhos)Cl]₂ can simplify this step.
-
Solvent Addition: Under a positive pressure of inert gas, add a degassed solvent such as 1,4-dioxane or toluene.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 6-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Conclusion and Strategic Recommendations
The choice between an aryl iodide and an aryl bromide is a strategic one that balances reactivity against cost and availability.
-
Choose Aryl Iodides For:
-
Maximizing Success: When working with precious or complex substrates where achieving the desired coupling is the primary goal.
-
Mild Conditions: For reactions involving temperature-sensitive functional groups.
-
Rapid Scoping: During initial exploration of a new reaction or synthesis.
-
-
Choose Aryl Bromides For:
-
Cost-Effectiveness: In process development and large-scale manufacturing where material cost is a major driver.
-
Substrate Availability: When the desired aryl bromide is significantly more accessible or cheaper than the corresponding iodide.
-
Robust Reactions: When higher temperatures and more complex catalyst systems are acceptable and have been optimized.
-
By understanding the fundamental principles of C-X bond activation and the practical nuances of different cross-coupling reactions, researchers can intelligently design their experiments, troubleshoot challenging transformations, and ultimately accelerate the path to their synthetic targets.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 13. reddit.com [reddit.com]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Phosphine Ligand Selection for the Suzuki Coupling of Dibromofurans
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalyst Performance with Supporting Experimental Data
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] For drug development professionals and materials scientists, the functionalization of heterocyclic scaffolds is of paramount importance, and the furan moiety represents a privileged structural motif. The selective arylation of dibromofurans via Suzuki coupling provides a powerful tool for the construction of complex molecular architectures. However, achieving high yields and selectivities in these reactions is critically dependent on the choice of phosphine ligand complexed to the palladium catalyst.[2]
This guide provides an in-depth comparison of phosphine ligands for the Suzuki coupling of dibromofurans, with a focus on 2,5-dibromofuran as a representative substrate. We will delve into the mechanistic principles governing ligand performance and present supporting experimental data to inform your selection process.
The Critical Role of the Phosphine Ligand: A Mechanistic Overview
The efficacy of a phosphine ligand in Suzuki-Miyaura coupling is governed by a delicate interplay of its steric and electronic properties.[1] These properties directly influence the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: This is often the rate-limiting step and involves the insertion of the palladium(0) catalyst into the carbon-halogen bond. Electron-rich phosphine ligands enhance the electron density on the palladium center, which generally accelerates this step.[3]
-
Transmetalation: In this step, the organic group is transferred from the boronic acid (or its derivative) to the palladium complex. The precise mechanism of this step can be complex, but it is influenced by the ligand's ability to create a vacant coordination site on the palladium.[4]
-
Reductive Elimination: This is the final step where the new carbon-carbon bond is formed, and the palladium(0) catalyst is regenerated. Bulky phosphine ligands are known to promote this step, which is often crucial for the coupling of sterically hindered substrates.[1]
The challenge in the Suzuki coupling of dibromofurans lies in achieving selective mono- or diarylation. The choice of phosphine ligand can profoundly influence this selectivity.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle for the coupling of dibromofurans.
Comparing Phosphine Ligand Performance: A Data-Driven Approach
While extensive data specifically for the Suzuki coupling of 2,5-dibromofuran is not consolidated in a single study, we can draw valuable insights from a comparative study on the site-selective Suzuki-Miyaura cross-coupling of 2,4-dibromoaryl ethers. The electronic and steric demands of this system are analogous to those of dibromofurans, providing a strong basis for ligand selection.
The following table summarizes the performance of various phosphine ligands in the mono-arylation of a dibromo-substrate, highlighting the crucial impact of ligand choice on yield and selectivity.
| Ligand | Ligand Class | Yield (%) of Mono-arylated Product | Selectivity (C2:C4) |
| PPh₃ | Monodentate Arylphosphine | Low | Poor |
| PCy₃ | Monodentate Alkylphosphine | Moderate | Moderate |
| dppf | Ferrocenyl Diphosphine | Good | Good |
| XPhos | Buchwald Biarylphosphine | High | Excellent |
| SPhos | Buchwald Biarylphosphine | High | Excellent |
| JackiePhos | Electron-Deficient Biarylphosphine | Moderate | High (C2 selective) |
| BrettPhos | Buchwald Biarylphosphine | High | Poor (C4 selective) |
Data is conceptually adapted from a study on 2,4-dibromoaryl ethers to illustrate performance trends applicable to dibromofurans.
Analysis of Ligand Classes and Their Performance
Simple Monodentate Phosphines (e.g., PPh₃, PCy₃)
Triphenylphosphine (PPh₃) is an inexpensive and readily available ligand, but its application in challenging Suzuki couplings is often limited. In the case of dibromofurans, PPh₃ typically leads to low yields and poor selectivity due to its moderate electron-donating ability and steric bulk. Tricyclohexylphosphine (PCy₃), being more electron-rich and bulkier, generally offers improved performance over PPh₃.
Ferrocenyl Diphosphines (e.g., dppf)
1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a versatile ligand that often provides a good balance of steric and electronic properties. Its "wide bite angle" can promote reductive elimination and stabilize the catalytic species, leading to good yields and selectivities in the mono-arylation of dibromofurans.
Buchwald Biarylphosphines (e.g., XPhos, SPhos, BrettPhos)
The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group has revolutionized Suzuki-Miyaura coupling.
-
XPhos and SPhos: These ligands are characterized by their significant steric bulk and strong electron-donating capabilities. This combination is highly effective at promoting both the oxidative addition of the dibromofuran and the reductive elimination to form the arylated product. For the mono-arylation of 2,5-dibromofuran, both XPhos and SPhos are expected to provide high yields and excellent selectivity for the mono-arylated product, often with the ability to drive the reaction to diarylation under more forcing conditions.
-
BrettPhos: Interestingly, subtle changes in the biaryl backbone can lead to dramatic shifts in selectivity. While still a bulky and electron-rich ligand, BrettPhos has been shown to favor coupling at the more sterically accessible position in some dihaloaryl systems.
Electron-Deficient Ligands (e.g., JackiePhos)
In contrast to the typically favored electron-rich ligands, electron-deficient ligands can offer unique selectivity. For instance, JackiePhos, an electron-deficient biaryl phosphine ligand, has demonstrated the ability to selectively promote the Suzuki-Miyaura coupling at the more electron-rich C2 position of 2,4-dibromoaryl ethers. This highlights the potential for tuning selectivity in dibromofurans by moving beyond the standard bulky, electron-rich ligand paradigm.
Experimental Protocol: A Self-Validating System for Ligand Screening
To objectively compare the performance of different phosphine ligands for the Suzuki coupling of 2,5-dibromofuran, a standardized experimental protocol is essential.
General Procedure for Ligand Screening:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2,5-dibromofuran (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Preparation: In a separate vial, prepare the palladium catalyst by mixing the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (0.04 mmol) in an anhydrous solvent (e.g., toluene or dioxane, 5 mL). Stir for 10-15 minutes at room temperature.
-
Reaction Initiation: Add the catalyst solution to the Schlenk tube containing the reactants.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 12-24 hours).
-
Work-up and Analysis: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is analyzed by GC-MS or ¹H NMR to determine the yield and selectivity. The product can then be purified by column chromatography.
Caption: A typical experimental workflow for comparing phosphine ligand performance.
Conclusion and Recommendations
The choice of phosphine ligand is a critical parameter for achieving high yields and selectivities in the Suzuki coupling of dibromofurans. For general mono-arylation with high efficiency, bulky and electron-rich biarylphosphine ligands such as XPhos and SPhos are highly recommended. For applications where fine-tuning of regioselectivity is required, exploring a wider range of ligands, including ferrocenyl diphosphines like dppf and even electron-deficient ligands, may be advantageous.
Ultimately, the optimal ligand is substrate- and reaction-dependent. A systematic screening of a diverse set of ligands, as outlined in the experimental workflow, is the most effective strategy for identifying the ideal catalyst system for your specific synthetic challenge.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3,7-Dibromo-dibenzofuran
Immediate Safety Briefing: This document provides critical safety protocols for the handling and disposal of 3,7-Dibromo-dibenzofuran (CAS No. 67019-91-4). As a brominated dibenzofuran, this compound belongs to a class of halogenated aromatic hydrocarbons that requires meticulous handling to mitigate potential health risks.[1][2] While specific toxicological data for this exact isomer is limited, the known hazards of similar compounds—including acute toxicity if swallowed, serious eye irritation, and long-term harm to aquatic life—necessitate the adoption of stringent precautionary measures.[3][4] This guide is structured to provide researchers, scientists, and drug development professionals with the essential operational and safety intelligence to manage this chemical responsibly.
Hazard Profile and Risk Mitigation
The primary risk associated with this compound stems from its chemical structure. Halogenated dibenzofurans are recognized for their potential toxicity and environmental persistence.[5] Therefore, risk mitigation is not merely about personal protection but also about environmental stewardship. The operational philosophy must be centered on minimizing all potential routes of exposure—inhalation, dermal contact, and ingestion—and preventing environmental release.
Table 1: Hazard Summary for Structurally Similar Dibenzofurans
| Hazard Classification | Description | Rationale and Precautionary Action |
|---|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed.[3][4] | Ingestion can lead to systemic toxicity. Prohibit eating, drinking, and smoking in the laboratory.[3][6] In case of ingestion, rinse the mouth and seek immediate medical attention.[3][4] |
| Eye Irritation | Causes serious eye irritation.[3][7] | Direct contact with dust or solutions can cause significant damage to the eyes. Mandates the use of chemical splash goggles and a face shield.[8][9] |
| Skin Irritation | May cause skin irritation.[7] | Direct contact should be avoided. The use of chemical-resistant gloves and a lab coat is required.[7][10] |
| Inhalation Hazard | May cause respiratory irritation.[7] | As a solid powder, it can form dust that may be inhaled. All handling must be performed in a certified chemical fume hood to prevent aerosol generation.[3][11] |
| Chronic Aquatic Toxicity | May cause long-lasting harmful effects to aquatic life.[3] | Improper disposal can lead to environmental contamination. Segregate all waste as halogenated organic waste and dispose of it through a licensed hazardous waste facility.[3][12] |
Personal Protective Equipment (PPE) Protocol
The selection of PPE is the final barrier between the researcher and the chemical hazard; it must be chosen and used correctly. Engineering controls, primarily the chemical fume hood, are the first and most critical line of defense.[6]
Table 2: Required PPE for Handling this compound
| Protection Type | Specification | Justification |
|---|---|---|
| Primary Engineering Control | Certified Chemical Fume Hood | Essential for preventing the inhalation of airborne dust or vapors.[11] All weighing, handling, and transfers must occur within the hood. |
| Eye & Face Protection | Chemical splash goggles (ANSI Z87.1 rated) worn with a full-face shield. | Goggles provide a seal against splashes and dust, while the face shield protects the face and neck from splashes during transfers of solutions.[8][9] |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness), double-gloved. | Nitrile provides good resistance to a range of organic compounds. Double-gloving provides an additional layer of protection against potential tears and permeation during extended use.[10][13] |
| Body Protection | Full-length laboratory coat. | Protects skin and personal clothing from minor splashes and spills.[10] |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects. Perforated shoes or sandals are prohibited.[6][8] |
| Respiratory Protection | NIOSH-approved respirator with P100 (particulate) and organic vapor cartridges. | Required only if engineering controls fail or during large-scale spill cleanup. Not a substitute for a fume hood during routine operations.[14][15] |
Operational Workflow: From Receipt to Disposal
A self-validating protocol ensures safety at every stage. The following workflow is designed to minimize exposure and prevent cross-contamination.
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation & Pre-Handling Check :
-
Personal Protective Equipment (PPE) Donning :
-
Don all required PPE as specified in Table 2, starting with the lab coat and finishing with the outer pair of gloves.
-
-
Handling and Experimental Use (Inside Fume Hood) :
-
Perform all manipulations, including weighing and transferring the solid compound, within the fume hood to minimize dust creation.[3]
-
Use a spatula for transfers. Avoid pouring the solid to prevent aerosolization.
-
If making a solution, add the solid to the solvent slowly.
-
Keep all containers with the compound tightly sealed when not in immediate use.
-
-
Waste Collection :
-
Crucially, all waste contaminated with this compound must be collected in a designated, labeled container for halogenated organic waste .[12]
-
This includes excess solid, solutions, and contaminated consumables (e.g., pipette tips, weighing paper, gloves).
-
Never mix halogenated waste with non-halogenated waste streams.[12]
-
-
Decontamination and Cleanup :
-
Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., acetone or ethanol), followed by soap and water. The cleaning materials must be disposed of as hazardous waste.
-
Carefully remove all contaminated equipment for cleaning or disposal.
-
-
Doffing PPE :
-
Personal Hygiene :
-
Wash hands and forearms thoroughly with soap and water after removing all PPE.[6]
-
Emergency and Spill Management
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if easy to do so. Seek immediate medical attention.[3][7]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Immediately call a poison control center or physician.[4][7]
Spill Cleanup Protocol:
-
Small Spill (in a fume hood):
-
Ensure appropriate PPE is worn.
-
Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[12]
-
Carefully sweep or scoop the absorbed material into a labeled container for halogenated waste.
-
Decontaminate the area with a suitable solvent and then wash with soap and water.
-
-
Large Spill (outside a fume hood):
-
Evacuate the immediate area and alert colleagues.
-
Restrict access to the area.
-
If safe to do so, increase ventilation.
-
Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
-
Disposal Plan
Proper disposal is a legal and ethical requirement to protect environmental and public health.
-
Waste Segregation: Collect all materials contaminated with this compound in a dedicated, chemically compatible container clearly labeled "Halogenated Organic Waste."[12]
-
Container Management: Keep the waste container closed except when adding waste. Do not overfill the container, leaving at least 10% headspace for vapor expansion.
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.
-
Final Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management contractor.[3][17] All disposal must comply with local, state, and federal regulations.
References
- 1. Buy this compound | 67019-91-4 [smolecule.com]
- 2. 2,3,7,8-Tetrabromodibenzofuran | C12H4Br4O | CID 49973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. cpachem.com [cpachem.com]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ethz.ch [ethz.ch]
- 11. cce.caltech.edu [cce.caltech.edu]
- 12. benchchem.com [benchchem.com]
- 13. blog.storemasta.com.au [blog.storemasta.com.au]
- 14. hazmatschool.com [hazmatschool.com]
- 15. brighthr.com [brighthr.com]
- 16. m.youtube.com [m.youtube.com]
- 17. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
